Product packaging for NH-bis(PEG3-azide)(Cat. No.:CAS No. 1258939-39-7)

NH-bis(PEG3-azide)

Cat. No.: B609558
CAS No.: 1258939-39-7
M. Wt: 419.48 g/mol
InChI Key: APYUGXCRFRUVCL-UHFFFAOYSA-N
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Description

NH-bis(PEG3-azide) is a PEG derivative containing an amino group with two azide groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls. The azide groups enable PEGylation via Click Chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33N7O6 B609558 NH-bis(PEG3-azide) CAS No. 1258939-39-7

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N7O6/c17-22-20-3-7-26-11-15-28-13-9-24-5-1-19-2-6-25-10-14-29-16-12-27-8-4-21-23-18/h19H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYUGXCRFRUVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118236
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258939-39-7
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258939-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of NH-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NH-bis(PEG3-azide), a bifunctional linker molecule increasingly utilized in biomedical research and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its use in bioconjugation and the synthesis of targeted therapeutics.

Core Structure and Chemical Properties

NH-bis(PEG3-azide) is a polyethylene (B3416737) glycol (PEG)-based linker molecule characterized by a central secondary amine from which two PEG chains extend, each terminating in an azide (B81097) group. The PEG3 designation indicates that each PEG chain consists of three ethylene (B1197577) glycol units. This structure imparts flexibility and hydrophilicity to the linker, which can be advantageous in biological applications.

The key reactive functionalities of NH-bis(PEG3-azide) are the central secondary amine and the two terminal azide groups. The secondary amine can be functionalized, for example, through reaction with an activated carboxylic acid, to attach a molecule of interest. The terminal azide groups are reactive handles for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These reactions allow for the efficient and specific conjugation of the linker to molecules containing alkyne groups.

A summary of the key chemical properties of NH-bis(PEG3-azide) is presented in the table below.

PropertyValue
Chemical Formula C16H33N7O6
Molecular Weight 419.48 g/mol [2]
CAS Number 1258939-39-7[2]
Appearance Solid Powder
Purity Typically >95%
Solubility Soluble in water, DMSO, and DMF
Storage Recommended storage at -20°C[2]

Applications in Research and Drug Development

The primary application of NH-bis(PEG3-azide) is as a linker in the synthesis of complex biomolecules and targeted therapeutics. Its bifunctional nature allows for the coupling of two different molecular entities, making it particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. In this context, NH-bis(PEG3-azide) can serve as the central scaffold, with one part of the linker conjugated to a ligand for the target protein and the other part to a ligand for the E3 ligase.

The azide functionalities of NH-bis(PEG3-azide) are exclusively used in click chemistry reactions. Click chemistry is known for its high efficiency, specificity, and biocompatibility, making it an ideal method for conjugating sensitive biomolecules under mild conditions.

Experimental Protocol: Synthesis of a PROTAC using NH-bis(PEG3-azide)

The following is a representative two-step protocol for the synthesis of a PROTAC molecule using NH-bis(PEG3-azide) as a linker. This protocol is a generalized procedure and may require optimization for specific target proteins and ligands.

Step 1: Functionalization of the Central Amine

This step involves the attachment of the first ligand (Ligand 1, containing a carboxylic acid) to the central secondary amine of NH-bis(PEG3-azide) via an amide bond formation.

Materials:

  • NH-bis(PEG3-azide)

  • Ligand 1 with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Quenching agent (e.g., glycine (B1666218) solution)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve Ligand 1, DCC, and NHS in anhydrous DMF.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid of Ligand 1.

  • Add a solution of NH-bis(PEG3-azide) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench any unreacted activated esters by adding a small amount of glycine solution.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mono-functionalized linker-ligand conjugate using reverse-phase HPLC.

  • Characterize the product by mass spectrometry and NMR to confirm its identity and purity.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step involves the conjugation of the second ligand (Ligand 2, containing a terminal alkyne) to the azide groups of the mono-functionalized linker-ligand conjugate.

Materials:

  • Purified mono-functionalized linker-ligand conjugate from Step 1

  • Ligand 2 with a terminal alkyne group

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Dissolve the mono-functionalized linker-ligand conjugate and Ligand 2 in the reaction buffer.

  • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in the reaction buffer.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule using an appropriate chromatography method to remove the catalyst and any unreacted starting materials.

  • Characterize the final product thoroughly using techniques such as mass spectrometry, NMR, and HPLC to confirm its identity, purity, and integrity.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_structure Chemical Structure of NH-bis(PEG3-azide) NH NH PEG3_1 -(CH2CH2O)3- NH->PEG3_1 PEG3_2 -(CH2CH2O)3- NH->PEG3_2 Azide_1 N3 PEG3_1->Azide_1 Azide_2 N3 PEG3_2->Azide_2

Caption: Chemical Structure of NH-bis(PEG3-azide).

cluster_workflow PROTAC Synthesis Workflow start Start step1 Step 1: Functionalize Central Amine (Amide Bond Formation) start->step1 step2 Step 2: Purify Mono-functionalized Intermediate step1->step2 step3 Step 3: Click Chemistry Reaction (CuAAC with Alkyne-Ligand 2) step2->step3 step4 Step 4: Purify Final PROTAC step3->step4 end End step4->end

Caption: PROTAC Synthesis Workflow.

References

An In-Depth Technical Guide to NH-bis(PEG3-azide): Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(PEG3-azide) is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a primary amine and two azide (B81097) functionalities separated by flexible polyethylene (B3416737) glycol (PEG) spacers, allows for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the chemical properties, stability, and common applications of NH-bis(PEG3-azide), with a focus on providing practical information for laboratory use.

Chemical Properties

NH-bis(PEG3-azide) is a versatile tool for researchers, enabling the connection of a molecule bearing a carboxyl group or an activated ester to two other molecules functionalized with alkynes. The PEG linkers not only provide spacing but also enhance the solubility of the resulting conjugate in aqueous environments.

Physicochemical Characteristics

A summary of the key physicochemical properties of NH-bis(PEG3-azide) is presented in the table below.

PropertyValueReference(s)
Molecular Weight 419.48 g/mol [1][2][3]
Molecular Formula C16H33N7O6[1][2]
CAS Number 1258939-39-7
Appearance White to off-white solid or viscous oilGeneral knowledge
Purity Typically >95% or >98%
SMILES N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
Solubility
SolventSolubilityReference(s)
Water Soluble
Dimethyl sulfoxide (B87167) (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Dichloromethane (DCM) Soluble
Ethanol SolubleGeneral knowledge
Diethyl ether Sparingly soluble to insolubleGeneral knowledge

Stability and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of NH-bis(PEG3-azide).

Storage

For long-term stability, NH-bis(PEG3-azide) should be stored under the following conditions:

ConditionRecommendationReference(s)
Temperature -20°C
Atmosphere Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation of the PEG chain.
Light Protect from light.
Moisture Store in a desiccated environment.

When stored as a solid under these conditions, the compound is stable for at least one to two years. Solutions in anhydrous solvents like DMF or DMSO can be stored at -20°C for several weeks, but fresh preparations are always recommended for optimal reactivity.

Chemical Stability

The stability of NH-bis(PEG3-azide) is influenced by its two key functional groups: the PEG chains and the azide moieties.

  • PEG Chains: The polyethylene glycol backbone is generally stable but can be susceptible to oxidative degradation, especially in the presence of transition metals and oxygen. This process can be accelerated by exposure to heat and light. Degradation of the PEG chain can lead to the formation of aldehydes and other byproducts, which may interfere with subsequent reactions.

  • Azide Groups: Organic azides are generally stable under a wide range of reaction conditions, making them suitable for bioorthogonal chemistry. However, they are sensitive to certain reducing agents.

    • Dithiothreitol (DTT): Azides can be reduced to amines in the presence of DTT. Therefore, DTT should be avoided in protocols where the azide functionality needs to be preserved.

    • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is also known to reduce azides and should be used with caution.

    • Catalytic Hydrogenation: Conditions such as H2 with a palladium catalyst will readily reduce azides to amines.

The stability of the molecule is also pH-dependent. While the PEG and azide groups are relatively stable across a broad pH range, extreme pH values should be avoided to prevent hydrolysis of the ether linkages in the PEG chain, although this is generally a slow process.

Experimental Protocols

The utility of NH-bis(PEG3-azide) lies in the orthogonal reactivity of its amine and azide groups. Below are general protocols for the most common reactions.

Activation of the Primary Amine with NHS Esters

The primary amine of NH-bis(PEG3-azide) can be readily acylated by N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a common first step to attach the linker to a biomolecule or surface.

Materials:

  • NH-bis(PEG3-azide)

  • NHS ester of the molecule to be conjugated

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5)

Procedure:

  • Dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve NH-bis(PEG3-azide) in the reaction buffer.

  • Add the NHS ester solution to the NH-bis(PEG3-azide) solution. A molar excess of the NHS ester (typically 1.5 to 5 equivalents) is recommended.

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.

  • The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris.

  • Purify the resulting NHS-activated NH-bis(PEG3-azide) conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials and byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The two azide groups of NH-bis(PEG3-azide) can react with terminal alkynes in the presence of a copper(I) catalyst to form stable 1,2,3-triazole linkages.

Materials:

  • Azide-functionalized molecule (e.g., the product from section 3.1)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA) is recommended for biological applications to stabilize the Cu(I) and protect biomolecules.

  • Reaction solvent (e.g., water, t-butanol/water, DMF, or DMSO)

Procedure:

  • Dissolve the azide- and alkyne-functionalized molecules in the chosen reaction solvent.

  • Prepare a fresh stock solution of sodium ascorbate (B8700270) in water.

  • If using a ligand, pre-mix the CuSO4 and the ligand in the reaction solvent.

  • Add the copper source (and ligand, if used) to the reaction mixture, followed by the sodium ascorbate solution. Typical final concentrations are in the range of 0.1-1 mM for copper and 1-5 mM for sodium ascorbate.

  • Incubate the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purify the final conjugate to remove the copper catalyst and unreacted components. This can be achieved by chromatography or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where a copper catalyst is undesirable (e.g., in living systems), the azide groups can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO), without the need for a catalyst.

Materials:

  • Azide-functionalized molecule

  • Strained alkyne-functionalized molecule (e.g., DBCO-containing)

  • Reaction solvent (e.g., PBS, cell culture media, or organic solvents like DMSO or DMF)

Procedure:

  • Dissolve the azide- and strained alkyne-functionalized molecules in the appropriate solvent.

  • Mix the two solutions. A slight molar excess of one of the reactants (typically 1.5 to 3 equivalents) is often used to drive the reaction to completion.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and the concentrations of the reactants.

  • The reaction generally proceeds cleanly, and purification may not always be necessary, especially for in vitro applications. If required, purification can be performed by chromatography or dialysis.

Applications and Workflows

The unique properties of NH-bis(PEG3-azide) make it a valuable reagent in several advanced applications.

PROTAC Development

One of the primary applications of NH-bis(PEG3-azide) is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The NH-bis(PEG3-azide) linker serves to connect the target protein binder and the E3 ligase ligand.

The signaling pathway for PROTAC-mediated protein degradation is illustrated below.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited TernaryComplex->PROTAC Recycled TernaryComplex->E3Ligase Recycled UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Poly-ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Adds Ub Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognized by DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degrades

Caption: PROTAC Mechanism of Action.

Bioconjugation and Surface Modification

NH-bis(PEG3-azide) is an excellent tool for creating complex bioconjugates. For example, it can be used to attach two different peptides or small molecules to a protein. It is also used to functionalize surfaces, such as nanoparticles or microarrays, to enable the attachment of biomolecules via click chemistry.

An experimental workflow for modifying a protein with two different molecules using NH-bis(PEG3-azide) is shown below.

Bioconjugation_Workflow start Start: Protein with accessible Lysine residues step1 Step 1: Amine Coupling React Protein with excess NH-bis(PEG3-azide)-NHS ester start->step1 intermediate1 Protein-bis(PEG3-azide) conjugate step1->intermediate1 step2a Step 2a: CuAAC Add Alkyne-Molecule A + Cu(I) catalyst intermediate1->step2a Click Chemistry step2b Step 2b: SPAAC Add Strained Alkyne-Molecule B intermediate1->step2b Click Chemistry final_product Final Product: Protein conjugated to Molecule A and Molecule B step2a->final_product step2b->final_product

Caption: Bioconjugation workflow.

Conclusion

NH-bis(PEG3-azide) is a powerful and versatile heterobifunctional linker that enables the precise construction of complex molecular architectures. Its well-defined structure, favorable solubility, and orthogonal reactivity make it an invaluable tool for researchers in chemistry, biology, and materials science. By understanding its chemical properties and stability, and by employing appropriate reaction protocols, scientists can effectively leverage NH-bis(PEG3-azide) to advance their research in areas such as targeted protein degradation, drug delivery, and the development of novel biomaterials.

References

An In-depth Technical Guide on the Mechanism of Action of NH-bis(PEG3-azide) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to NH-bis(PEG3-azide) and its Role in Click Chemistry

NH-bis(PEG3-azide) is a versatile, bifunctional linker molecule that plays a crucial role in the field of bioconjugation and drug discovery, primarily through its application in "click chemistry."[1] This polyethylene (B3416737) glycol (PEG)-based linker possesses two terminal azide (B81097) (N₃) groups and a central secondary amine (NH) group. The PEG component enhances solubility and reduces steric hindrance, making it an ideal spacer for connecting molecules in complex biological environments.[1]

The azide functionalities are key to its utility in click chemistry, a set of biocompatible, highly efficient, and specific reactions. NH-bis(PEG3-azide) can participate in two main types of click reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions enable the stable ligation of the linker to molecules containing alkyne or strained cyclooctyne (B158145) groups, respectively. The central amine group provides an additional point of conjugation, allowing for the attachment to molecules bearing carboxylic acids or activated esters. This trifunctional nature makes NH-bis(PEG3-azide) a valuable tool for constructing complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and fluorescently labeled biomolecules.[4]

Detailed Mechanism of Action in Click Chemistry

The utility of NH-bis(PEG3-azide) is centered on the 1,3-dipolar cycloaddition reaction between its azide groups and an alkyne-containing molecule. This reaction can be facilitated in two primary ways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that yields 1,4-disubstituted 1,2,3-triazoles. The reaction is catalyzed by copper(I), which can be generated in situ from copper(II) salts (e.g., CuSO₄) by a reducing agent like sodium ascorbate.

Mechanism: The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide group of NH-bis(PEG3-azide) in a stepwise manner, leading to the formation of a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst for the next cycle.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product NH-bis(PEG3-azide) R-N3 (NH-bis(PEG3-azide)) Six_Membered_Intermediate Six-membered Copper Intermediate NH-bis(PEG3-azide)->Six_Membered_Intermediate Alkyne R'-C≡CH (Alkyne-containing molecule) Copper_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Copper_Acetylide + Cu(I) Cu(I) Cu(I) Triazole 1,4-disubstituted 1,2,3-triazole Triazole->Cu(I) Catalyst Regeneration Copper_Acetylide->Six_Membered_Intermediate + R-N3 Six_Membered_Intermediate->Triazole Rearrangement & Protonolysis

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne component. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

Mechanism: The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The azide group of NH-bis(PEG3-azide) acts as a 1,3-dipole that reacts with the strained triple bond of the cyclooctyne (the dipolarophile). This leads directly to the formation of a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product NH-bis(PEG3-azide) R-N3 (NH-bis(PEG3-azide)) Transition_State Concerted [3+2] Cycloaddition Transition State NH-bis(PEG3-azide)->Transition_State Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole PROTAC_Signaling_Pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC BTK-PROTAC (with NH-bis(PEG3-azide) linker) Ternary_Complex Ternary Complex (BTK-PROTAC-E3) PROTAC->Ternary_Complex BTK BTK Protein BTK->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of BTK Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation BTK Degradation Proteasome->Degradation Leads to Antibody_Labeling_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Fluorescent Dye Conjugation Antibody Antibody Reaction1 Amine Coupling (Lysine residues) Antibody->Reaction1 Linker NH-bis(PEG3-azide) + NHS-ester activation Linker->Reaction1 Azide_Ab Azide-modified Antibody Reaction1->Azide_Ab Purification1 Purification (e.g., SEC) Azide_Ab->Purification1 Reaction2 Click Chemistry (CuAAC or SPAAC) Purification1->Reaction2 Dye Alkyne-Fluorescent Dye Dye->Reaction2 Labeled_Ab Fluorescently Labeled Antibody Reaction2->Labeled_Ab Purification2 Purification (e.g., Dialysis) Labeled_Ab->Purification2

References

Solubility Profile of NH-bis(PEG3-azide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of NH-bis(PEG3-azide), a versatile bifunctional linker crucial in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines qualitative solubility, detailed experimental protocols for quantitative assessment, and visual representations of relevant biochemical pathways and workflows.

Introduction to NH-bis(PEG3-azide)

NH-bis(PEG3-azide) is a heterobifunctional linker featuring a central secondary amine and two terminal azide (B81097) groups, each connected by a triethylene glycol (PEG3) spacer. The azide moieties are amenable to "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient and specific conjugation to alkyne-modified molecules. The central amine group provides an additional site for conjugation, typically with activated esters or carboxylic acids. The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chains generally imparts favorable solubility characteristics to the linker and its subsequent conjugates, a critical attribute in drug development.[1][2][3]

Solubility Data

While precise quantitative solubility data for NH-bis(PEG3-azide) is not widely published, qualitative information and data from structurally analogous compounds provide strong indicators of its solubility profile. The presence of multiple PEG units suggests good solubility in a range of common solvents.

Table 1: Qualitative Solubility of NH-bis(PEG3-azide) and Related Compounds

Compound NameWaterDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)Dichloromethane (DCM)
NH-bis(PEG3-azide) SolubleSolubleSolubleSoluble
N-(Amino-PEG2)-N-bis(PEG3-azide)SolubleSolubleSolubleNot Reported
N-(acid-PEG3)-N-bis(PEG3-azide)SolubleSolubleSolubleSoluble

Data is inferred from product datasheets of NH-bis(PEG3-azide) and its analogs. "Soluble" indicates that the compound is expected to dissolve in these solvents under standard laboratory conditions, though the exact concentration for saturation is not specified.

The general trend for short-chain PEGylated molecules is good solubility in aqueous and polar aprotic solvents.[2][3] For precise quantitative determination, it is recommended to perform the experimental protocols outlined in Section 3.0.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of NH-bis(PEG3-azide) in a specific solvent, the following detailed experimental protocols are provided.

Thermodynamic Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • NH-bis(PEG3-azide) (solid)

  • Solvent of interest (e.g., Water, DMSO, DMF, DCM)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid NH-bis(PEG3-azide) to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of NH-bis(PEG3-azide) in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

  • Calculation: The determined concentration represents the thermodynamic solubility of NH-bis(PEG3-azide) in the tested solvent at the specified temperature.

Quantification by UV-Vis Spectroscopy

This protocol describes how to determine the concentration of a solute in a solution using UV-Vis spectroscopy, which can be applied to the filtrate from the shake-flask method.

Materials:

  • Clear filtrate containing dissolved NH-bis(PEG3-azide)

  • Solvent used for dissolution (as blank)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of NH-bis(PEG3-azide) in the solvent of interest. Scan the solution over a relevant UV range (e.g., 200-400 nm) to identify the λmax. The azide functional group typically has a weak absorbance around 260 nm.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of NH-bis(PEG3-azide) of known concentrations in the solvent of interest.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law.

  • Sample Measurement: Measure the absorbance of the filtered sample from the shake-flask experiment at the same λmax.

  • Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of NH-bis(PEG3-azide) in the sample.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the utility of NH-bis(PEG3-azide) in common research applications.

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for conjugating two molecules (Molecule A and Molecule B) using a heterobifunctional linker like NH-bis(PEG3-azide).

G General Bioconjugation Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation cluster_2 Step 3: Purification A Molecule A A_Linker Molecule A - Linker Conjugate A->A_Linker Reaction at Amine Linker NH-bis(PEG3-azide) Linker->A_Linker Final_Conjugate Molecule A - Linker - Molecule B A_Linker->Final_Conjugate Click Chemistry B Molecule B (with Alkyne) B->Final_Conjugate Purification Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification

Caption: A typical two-step bioconjugation process.

PROTAC Mechanism of Action

NH-bis(PEG3-azide) is frequently used as a linker in the synthesis of PROTACs. The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI PROTAC Recycling Ternary->PROTAC Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

NH-bis(PEG3-azide) is a valuable chemical tool with favorable solubility in aqueous and common organic solvents, enhancing its utility in a wide array of bioconjugation applications. While qualitative data suggests broad solubility, this guide provides robust, detailed protocols for researchers to determine quantitative solubility in their specific systems of interest. The provided diagrams of key workflows and mechanisms further illustrate the practical applications of this versatile linker in modern drug discovery and development.

References

A Technical Guide to NH-bis(PEG3-azide): A Bifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH-bis(PEG3-azide), a bifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of targeted therapeutics. This document details its chemical properties, applications in Proteolysis Targeting Chimeras (PROTACs), and provides illustrative experimental protocols and signaling pathway diagrams.

Core Properties of NH-bis(PEG3-azide)

NH-bis(PEG3-azide) is a versatile chemical tool designed for bioconjugation. Its structure features a central secondary amine and two terminal azide (B81097) functionalities, each extended by a three-unit PEG chain. This configuration allows for the covalent attachment of two different molecular entities, making it a valuable component in the construction of complex therapeutic agents.

PropertyValue
CAS Number 1258939-39-7
Molecular Weight 419.48 g/mol
Molecular Formula C₁₆H₃₃N₇O₆
Purity Typically >95%
Appearance Colorless to light yellow liquid
Storage Conditions Store at -20°C for long-term stability.
Solubility Soluble in water and many organic solvents such as DMF and DMSO.[1][2]

Application in Proteolysis Targeting Chimeras (PROTACs)

A primary application of NH-bis(PEG3-azide) is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] The linker component of a PROTAC, for which NH-bis(PEG3-azide) is well-suited, plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The two azide groups on NH-bis(PEG3-azide) serve as handles for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[4] This allows for the straightforward and specific attachment of alkyne-modified molecules, such as a ligand for a target protein and a ligand for an E3 ligase.

Experimental Protocols

The following protocols are illustrative and may require optimization for specific applications.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-containing molecule to an azide-functionalized linker like NH-bis(PEG3-azide).

Materials:

  • NH-bis(PEG3-azide)

  • Alkyne-functionalized molecule of interest (e.g., a target protein ligand)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.

    • Prepare a stock solution of NH-bis(PEG3-azide) in the same solvent.

    • Prepare a fresh stock solution of sodium ascorbate in degassed buffer.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule and NH-bis(PEG3-azide) (typically in a 1:1.1 to 1:1.5 molar ratio of alkyne to azide groups).

    • Add the reaction buffer and any necessary co-solvent to achieve the desired final concentration.

    • Add the THPTA ligand to the reaction mixture (typically at a concentration to achieve a 5:1 ligand to copper ratio).[5]

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the copper(I) catalyst.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reverse-phase HPLC) to isolate the desired conjugate.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of PROTACs targeting the Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.

PROTAC_Mechanism cluster_PROTAC PROTAC Action Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds Proteasome Proteasome Target Protein->Proteasome Enters Ternary Complex Target Protein->Ternary Complex PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->PROTAC Binds E3 Ligase->Ternary Complex Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Degraded Protein Degraded Protein Proteasome->Degraded Protein Degrades Ternary Complex->Ubiquitination Induces Ubiquitination->Target Protein Tags

PROTAC Mechanism of Action.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies. PROTACs targeting BTK can effectively induce its degradation, thereby inhibiting downstream signaling.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB NF-κB IP3->NFkB Leads to Activation DAG->NFkB Leads to Activation Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Promotes PROTAC_BTK BTK-PROTAC (Degradation) PROTAC_BTK->BTK Inhibits by Degradation

BTK Signaling Pathway and PROTAC Intervention.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell growth, proliferation, and survival. Mutations and overexpression of EGFR are common in various cancers. PROTACs designed to target EGFR can lead to its degradation, offering a therapeutic strategy to overcome resistance to traditional EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds & Activates GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PROTAC_EGFR EGFR-PROTAC (Degradation) PROTAC_EGFR->EGFR Inhibits by Degradation

References

A Technical Guide to High-Purity NH-bis(PEG3-azide) for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available, high-purity heterobifunctional linker, NH-bis(PEG3-azide). This reagent is of significant interest for researchers in bioconjugation, targeted drug delivery, and proteomics due to its unique architecture: a primary amine for initial conjugation and two terminal azide (B81097) groups for subsequent bioorthogonal reactions. This document outlines the key specifications from various commercial suppliers, detailed experimental protocols for its application, and visual workflows for common experimental setups.

Core Properties and Commercial Availability

NH-bis(PEG3-azide), with the CAS number 1258939-39-7, is a polyethylene (B3416737) glycol (PEG)-based linker. The PEG3 spacers enhance water solubility and provide flexibility to the conjugated molecules, potentially reducing steric hindrance.[1] The primary amine allows for covalent linkage to molecules with activated esters (like NHS esters) or carboxylic acids, while the dual azide groups are available for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Commercial Supplier Specifications

A number of suppliers offer high-purity NH-bis(PEG3-azide). The following table summarizes the key quantitative data from a selection of these commercial sources. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific lots.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS Number
BroadPharmBP-23312>98%419.51258939-39-7
Precise PEGAG-7149>95%419.481258939-39-7
TargetMolT16820>99.87%419.481258939-39-7
ChemSceneCS-0115134≥98%419.481258939-39-7
BOC SciencesNot Specified419.481258939-39-7
CenmedC007B-376682Not Specified419.51258939-39-7
MedchemExpressHY-136774Not Specified419.481258939-39-7

Key Applications in Bioconjugation

The trifunctional nature of NH-bis(PEG3-azide) makes it a versatile tool for creating complex biomolecular constructs. Its primary applications are in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][] In ADCs, it can be used to attach two drug molecules to a single point on an antibody. In PROTACs, it serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.

Experimental Protocols

The following are detailed methodologies for key experiments involving azide-PEG linkers. While these protocols may require optimization for specific molecules, they provide a robust starting point for researchers.

Protocol 1: Two-Step Antibody Conjugation

This protocol describes the conjugation of NH-bis(PEG3-azide) to an antibody via its primary amine, followed by the attachment of a payload using click chemistry. This method is adapted from established protocols for similar azide-PEG linkers.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-(NHS-PEG3)-N-bis(PEG3-azide) (or a similar NHS-activated linker)

  • Anhydrous DMSO

  • DBCO-functionalized payload

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • NHS Ester Reaction (Amine Coupling):

    • Immediately before use, dissolve the N-(NHS-PEG3)-N-bis(PEG3-azide) in anhydrous DMSO to a concentration of 10 mM.

    • Add a 10- to 20-fold molar excess of the linker solution to the antibody solution. The final DMSO concentration should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Azide-Modified Antibody:

    • Remove unreacted linker using a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the antibody. The concentration can be determined by measuring absorbance at 280 nm.

  • Click Chemistry Reaction (SPAAC):

    • Prepare a 10 mM stock solution of the DBCO-functionalized payload in DMSO.

    • Add a 3- to 5-fold molar excess of the DBCO-payload to the azide-modified antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification and Analysis:

    • Purify the final antibody conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess payload.

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Solid-Phase PROTAC Synthesis (Adapted)

This protocol provides a general workflow for the solid-phase synthesis of a PROTAC, utilizing an azide-functionalized linker like NH-bis(PEG3-azide). This approach is adapted from methodologies for solid-phase PROTAC synthesis.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide (B1683931) derivative)

  • NH-bis(PEG3-azide)

  • Alkyne-functionalized protein of interest (POI) ligand

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Solvents (DMF, DCM)

  • Reducing agent for azide-to-amine conversion (if needed for alternative conjugation)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC for purification

Procedure:

  • Resin Preparation and E3 Ligand Coupling:

    • Swell the Rink Amide resin in DMF.

    • Activate the carboxylic acid of the E3 ligase ligand using HBTU/HOBt/DIPEA in DMF.

    • Couple the activated ligand to the resin overnight at room temperature. Wash the resin thoroughly with DMF and DCM.

  • Linker Attachment:

    • Couple NH-bis(PEG3-azide) to the resin-bound E3 ligase ligand. This step will depend on the available functional group on the ligand. If the ligand has a carboxylic acid, the amine of the linker can be coupled using standard peptide coupling reagents.

  • Click Chemistry Reaction:

    • Swell the azide-functionalized resin in a suitable solvent mixture (e.g., DMF/water).

    • Add the alkyne-functionalized POI ligand and a copper(I) catalyst (for CuAAC) or proceed directly if using a strained alkyne (for SPAAC).

    • Allow the reaction to proceed for several hours at room temperature. Wash the resin extensively.

  • Cleavage and Purification:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to release the crude PROTAC.

    • Purify the crude PROTAC by reverse-phase HPLC.

    • Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Purification cluster_3 Step 4: Click Chemistry (SPAAC) cluster_4 Step 5: Final Purification & Analysis A Antibody in Amine-Containing Buffer B Buffer Exchange (Dialysis/Desalting) A->B C Antibody in PBS (1-5 mg/mL) B->C E Add Linker to Antibody (10-20x Molar Excess) C->E D Dissolve NHS-Azide Linker in DMSO (10 mM) D->E F Incubate 1-2h at RT G Remove Excess Linker (Desalting Column) F->G H Azide-Modified Antibody G->H J Add Payload to Antibody (3-5x Molar Excess) H->J I Prepare DBCO-Payload Stock (10 mM in DMSO) I->J K Incubate 4-12h at RT L Purify Conjugate (SEC/Desalting) K->L M Analyze by SDS-PAGE and Mass Spec L->M N Final Antibody-Drug Conjugate M->N G cluster_0 Step 1: E3 Ligand Immobilization cluster_1 Step 2: Linker Attachment cluster_2 Step 3: POI Ligand Conjugation cluster_3 Step 4: Cleavage and Purification A Swell Resin in DMF B Activate & Couple E3 Ligase Ligand A->B C Wash Resin B->C D Couple NH-bis(PEG3-azide) to Resin-Bound Ligand C->D E Wash Resin D->E F Add Alkyne-POI Ligand & Catalyst (if needed) E->F G Incubate and Wash Resin F->G H Cleave PROTAC from Resin (TFA Cocktail) G->H I Purify by HPLC H->I J Analyze by Mass Spec/NMR I->J K Final PROTAC Molecule J->K

References

The Versatile Toolkit of Bifunctional Azide Linkers: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. Bifunctional azide (B81097) linkers have emerged as powerful and versatile tools in this endeavor, enabling the creation of complex biomolecular architectures with applications spanning from targeted drug delivery to advanced proteomics. This technical guide provides a comprehensive overview of the core applications of bifunctional azide linkers, complete with detailed experimental protocols, quantitative data comparisons, and visual workflows to facilitate their effective implementation in your research.

Bifunctional azide linkers are molecules that possess an azide (-N3) group at one end and a second, different reactive group at the other. The azide group serves as a "click chemistry" handle, most commonly participating in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] These reactions are highly specific, efficient, and bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[1] The second functional group allows for conjugation to a variety of biomolecules or surfaces, making these linkers ideal for connecting two distinct molecular entities.[2][3]

Core Applications in Research and Development

The unique properties of bifunctional azide linkers have led to their widespread adoption in several key research areas:

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, bifunctional linkers are instrumental in attaching potent cytotoxic drugs to monoclonal antibodies. This targeted delivery approach enhances the therapeutic window of the drug by concentrating it at the tumor site and minimizing systemic toxicity.

  • Proteomics and Protein-Protein Interaction Studies: Bifunctional azide linkers, including those with photoreactive groups, are used to capture and identify protein-protein interactions. These crosslinkers can covalently trap interacting proteins in situ, which can then be isolated and identified by mass spectrometry.

  • Metabolic Labeling and Glycobiology: Cells can be metabolically engineered to incorporate azide-modified sugars into their glycans. Bifunctional linkers can then be used to attach probes, such as fluorescent dyes or biotin (B1667282) tags, to these azide-labeled glycans for visualization and enrichment studies.

  • Surface Functionalization and Biomaterial Science: Bifunctional azide linkers are employed to modify the surfaces of various materials, including nanoparticles, microarrays, and biocompatible polymers. This allows for the controlled immobilization of biomolecules, creating functionalized surfaces for applications in diagnostics, biosensing, and tissue engineering.

Quantitative Data Presentation

The choice between the two primary click chemistry reactions, CuAAC and SPAAC, often depends on the specific application and the biological context. CuAAC is generally faster and higher yielding but requires a copper catalyst that can be toxic to living cells. SPAAC is copper-free and thus more suitable for in vivo applications, but the reaction rates can be slower and are dependent on the type of strained alkyne used.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Catalyst Copper(I)None
Biocompatibility Limited in living systems due to copper toxicityHigh, suitable for in vivo applications
Reaction Rate Very fastModerate to fast, dependent on cyclooctyne (B158145) structure
Typical Yield High to quantitativeGenerally high, but can be variable
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³10⁻³ - 1
ApplicationTypical Reaction Yield with Bifunctional Azide LinkersKey ConsiderationsReferences
Antibody-Drug Conjugate (ADC) Synthesis >90%Control of drug-to-antibody ratio (DAR) is critical.
Proteomic Cross-linking Variable, dependent on interaction abundanceEnrichment of cross-linked peptides is often necessary.
Metabolic Labeling & Probing High for the click reaction stepEfficiency of metabolic incorporation can vary.
Surface Functionalization HighSurface density and accessibility of functional groups are key.

Key Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Bifunctional Azide Linker (CuAAC)

This protocol outlines the conjugation of an azide-modified cytotoxic drug to an antibody that has been functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Azide-modified cytotoxic drug dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Size-exclusion chromatography (SEC) column for purification

Methodology:

  • Preparation of the Antibody: Prepare the alkyne-modified mAb at a concentration of 1-5 mg/mL in PBS.

  • Preparation of the Drug: Dissolve the azide-modified drug in DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified mAb with a 4- to 10-fold molar excess of the azide-modified drug solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for 3-5 minutes to form the copper-ligand complex.

  • Click Reaction:

    • Add the copper-ligand complex to the mAb/drug mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess relative to the copper.

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove the excess drug and other small molecules.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Analyze the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Metabolic Labeling of Cellular Glycans and Fluorescent Probing (SPAAC)

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by labeling with a strained alkyne-fluorophore conjugate.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)

  • Fluorescence microscope

Methodology:

  • Metabolic Labeling:

    • Culture the cells to the desired confluency.

    • Replace the culture medium with a fresh medium containing 25-50 µM Ac₄ManNAz.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido (B1232118) sugar.

  • Cell Preparation for Labeling:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.

  • SPAAC Reaction:

    • Prepare a solution of the DBCO-fluorophore conjugate in PBS at a concentration of 10-50 µM.

    • Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore solution for 1 hour at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove any unreacted probe.

    • Mount the cells and visualize the fluorescently labeled glycans using a fluorescence microscope.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving bifunctional azide linkers.

ADC_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction CuAAC Reaction cluster_downstream Downstream Processing mAb Alkyne-modified Antibody mix Combine mAb, Drug, and Catalyst mAb->mix drug Azide-modified Drug drug->mix catalyst CuSO4 + THPTA catalyst->mix reducer Sodium Ascorbate react Initiate with Reducer reducer->react Add mix->react Add purify Purification (SEC) react->purify analyze Characterization (DAR Analysis) purify->analyze

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis via CuAAC.

Proteomics_Workflow start Cells or Tissue with Protein Complexes crosslink In vivo/in vitro Cross-linking with Bifunctional Azide Linker start->crosslink lyse Cell Lysis and Protein Extraction crosslink->lyse digest Proteolytic Digestion (e.g., Trypsin) lyse->digest enrich Enrichment of Cross-linked Peptides (via Click Chemistry to Biotin) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis and Cross-link Identification lcms->data

Caption: General Workflow for Cross-linking Mass Spectrometry in Proteomics.

SPAAC_Labeling_Logic cluster_cell Cellular Process cluster_probe Labeling azido_sugar Azido-Sugar Precursor metabolism Metabolic Incorporation azido_sugar->metabolism glycan Azide-labeled Glycan metabolism->glycan spaac SPAAC Reaction glycan->spaac dbco_probe DBCO-Fluorophore Probe dbco_probe->spaac labeled_glycan Fluorescently Labeled Glycan spaac->labeled_glycan

References

An In-depth Technical Guide to the Safety and Handling of Azide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azide-containing compounds are a versatile and powerful class of reagents with broad applications in chemical synthesis, materials science, and particularly in drug discovery and development.[1][2][3] Their utility in "click chemistry," bioconjugation, and as metabolic probes has made them indispensable tools for scientists.[] However, the energetic nature of the azide (B81097) functional group necessitates a thorough understanding of their potential hazards and strict adherence to safe handling protocols. This guide provides a comprehensive overview of the safety, handling, synthesis, purification, and disposal of azide-containing compounds, with a focus on best practices for a research and development setting.

Understanding the Hazards of Azide-Containing Compounds

The primary hazards associated with azide compounds stem from their potential to be explosive and their inherent toxicity.

Explosive Hazards

Both organic and inorganic azides can be sensitive to heat, shock, and friction, leading to violent decomposition.

  • Inorganic Azides: Heavy metal azides, such as lead azide, copper azide, and silver azide, are notoriously shock-sensitive and are used as detonators. The formation of these highly explosive salts is a major concern when handling sodium azide, as it can react with metals commonly found in laboratory equipment and plumbing. Sodium azide itself is not typically explosive at ambient temperatures but can decompose violently when heated above 275°C.

  • Organic Azides: The stability of organic azides is highly dependent on their molecular structure. Low molecular weight organic azides are particularly hazardous and should be handled with extreme caution. The presence of other energetic functional groups ("explosophores") within the same molecule can significantly decrease its stability.

Toxicity Hazards

The azide anion is highly toxic, with a toxicity comparable to that of cyanide.

  • Mechanism of Toxicity: Sodium azide is a potent inhibitor of cytochrome c oxidase, the final enzyme in the mitochondrial electron transport chain, thereby blocking cellular respiration. This disruption of oxidative phosphorylation leads to a rapid depletion of intracellular ATP. It also inhibits other enzymes, such as F-ATPases.

  • Routes of Exposure and Symptoms: Exposure to azides can occur through inhalation, ingestion, or skin absorption. Symptoms of exposure can range from dizziness, headache, and nausea at low doses to convulsions, hypotension, and respiratory failure at high doses.

  • Hydrazoic Acid: A significant hazard is the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas, when azides come into contact with acids.

Quantitative Data on Azide Compound Hazards

A critical aspect of safely working with azides is understanding their quantitative hazard properties. The following tables summarize available data on the toxicity and explosive potential of various azide-containing compounds.

Toxicity Data
CompoundFormulaLD50 (Oral, Rat)LD50 (Intravenous, Mouse)Notes
Sodium AzideNaN₃27 mg/kgToxicity is comparable to sodium cyanide.
Hydrazoic AcidHN₃19 mg/kgHighly toxic and volatile gas.
Explosive and Thermal Stability Data
CompoundFormula/ClassDetonation Velocity (m/s)Impact SensitivityOnset of Decomposition (T_onset, °C)Enthalpy of Decomposition (ΔH_d, kJ/mol)
Lead (II) AzidePb(N₃)₂4,630High
Silver AzideAgN₃4,000High
Hydrazoic Acid (pure)HN₃7,570High
β-FTT (an organic azide)C₄HN₁₁O₆9,587
Sulfonyl Azides (average)RSO₂N₃Generally more stable than diazo compounds-201
Alkyl AzidesR-N₃Generally more stable than aryl or vinyl azidesVaries
Aryl AzidesAr-N₃Less stable than aliphatic azidesVaries

Note: Impact sensitivity is often reported qualitatively or as the energy required for a 50% probability of explosion (E50) under specific test conditions. Data is not consistently available for all compounds.

Safe Handling and Storage of Azide Compounds

Strict adherence to the following procedures is mandatory when working with any azide-containing compound.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. For reactions with a higher risk of explosion, a face shield and blast shield are essential.

  • Fume Hood: All work with azides, especially volatile or reactive compounds, must be conducted in a certified chemical fume hood.

  • Scale: Work with the smallest possible quantities of azide compounds, especially when dealing with new or unknown substances.

  • Avoid Incompatibilities:

    • Metals: Do not use metal spatulas or other metal utensils. Avoid contact with heavy metals such as copper, lead, brass, and silver to prevent the formation of explosive metal azides.

    • Acids: Never mix azides with acids, as this will generate highly toxic and explosive hydrazoic acid.

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.

  • Purification: Avoid distillation and sublimation for purifying organic azides. Use extraction and precipitation methods instead.

  • Storage: Store azide compounds in a cool, dark, and well-ventilated area, away from incompatible materials. Organic azides should be stored at low temperatures (e.g., -18°C) and, if possible, as dilute solutions (≤ 1M).

Stability Assessment of Organic Azides

Two useful guidelines for assessing the potential stability of organic azides are the "Rule of Six" and the Carbon-to-Nitrogen (C/N) ratio.

  • The Rule of Six: A compound should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo). This provides sufficient dilution of the energetic group to render the compound relatively safe.

  • Carbon-to-Nitrogen (C/N) Ratio: The ratio of the number of carbon atoms (and oxygen atoms) to nitrogen atoms should be 3 or greater for a compound to be considered for isolation in larger quantities.

    • (N_C + N_O) / N_N ≥ 3: Relatively safe to handle.

    • 1 < (N_C + N_O) / N_N < 3: Potentially explosive; handle in small quantities and store as a dilute solution.

    • (N_C + N_O) / N_N ≤ 1: Highly unstable; should not be isolated.

Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, and disposal of azide-containing compounds, as well as their application in "click" chemistry.

Synthesis of Alkyl Azides from Alkyl Halides

This protocol describes the synthesis of an alkyl azide via nucleophilic substitution of an alkyl halide with sodium azide.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Sodium azide (NaN₃)

  • Aqueous solution (25%)

  • Phase-transfer catalyst (e.g., Aliquat 336)

Procedure:

  • To a stirred 25% aqueous solution of sodium azide (2.0 equivalents), add the alkyl halide (1.0 equivalent).

  • Add the phase-transfer catalyst (e.g., Aliquat 336, 0.05 equivalents).

  • Heat the mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., GLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure. Caution: Do not distill low molecular weight alkyl azides.

Purification of Aryl Azides

This protocol describes a general procedure for the purification of an aryl azide synthesized from the corresponding aniline.

Procedure:

  • After the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aryl azide.

  • If further purification is necessary, column chromatography on silica (B1680970) gel can be performed. Caution: Handle the purified aryl azide with care, as it may be explosive.

Disposal of Aqueous Azide Waste

This protocol describes the chemical neutralization of aqueous sodium azide waste using nitrous acid. This procedure must be performed in a certified chemical fume hood.

Materials:

  • Aqueous azide waste (concentration ≤ 5%)

  • 20% Sodium nitrite (B80452) (NaNO₂) solution

  • 2M Sulfuric acid (H₂SO₄)

  • Starch-iodide paper

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide waste.

  • With stirring, add a 20% aqueous solution of sodium nitrite, using 1.5 g of sodium nitrite for every gram of sodium azide in the waste.

  • Slowly and dropwise, add 2M sulfuric acid until the reaction mixture is acidic to pH paper. Caution: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid.

  • Continue stirring until the evolution of nitrogen oxides ceases.

  • Test for the presence of excess nitrite by placing a drop of the reaction mixture on starch-iodide paper. A blue color indicates that the decomposition is complete.

  • Neutralize the reaction mixture with a dilute solution of sodium hydroxide (B78521) to a pH between 6 and 9 before disposal down the drain with copious amounts of water, in accordance with local regulations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for a CuAAC "click" reaction, widely used in bioconjugation and drug discovery.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Dissolve the alkyne-modified biomolecule in the reaction buffer.

  • Add the azide-containing cargo molecule, typically in a 2-fold excess relative to the alkyne.

  • Prepare a fresh solution of the copper catalyst by premixing CuSO₄ and the THPTA ligand.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • The resulting triazole-linked product can be purified by appropriate chromatographic techniques.

Azides in Drug Discovery and Signaling Pathways

The unique reactivity of the azide group makes it a valuable tool in drug discovery and for probing biological systems.

"Click" Chemistry in Drug Discovery

The CuAAC reaction is a cornerstone of "click" chemistry and is extensively used for:

  • High-Throughput Screening (HTS): Rapidly generating large libraries of diverse compounds for screening against biological targets.

  • Fragment-Based Drug Discovery (FBDD): Linking small molecular fragments that bind to a target to create more potent leads.

  • Bioconjugation: Attaching probes, such as fluorescent dyes or affinity tags, to biomolecules for imaging and purification.

Azides as Enzyme Inhibitors and Probes
  • Inhibition of Cellular Respiration: As mentioned, sodium azide is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain.

  • Inhibition of F-ATPases: Azide inhibits the ATP hydrolase activity of F-ATPases by binding to the F1 catalytic domain in the presence of ADP. The azide anion interacts with the β-phosphate of ADP and key amino acid residues in the catalytic site, stabilizing the ADP-bound state and preventing ATP hydrolysis.

  • Metabolic Labeling and Probing: Azide-modified analogs of metabolites (e.g., sugars, amino acids, lipids) can be incorporated into biomolecules by cellular machinery. These "tagged" biomolecules can then be visualized or isolated using azide-reactive probes via "click" chemistry, allowing for the study of various biological processes in living systems.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Alkyl Azide cluster_cuaac CuAAC 'Click' Reaction start_synth Alkyl Halide + Sodium Azide + Phase-Transfer Catalyst react_synth Heat and Stir start_synth->react_synth workup_synth Aqueous Workup react_synth->workup_synth purify_synth Concentrate workup_synth->purify_synth product_synth Alkyl Azide purify_synth->product_synth start_cuaac Azide + Alkyne + Cu(II) + Ligand add_ascorbate Add Sodium Ascorbate (reduces Cu(II) to Cu(I)) start_cuaac->add_ascorbate react_cuaac Reaction at RT add_ascorbate->react_cuaac product_cuaac 1,2,3-Triazole Product react_cuaac->product_cuaac

General experimental workflows for azide synthesis and application.
Signaling Pathway Inhibition

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain cluster_atp_synthase ATP Synthesis complex_i Complex I coq Coenzyme Q complex_i->coq complex_ii Complex II complex_ii->coq complex_iii Complex III coq->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iv Complex IV (Cytochrome c oxidase) cyt_c->complex_iv o2 O₂ complex_iv->o2 e⁻ atp_synthase ATP Synthase (Complex V) h2o H₂O o2->h2o atp ATP atp_synthase->atp adp ADP + Pi adp->atp_synthase azide Azide (N₃⁻) azide->complex_iv Inhibits azide->atp_synthase Inhibits (F1 domain)

Inhibition of cellular respiration by azide.
Drug Discovery Workflow

drug_discovery_workflow lib_prep Azide/Alkyne Library Preparation hts High-Throughput Screening ('Click' Reaction in Plates) lib_prep->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical

Workflow for azide-based drug discovery.

Conclusion

Azide-containing compounds are invaluable tools in modern chemical and biological sciences. Their unique reactivity has opened up new avenues in drug discovery, chemical biology, and materials science. However, their potential for explosive decomposition and high toxicity demand the utmost respect and adherence to stringent safety protocols. By understanding the hazards, following safe handling procedures, and utilizing established protocols for their synthesis, purification, and disposal, researchers can safely harness the power of azide chemistry to drive innovation.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using NH-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of NH-bis(PEG3-azide)

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This "chemical knockdown" approach offers a powerful alternative to traditional inhibition, enabling the targeting of previously "undruggable" proteins.

The linker is a critical element in PROTAC design, significantly influencing the molecule's physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC synthesis to enhance solubility and improve pharmacokinetic properties.

NH-bis(PEG3-azide) is a versatile, PEG-based linker ideal for PROTAC synthesis via "click chemistry."[3] This linker features a central amine with two appended PEG3 (triethylene glycol) chains, each terminated with an azide (B81097) group. The azide functionalities allow for highly efficient and specific conjugation to alkyne-modified ligands through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][4] This modular approach allows for the rapid and efficient assembly of diverse PROTAC libraries for structure-activity relationship (SAR) studies.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using NH-bis(PEG3-azide) via Click Chemistry

This protocol describes a representative two-step synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4). This example utilizes an alkyne-modified JQ1 (a BRD4 ligand) and an alkyne-modified pomalidomide (B1683931) (a Cereblon E3 ligase ligand) to be coupled with the NH-bis(PEG3-azide) linker.

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - First Coupling

  • Reagent Preparation:

    • Dissolve alkyne-modified JQ1 (1.0 eq) and NH-bis(PEG3-azide) (1.1 eq) in a 3:1 mixture of DMSO and tert-butanol.

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) in deionized water.

    • Prepare a stock solution of Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO.

  • Reaction Setup:

    • In a reaction vial, combine the solution of alkyne-JQ1 and NH-bis(PEG3-azide).

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the TBTA solution to the reaction mixture.

    • Add the sodium ascorbate solution, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 100-500 µM.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the mono-alkyne-PROTAC intermediate.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) or another suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-functionalized PROTAC intermediate.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Second Coupling

  • Reagent Preparation:

    • Dissolve the purified mono-alkyne-PROTAC intermediate (1.0 eq) and alkyne-modified pomalidomide (1.2 eq) in a 3:1 mixture of DMSO and tert-butanol.

    • Use the same stock solutions of CuSO₄, sodium ascorbate, and TBTA as in Step 1.

  • Reaction Setup:

    • Follow the same procedure as in Step 1 to set up the reaction, combining the mono-alkyne-PROTAC intermediate and alkyne-pomalidomide, degassing, and adding the catalyst system.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the formation of the final PROTAC product by LC-MS.

  • Work-up and Purification:

    • Perform a similar aqueous work-up as described in Step 1.

    • Purify the final PROTAC product by preparative reverse-phase HPLC to achieve high purity.

Quantitative Data (Representative)

StepReactant 1Reactant 2Key ReagentsSolventTime (h)Yield (%)
1Alkyne-JQ1NH-bis(PEG3-azide)CuSO₄, Na-Ascorbate, TBTADMSO/t-BuOH1875
2Mono-alkyne-PROTACAlkyne-PomalidomideCuSO₄, Na-Ascorbate, TBTADMSO/t-BuOH2060

Characterization Data (Hypothetical for a BRD4-targeting PROTAC)

CompoundMolecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺¹H NMR
Final PROTACC₇₀H₈₄N₁₆O₁₂S1421.631421.65Consistent with proposed structure
Protocol 2: BRD4 Protein Degradation Assay (Western Blot)

This protocol outlines the procedure to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.

  • Cell Culture and Treatment:

    • Seed a human cancer cell line known to express BRD4 (e.g., HeLa, MCF-7, or a relevant leukemia cell line) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for Western blotting.

  • Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation for each PROTAC concentration relative to the vehicle control.

    • Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) values.

Quantitative Biological Data (Representative)

CompoundCell LineDC₅₀ (nM)Dₘₐₓ (%)
BRD4-PROTAC-1HeLa15>90
BRD4-PROTAC-1MCF-725>85

Visualizations

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_Prep Prepare Alkyne-Modified Ligands (JQ1, Pomalidomide) Click1 Step 1: CuAAC Reaction (Ligand 1 + Linker) Ligand_Prep->Click1 Linker NH-bis(PEG3-azide) Linker Linker->Click1 Purify1 Purification 1 (Flash Chromatography) Click1->Purify1 Click2 Step 2: CuAAC Reaction (Intermediate + Ligand 2) Purify1->Click2 Purify2 Purification 2 (Prep-HPLC) Click2->Purify2 Characterization Characterization (LC-MS, NMR) Purify2->Characterization PROTAC_Treatment PROTAC Treatment Characterization->PROTAC_Treatment Cell_Culture Cell Seeding Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot for BRD4 Degradation Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Workflow for PROTAC synthesis and biological evaluation.

BRD4 Signaling Pathway in Cancer

BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It binds to acetylated histones at enhancers and promoters, recruiting transcriptional machinery to drive the expression of oncogenes such as MYC. A BRD4-targeting PROTAC induces the degradation of BRD4, thereby downregulating the expression of these oncogenes and inhibiting cancer cell proliferation.

BRD4_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Enhancer_Promoter Enhancer/Promoter BRD4->Enhancer_Promoter Binds PTEFb P-TEFb BRD4->PTEFb Recruits Proteasome Proteasome BRD4->Proteasome Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->Enhancer_Promoter RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Activates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_mRNA_cyto MYC mRNA MYC_mRNA->MYC_mRNA_cyto Export PROTAC BRD4 PROTAC PROTAC->BRD4 Binds E3_Ligase E3 Ligase E3_Ligase->PROTAC Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 Cell_Proliferation Cell Proliferation & Survival Degraded_BRD4->Cell_Proliferation Inhibition Ribosome Ribosome MYC_mRNA_cyto->Ribosome Translation MYC_Protein MYC Protein Ribosome->MYC_Protein MYC_Protein->Cell_Proliferation

Caption: BRD4 signaling pathway and its inhibition by a PROTAC.

References

A Step-by-Step Guide to NH-bis(PEG3-azide) Click Chemistry for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing NH-bis(PEG3-azide), a versatile, PEG-based bifunctional linker, in click chemistry applications. These protocols are designed for professionals in research and drug development for the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

NH-bis(PEG3-azide) is a valuable tool in bioconjugation due to its two terminal azide (B81097) groups, which can participate in highly specific and efficient click chemistry reactions.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance of the conjugated molecules. This linker is amenable to both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering flexibility in experimental design.[1][2]

Core Applications

The primary applications for NH-bis(PEG3-azide) lie in the construction of multicomponent systems where two molecules are linked to a central scaffold. A key application is in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[1][3] In a typical PROTAC structure, one azide of the linker can be coupled to a ligand for the target protein and the other to a ligand for an E3 ubiquitin ligase.

Quantitative Data Summary

The efficiency of click chemistry reactions is a critical factor in the successful synthesis of bioconjugates. The following tables summarize typical quantitative data for CuAAC and SPAAC reactions involving PEGylated azides. While specific data for NH-bis(PEG3-azide) is not extensively published, the provided data for similar PEG-azide linkers offer a reliable reference for expected outcomes.

Table 1: Typical Reaction Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG-Azide Linkers

Alkyne SubstrateReaction ConditionsTypical Yield (%)Reference
Terminal Alkyne-modified PeptideCuSO₄, Sodium Ascorbate (B8700270), DMF, 50°C, 5h>95%
mPEG-AlkyneCuBr, PMDETA, DMF, 40°C, 48h84%
mPEG-AlkyneCu catalyst, scCO₂, 35°C, 24h82-87%
Alkyne-modified OligonucleotideCopper wire, DMF, 50°C, 5h~100%

Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG-Azide Linkers

Cyclooctyne (B158145) DerivativeAzide PartnerSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37
BCN-methanolBenzyl azideDMSO0.15
DBCO DerivativesGeneral AzidesVarious~0.1 - 2.0
PEGylated BCN derivative2-azidoethanolHuman blood plasma0.19 - 0.21

Experimental Protocols

The following are detailed protocols for performing CuAAC and SPAAC reactions with NH-bis(PEG3-azide).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a terminal alkyne-containing molecule to NH-bis(PEG3-azide) using a copper(I) catalyst generated in situ from CuSO₄ and a reducing agent.

Materials:

  • NH-bis(PEG3-azide)

  • Alkyne-functionalized molecule (e.g., peptide, small molecule drug)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecule stability)

  • Solvent: Degassed, anhydrous DMF or a mixture of DMF and water (e.g., 4:1 v/v)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NH-bis(PEG3-azide) in the chosen solvent (e.g., 10 mM in DMF).

    • Prepare a stock solution of the alkyne-functionalized molecule in the chosen solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 100 mM in water).

    • If using, prepare a stock solution of THPTA ligand (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule.

    • Add NH-bis(PEG3-azide) to the reaction vial. A molar ratio of 1:1 or a slight excess of one reagent may be used depending on the experimental goals.

    • Add the solvent to achieve the desired reaction concentration.

    • If using THPTA, add the ligand to the reaction mixture at a concentration typically 5-fold higher than the copper concentration.

  • Reaction Initiation and Incubation:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, or until reaction completion as monitored by an appropriate analytical technique (e.g., LC-MS or HPLC). Reaction times can be up to 24 hours for complex biomolecules.

  • Purification:

    • Upon reaction completion, purify the conjugate using a suitable chromatographic method. For PEGylated compounds, reverse-phase HPLC (RP-HPLC) with a C18 column is often effective. Size-exclusion chromatography (SEC) can also be used for large biomolecules.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained cyclooctyne-containing molecule (e.g., DBCO or BCN) to NH-bis(PEG3-azide).

Materials:

  • NH-bis(PEG3-azide)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester, BCN-acid)

  • Solvent: DMSO, PBS, or other biocompatible buffer

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NH-bis(PEG3-azide) in the chosen solvent (e.g., 10 mM in DMSO or PBS).

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vial, add the NH-bis(PEG3-azide).

    • Add the cyclooctyne-functionalized molecule. A slight molar excess (1.5-2 fold) of the cyclooctyne reagent is often used to drive the reaction to completion.

    • Add the solvent to achieve the desired reaction concentration.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by LC-MS or HPLC. For DBCO-containing reactants, the disappearance of the characteristic DBCO absorbance at around 309 nm can be monitored by UV-Vis spectroscopy.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method such as RP-HPLC or SEC.

Visualizations

PROTAC-Mediated Protein Degradation Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like NH-bis(PEG3-azide). The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_pathway cluster_cell Cell PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BTK, EGFR) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3_Ligase->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation CuAAC_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_azide Prepare NH-bis(PEG3-azide) stock solution mix Mix Azide, Alkyne, and Solvent prep_azide->mix prep_alkyne Prepare Alkyne-molecule stock solution prep_alkyne->mix prep_cu Prepare CuSO4 stock solution add_cu Add CuSO4 prep_cu->add_cu prep_asc Prepare Sodium Ascorbate stock solution add_asc Add Sodium Ascorbate to initiate prep_asc->add_asc degas Degas with Inert Gas mix->degas degas->add_cu add_cu->add_asc incubate Incubate at RT add_asc->incubate monitor Monitor Reaction (LC-MS/HPLC) incubate->monitor purify Purify Conjugate (HPLC/SEC) monitor->purify characterize Characterize Final Product (MS, NMR) purify->characterize SPAAC_workflow cluster_prep_spaac 1. Reagent Preparation cluster_reaction_spaac 2. Reaction cluster_analysis_spaac 3. Analysis & Purification prep_azide_spaac Prepare NH-bis(PEG3-azide) stock solution mix_spaac Mix Azide and Cyclooctyne in biocompatible buffer prep_azide_spaac->mix_spaac prep_alkyne_spaac Prepare Cyclooctyne-molecule (DBCO/BCN) stock solution prep_alkyne_spaac->mix_spaac incubate_spaac Incubate at RT or 37°C mix_spaac->incubate_spaac monitor_spaac Monitor Reaction (LC-MS/HPLC/UV-Vis) incubate_spaac->monitor_spaac purify_spaac Purify Conjugate (HPLC/SEC) monitor_spaac->purify_spaac characterize_spaac Characterize Final Product (MS, NMR) purify_spaac->characterize_spaac

References

Application Notes and Protocols for NH-bis(PEG3-azide) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. NH-bis(PEG3-azide) is a branched, heterobifunctional linker designed to enhance the therapeutic index of ADCs.

This innovative linker possesses a central amine group for conjugation to the antibody and two terminal azide (B81097) functionalities, enabling the attachment of two drug molecules via highly efficient and bioorthogonal "click chemistry". The branched polyethylene (B3416737) glycol (PEG) structure offers several advantages, including increased hydrophilicity of the final ADC, which can mitigate aggregation issues often associated with hydrophobic payloads.[1][2] This dual-payload capacity allows for a higher drug-to-antibody ratio (DAR) per conjugation site, potentially leading to enhanced potency.[3]

These application notes provide a comprehensive guide to the use of NH-bis(PEG3-azide) in the development of ADCs, complete with detailed experimental protocols, data presentation, and visualizations to facilitate your research and development efforts.

Physicochemical Properties and Key Applications

The NH-bis(PEG3-azide) linker is a versatile tool in bioconjugation with the following key features:

PropertyValueReference
Molecular Formula C16H33N7O6[4]
Molecular Weight 419.48 g/mol [4]
Purity >96%
Reactive Groups 1 x Primary Amine (-NH2), 2 x Azide (-N3)
Solubility Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers with organic co-solvents.

Key Applications:

  • High DAR ADCs: The branched structure allows for the attachment of two payload molecules per linker, facilitating the generation of ADCs with a high and defined drug-to-antibody ratio.

  • Targeted Drug Delivery: Functionalization of targeting ligands to create multivalent constructs for improved binding affinity and therapeutic effect.

  • Fluorescent Labeling and Imaging: Attachment of two reporter molecules (e.g., fluorophores) for signal amplification in imaging applications.

Experimental Workflow for ADC Development using NH-bis(PEG3-azide)

The overall workflow for creating an ADC using NH-bis(PEG3-azide) involves a two-stage process: first, the conjugation of the linker to the antibody, and second, the attachment of the cytotoxic payload via click chemistry.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment (Click Chemistry) cluster_characterization ADC Characterization Antibody Monoclonal Antibody Buffer_Exchange Buffer Exchange (Amine-free buffer, e.g., PBS) Antibody->Buffer_Exchange Conjugation Conjugation to Antibody (Targets Lysine Residues) Buffer_Exchange->Conjugation Linker_Activation Linker Activation (e.g., NHS ester formation) Linker_Activation->Conjugation Purification1 Purification (e.g., SEC) Conjugation->Purification1 Click_Reaction SPAAC or CuAAC Reaction Purification1->Click_Reaction Payload Alkyne-modified Payload Payload->Click_Reaction Purification2 Final ADC Purification (e.g., SEC, TFF) Click_Reaction->Purification2 Characterization DAR, Purity, Aggregation, Potency Analysis Purification2->Characterization NH_Linker NH-bis(PEG3-azide) NH_Linker->Linker_Activation ADC_MoA cluster_extracellular Extracellular Space cluster_internalization Internalization cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage 5. Target Engagement Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with NH-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of NH-bis(PEG3-azide), a bifunctional polyethylene (B3416737) glycol (PEG) linker, in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This versatile reagent is particularly valuable in bioconjugation, proteomics, and drug discovery, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the study of protein-protein interactions through chemical cross-linking.

Introduction to NH-bis(PEG3-azide) and SPAAC

NH-bis(PEG3-azide) is a heterobifunctional linker featuring a primary amine and two terminal azide (B81097) moieties, separated by hydrophilic PEG3 spacers. The primary amine allows for covalent attachment to molecules bearing carboxylic acids or activated esters, while the two azide groups enable copper-free "click chemistry" reactions with strained alkynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal strategy for conjugating molecules in complex biological samples and for in vivo applications.[1][2] The PEG spacers in NH-bis(PEG3-azide) enhance the solubility and reduce the potential for aggregation of the resulting conjugates, which is highly beneficial for biological applications.[3]

Data Presentation: Quantitative Overview of SPAAC Reactions

Strained AlkyneAzide ExampleSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCOBenzyl Azide~0.3 - 1.0
BCNBenzyl Azide~0.1 - 0.5
DIBOBenzyl AzideExceptionally fast
DBCO1-azido-1-deoxy-β-D-glucopyranosideFaster than with 3-azido-L-alanine
DBCO-PEG5-HerAzide 4 or 5Mean increase of 31 ± 16% over DBCO-Her

Application 1: Synthesis of PROTACs using NH-bis(PEG3-azide)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. NH-bis(PEG3-azide) can serve as a versatile linker to connect a POI-binding ligand and an E3 ligase-binding ligand. The bifunctional nature of the azide allows for the potential to create bivalent or dual-targeting PROTACs.

Experimental Workflow for PROTAC Synthesis

The synthesis is typically modular. First, the NH-bis(PEG3-azide) linker is conjugated to one of the ligands (e.g., the E3 ligase ligand) via its primary amine. The resulting azide-functionalized ligand is then reacted with the second ligand (e.g., a DBCO-functionalized POI binder) via SPAAC.

cluster_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (with amine-reactive group) Azide_Ligand Azide-Functionalized E3 Ligase Ligand E3_Ligand->Azide_Ligand Amide Bond Formation Linker NH-bis(PEG3-azide) Linker->Azide_Ligand PROTAC Final PROTAC (ternary complex inducer) Azide_Ligand->PROTAC SPAAC Reaction POI_Ligand POI Ligand (DBCO-functionalized) POI_Ligand->PROTAC cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Proteolysis cluster_xlms Cross-Linking Mass Spectrometry Workflow Cell_Lysis Cell Culture & Lysis Protein_Modification Introduce Strained Alkynes (e.g., DBCO-NHS ester) Cell_Lysis->Protein_Modification Crosslinking Cross-linking with NH-bis(PEG3-azide) Protein_Modification->Crosslinking Digestion Protein Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis to Identify Cross-linked Peptides LC_MS->Data_Analysis PPI_Map Protein Interaction Map Data_Analysis->PPI_Map

References

Application Notes and Protocols for Bioconjugation of Peptides with NH-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides with specialized linkers is a cornerstone of modern drug development and molecular biology research. The use of heterobifunctional linkers, such as NH-bis(PEG3-azide), offers a versatile platform for creating complex biomolecular constructs. This linker possesses a primary amine for initial conjugation to a peptide and two azide (B81097) functionalities for subsequent orthogonal "click chemistry" reactions. This allows for the attachment of two different molecules of interest, such as imaging agents, targeting ligands, or cytotoxic drugs, to a single peptide scaffold.

The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and bioavailability of the resulting conjugate, a process known as PEGylation. This can lead to improved pharmacokinetic properties, reduced immunogenicity, and increased stability against proteolytic degradation. The azide groups enable highly efficient and specific conjugation to alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click" reactions are known for their high yields and compatibility with a wide range of functional groups, making them ideal for bioconjugation.[1]

This document provides detailed protocols for the bioconjugation of peptides with NH-bis(PEG3-azide) and the subsequent click chemistry reactions. It also includes information on the characterization of the resulting conjugates and presents a logical workflow for the entire process.

Data Presentation

While specific yields are highly dependent on the peptide sequence, reaction conditions, and the nature of the molecules being conjugated, the following table summarizes expected efficiencies for the key reaction steps based on literature for similar bioconjugation processes. The click chemistry reactions, in particular, are known for their near-quantitative conversion.[2]

Reaction StepDescriptionExpected Efficiency/YieldAnalytical Method for Verification
Amide Bond Formation Conjugation of the primary amine of NH-bis(PEG3-azide) to a carboxylic acid on the peptide (e.g., C-terminus or side chain of Asp/Glu).70-95%HPLC, Mass Spectrometry
CuAAC Reaction Copper-catalyzed click reaction of an azide group on the peptide-linker conjugate with a terminal alkyne-containing molecule.>95%HPLC, Mass Spectrometry, UV-Vis Spectroscopy (if molecule is chromophoric)
SPAAC Reaction Strain-promoted click reaction of an azide group on the peptide-linker conjugate with a cyclooctyne-containing molecule (e.g., DBCO).>90%HPLC, Mass Spectrometry, UV-Vis Spectroscopy (if molecule is chromophoric)

Experimental Protocols

Protocol 1: Conjugation of NH-bis(PEG3-azide) to a Peptide via Amide Bond Formation

This protocol describes the coupling of the primary amine of NH-bis(PEG3-azide) to a carboxylic acid group on a peptide using carbodiimide (B86325) chemistry.

Materials:

  • Peptide with an available carboxylic acid group (C-terminus or side chain)

  • NH-bis(PEG3-azide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxylic Acid:

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or sulfo-NHS) to the peptide solution.

    • Incubate at room temperature for 15-30 minutes.

  • Linker Addition:

    • Dissolve NH-bis(PEG3-azide) in a minimal amount of DMF or DMSO.

    • Add a 10- to 20-fold molar excess of the dissolved linker to the activated peptide solution.

  • Conjugation Reaction:

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the peptide-linker conjugate using Reverse-Phase HPLC to remove excess linker and other reagents.

    • Collect fractions containing the desired product and confirm by mass spectrometry.

  • Characterization:

    • Analyze the purified conjugate by HPLC to assess purity.

    • Confirm the molecular weight of the conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide.

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4 or other suitable buffer

  • Degassing equipment (optional, but recommended)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO, DMF, or water) to create a stock solution.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized peptide and a 1.5- to 5-fold molar excess of the alkyne-containing molecule.

    • It is recommended to degas the solution by bubbling with argon or nitrogen for 10-15 minutes to prevent oxidation of the copper(I) catalyst.

  • Catalyst Addition:

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 50 mM in water).

    • Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC.

  • Purification:

    • Purify the final peptide conjugate using Reverse-Phase HPLC or size-exclusion chromatography to remove unreacted starting materials, catalyst, and ligand.

  • Characterization:

    • Confirm the purity and identity of the final conjugate by HPLC and mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule (e.g., DBCO, BCN) to the azide-functionalized peptide.

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Cyclooctyne-containing molecule (e.g., DBCO-functionalized molecule)

  • Reaction Buffer: PBS, pH 7.4 or other suitable buffer

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO, DMF, or water).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized peptide with a 1.5- to 3-fold molar excess of the cyclooctyne-containing molecule.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-12 hours. Reaction times can vary depending on the specific cyclooctyne (B158145) and the concentration of reactants. The reaction progress can be monitored by HPLC.

  • Purification:

    • Purify the final peptide conjugate using Reverse-Phase HPLC or size-exclusion chromatography to remove the excess cyclooctyne reagent.

  • Characterization:

    • Analyze the purified conjugate by HPLC for purity and confirm its molecular weight by mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Click Chemistry Peptide Peptide (with -COOH) Peptide_Linker Peptide-bis(azide) Conjugate Peptide->Peptide_Linker EDC/NHS Linker NH-bis(PEG3-azide) Linker->Peptide_Linker Alkyne1 Alkyne Molecule 1 Final_Conjugate Final Bioconjugate Alkyne1->Final_Conjugate CuAAC or SPAAC Alkyne2 Alkyne Molecule 2 Alkyne2->Final_Conjugate CuAAC or SPAAC

Caption: Overall experimental workflow for peptide bioconjugation.

logical_relationship Start Start with Peptide and Linker Amide_Coupling Amide Bond Formation (EDC/NHS) Start->Amide_Coupling Intermediate Peptide-bis(azide) Intermediate Amide_Coupling->Intermediate Click_Chemistry Orthogonal Click Chemistry (CuAAC or SPAAC) Intermediate->Click_Chemistry Final_Product Purified Final Bioconjugate Click_Chemistry->Final_Product Characterization Characterization (HPLC, MS) Final_Product->Characterization

Caption: Logical flow of the bioconjugation process.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using NH-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. NH-bis(PEG3-azide) is a heterobifunctional linker that provides a versatile platform for conjugating a wide array of molecules to nanoparticles. This linker possesses a primary amine for covalent attachment to carboxylated surfaces and two terminal azide (B81097) groups, which serve as handles for "click chemistry."[1] This dual functionality allows for the high-density attachment of targeting ligands, therapeutic agents, or imaging probes through highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2]

The polyethylene (B3416737) glycol (PEG) spacers inherent in the NH-bis(PEG3-azide) structure offer the additional benefits of increasing the hydrophilicity and biocompatibility of the nanoparticles, which can improve their pharmacokinetic profile by reducing non-specific protein adsorption and clearance by the reticuloendothelial system.[3]

These application notes provide detailed protocols for the surface functionalization of carboxylated nanoparticles with NH-bis(PEG3-azide) and subsequent conjugation via click chemistry.

Key Applications

  • Targeted Drug Delivery: Conjugation of targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules to enhance accumulation at specific disease sites, thereby increasing therapeutic efficacy and reducing off-target toxicity.[4]

  • Advanced In Vivo Imaging: Attachment of fluorescent dyes or contrast agents for sensitive and specific imaging of biological processes.

  • Development of Biosensors: Immobilization of biorecognition elements onto nanoparticle surfaces for the detection of specific analytes.

  • PROTAC Development: NH-bis(PEG3-azide) can be used as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras.[5]

Data Presentation

Table 1: Physicochemical Properties of NH-bis(PEG3-azide)
PropertyValue
CAS Number 1258939-39-7
Molecular Formula C16H33N7O6
Molecular Weight 419.48 g/mol
Appearance Pale yellow to colorless oil or solid
Solubility Soluble in water and most organic solvents
Purity >95%
Table 2: Characterization of Nanoparticles Before and After Functionalization
ParameterCarboxylated Nanoparticles (Pre-functionalization)NH-bis(PEG3-azide) Functionalized Nanoparticles
Hydrodynamic Diameter (nm) 105 ± 3115 ± 4
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -35 ± 2-15 ± 3
Surface Azide Group Density (azides/nm²) N/A~2.5

Note: The data presented in this table are representative and may vary depending on the specific nanoparticle type, size, and reaction conditions.

Experimental Protocols

Protocol 1: Surface Functionalization of Carboxylated Nanoparticles with NH-bis(PEG3-azide) via EDC/NHS Coupling

This protocol describes the covalent attachment of NH-bis(PEG3-azide) to nanoparticles with surface carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., polystyrene, silica, or iron oxide nanoparticles)

  • NH-bis(PEG3-azide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column or centrifugal filter units for purification

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer at a concentration of 10 mg/mL.

    • Add a 100-fold molar excess of EDC and a 50-fold molar excess of NHS (relative to the estimated number of carboxyl groups on the nanoparticle surface) to the nanoparticle suspension.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups to form a more stable NHS ester.

  • Coupling of NH-bis(PEG3-azide):

    • Dissolve NH-bis(PEG3-azide) in a minimal amount of DMF or DMSO and then dilute with Coupling Buffer to the desired concentration.

    • Add a 50 to 100-fold molar excess of the NH-bis(PEG3-azide) solution to the activated nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes to hydrolyze any unreacted NHS esters.

    • Purify the azide-functionalized nanoparticles from excess reagents by either:

      • Size-Exclusion Chromatography (SEC): Use a column with an appropriate molecular weight cutoff, pre-equilibrated with PBS.

      • Centrifugation/Pelleting: For larger or denser nanoparticles, centrifuge the suspension, remove the supernatant, and resuspend the pellet in fresh PBS. Repeat this washing step 2-3 times.

      • Centrifugal Filtration: Use centrifugal filter units with an appropriate molecular weight cutoff to wash the nanoparticles with PBS.

  • Characterization:

    • Characterize the resulting azide-functionalized nanoparticles using techniques such as:

      • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index.

      • Zeta Potential Measurement: To assess the change in surface charge.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹).

      • X-ray Photoelectron Spectroscopy (XPS): To quantify the elemental composition of the nanoparticle surface.

    • The density of azide groups on the nanoparticle surface can be quantified using methods such as reacting with a DBCO-functionalized fluorophore and measuring the fluorescence.

Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule to Azide-Functionalized Nanoparticles (SPAAC)

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized molecule to the azide-functionalized nanoparticles via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry method is ideal for biological applications.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • DBCO-functionalized molecule (e.g., peptide, drug, or fluorescent dye)

  • Reaction Buffer: 1X PBS, pH 7.4

  • Anhydrous DMSO

  • Purification system (SEC or centrifugal filters)

Procedure:

  • Preparation of Reactants:

    • Disperse the azide-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO-functionalized molecule in DMSO to prepare a 10 mM stock solution.

  • Click Reaction:

    • Add a 2 to 10-fold molar excess of the DBCO-functionalized molecule (relative to the estimated number of surface azide groups) to the nanoparticle suspension.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored using appropriate analytical techniques (e.g., chromatography for payload consumption or fluorescence for dye conjugation).

  • Purification:

    • Remove the unreacted DBCO-functionalized molecule and byproducts using SEC or centrifugal filtration, as described in Protocol 1.

  • Characterization:

    • Confirm the successful conjugation using techniques such as:

      • UV-Vis Spectroscopy: To detect the absorbance of the conjugated molecule (if it has a chromophore).

      • Fluorescence Spectroscopy: If a fluorescent molecule was conjugated.

      • Gel Electrophoresis: To observe the change in mobility of the nanoparticles.

      • High-Performance Liquid Chromatography (HPLC): To analyze the purity of the final conjugate.

Mandatory Visualizations

G cluster_0 Protocol 1: Nanoparticle Functionalization start Carboxylated Nanoparticles activation Activate Carboxyl Groups (EDC/NHS in MES Buffer) start->activation 1. Resuspend coupling Couple NH-bis(PEG3-azide) (in PBS) activation->coupling 2. Add Linker quenching Quench Reaction (Tris or Hydroxylamine) coupling->quenching 3. Stop Reaction purification1 Purify (SEC or Centrifugation) quenching->purification1 4. Remove Excess end1 Azide-Functionalized Nanoparticles purification1->end1

Caption: Workflow for the surface functionalization of carboxylated nanoparticles.

G cluster_1 Protocol 2: Click Chemistry Conjugation (SPAAC) start2 Azide-Functionalized Nanoparticles reaction Incubate Together (in PBS) start2->reaction payload DBCO-Functionalized Molecule payload->reaction purification2 Purify (SEC or Centrifugal Filtration) reaction->purification2 Remove Excess Payload end2 Conjugated Nanoparticles purification2->end2

Caption: Workflow for SPAAC click chemistry conjugation.

G cluster_0 Activation cluster_1 Coupling cluster_2 Click Chemistry (SPAAC) NP Carboxylated Nanoparticle -COOH Activated_NP Activated Nanoparticle -CO-NHS NP:f1->Activated_NP:f0 EDC/NHS EDC_NHS EDC / NHS Functionalized_NP Azide-Functionalized Nanoparticle -CO-NH-(PEG3-N3)2 Activated_NP:f1->Functionalized_NP:f0 NH-bis(PEG3-azide) Linker NH-bis(PEG3-azide) Conjugated_NP Conjugated Nanoparticle -CO-NH-(PEG3-Triazole-Payload)2 Functionalized_NP:f1->Conjugated_NP:f0 DBCO-Payload DBCO_Payload DBCO-Payload

Caption: Chemical transformation steps in nanoparticle functionalization.

References

Revolutionizing Targeted Protein Degradation: Application of the NH-bis(PEG3-azide) Linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are paramount. The linker component, which connects the target protein ligand to the E3 ligase ligand, plays a crucial role in the potency and efficacy of these heterobifunctional molecules. This document provides detailed application notes and experimental protocols for the utilization of the NH-bis(PEG3-azide) linker, a versatile polyethylene (B3416737) glycol (PEG)-based linker, in the development of PROTACs.

Introduction to NH-bis(PEG3-azide) Linker

The NH-bis(PEG3-azide) linker is a chemical tool designed for the synthesis of PROTACs. It features a central amine group flanked by two polyethylene glycol (PEG3) chains, each terminating in an azide (B81097) group.[1][2][3] This dual-azide functionality makes it an ideal component for modular PROTAC assembly using click chemistry, a set of biocompatible and highly efficient chemical reactions.[1][4] Specifically, the azide groups can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with alkyne-modified target protein ligands and E3 ligase ligands.

The PEG composition of the linker enhances the solubility and cell permeability of the resulting PROTAC molecule, key properties for successful therapeutic application. The length and flexibility of the PEG chains are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the essential step for subsequent ubiquitination and proteasomal degradation of the target protein.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to the formation of a polyubiquitin (B1169507) chain. This polyubiquitin tag is recognized by the 26S proteasome, which then degrades the tagged POI into smaller peptides. The PROTAC molecule, being a catalyst in this process, is then released to engage another target protein molecule.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC (NH-bis(PEG3-azide) linker) PROTAC->Ternary mediates E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Efficacy of PROTACs (Illustrative Examples)

While specific quantitative data for PROTACs utilizing the NH-bis(PEG3-azide) linker is not yet widely published, the following tables present representative data for PEG-based PROTACs targeting common cancer-related proteins such as Bruton's tyrosine kinase (BTK), Bromodomain-containing protein 4 (BRD4), and the Androgen Receptor (AR). This data illustrates the typical parameters used to evaluate PROTAC efficacy, namely the half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).

Table 1: Representative Degradation Data for PEG-based BTK PROTACs

PROTAC CompoundCell LineDC50 (nM)Dmax (%)E3 Ligase Recruited
BTK Degrader 1Ramos5>95Cereblon (CRBN)
BTK Degrader 2TMD810>90Von Hippel-Lindau (VHL)
BTK Degrader 3MOLM-1425~85Cereblon (CRBN)

Table 2: Representative Degradation Data for PEG-based BRD4 PROTACs

PROTAC CompoundCell LineDC50 (nM)Dmax (%)E3 Ligase Recruited
BRD4 Degrader AHeLa15>98Cereblon (CRBN)
BRD4 Degrader B22Rv150>90Von Hippel-Lindau (VHL)
BRD4 Degrader CVCaP30~95Cereblon (CRBN)

Table 3: Representative Degradation Data for PEG-based Androgen Receptor (AR) PROTACs

PROTAC CompoundCell LineDC50 (nM)Dmax (%)E3 Ligase Recruited
AR Degrader XLNCaP2>95Von Hippel-Lindau (VHL)
AR Degrader YVCaP8>90Cereblon (CRBN)
AR Degrader Z22Rv112~88Von Hippel-Lindau (VHL)

Experimental Protocols

The following section provides detailed protocols for the synthesis of a PROTAC using the NH-bis(PEG3-azide) linker and for key experiments to evaluate its biological activity.

Protocol 1: Synthesis of a PROTAC using NH-bis(PEG3-azide) Linker via CuAAC (Illustrative)

This protocol describes a general procedure for the synthesis of a PROTAC by sequentially coupling an alkyne-functionalized target protein ligand and an alkyne-functionalized E3 ligase ligand to the NH-bis(PEG3-azide) linker using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Synthesis_Workflow Start Start Materials: - Alkyne-POI Ligand - NH-bis(PEG3-azide) - Alkyne-E3 Ligand Step1 Step 1: First CuAAC Reaction (POI Ligand + Linker) Start->Step1 Intermediate Intermediate: POI-Linker-Azide Step1->Intermediate Step2 Step 2: Second CuAAC Reaction (Intermediate + E3 Ligand) Intermediate->Step2 Purification Purification (e.g., HPLC) Step2->Purification Final_PROTAC Final PROTAC: POI-Linker-E3 Purification->Final_PROTAC Characterization Characterization (e.g., LC-MS, NMR) Final_PROTAC->Characterization

PROTAC synthesis workflow via click chemistry.

Materials:

  • Alkyne-functionalized POI ligand (1 eq)

  • NH-bis(PEG3-azide) linker (1.1 eq)

  • Alkyne-functionalized E3 ligase ligand (1 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq per reaction)

  • Sodium ascorbate (B8700270) (0.2 eq per reaction)

  • Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H₂O)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

Step 1: First Click Reaction (POI Ligand + Linker)

  • Dissolve the alkyne-functionalized POI ligand (1 eq) and NH-bis(PEG3-azide) linker (1.1 eq) in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the crude mixture containing the POI-linker-azide intermediate is typically used directly in the next step without purification.

Step 2: Second Click Reaction (Intermediate + E3 Ligase Ligand)

  • To the crude reaction mixture from Step 1, add the alkyne-functionalized E3 ligase ligand (1 eq).

  • Add fresh solutions of sodium ascorbate (0.2 eq) and CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

Step 3: Purification and Characterization

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

CoIP_Workflow Start Cell Culture & Treatment (with PROTAC and proteasome inhibitor) Lysis Cell Lysis (Non-denaturing conditions) Start->Lysis IP Immunoprecipitation (with anti-E3 ligase antibody) Lysis->IP Wash Wash Beads IP->Wash Elution Elution of Immunocomplexes Wash->Elution WB Western Blot Analysis (Probe for POI and E3 ligase) Elution->WB

Co-Immunoprecipitation experimental workflow.

Materials:

  • Cell line expressing the POI and the E3 ligase

  • PROTAC and vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting (anti-POI and anti-E3 ligase)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex) for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysates to reduce non-specific binding.

    • Incubate the cleared lysate with an antibody specific to the E3 ligase.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting.

    • Probe the membrane with antibodies against both the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.

Conclusion

The NH-bis(PEG3-azide) linker offers a versatile and efficient tool for the construction of PROTACs. Its dual-azide functionality allows for a modular "click chemistry" approach to PROTAC synthesis, enabling the rapid generation of libraries for optimization. The incorporated PEG chains contribute to favorable physicochemical properties of the final PROTAC molecule. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker, empowering researchers to advance the development of novel therapeutics for targeted protein degradation. As more data becomes available for PROTACs specifically synthesized with the NH-bis(PEG3-azide) linker, a more direct comparison of its performance will be possible, further refining its application in drug discovery.

References

Application Notes and Protocols for Labeling Proteins with NH-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(PEG3-azide) is a heterobifunctional crosslinker designed for the versatile modification of proteins and other biomolecules. This reagent features an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins) and two terminal azide (B81097) groups. The dual azide functionalities serve as bioorthogonal handles for subsequent modifications via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.

These application notes provide a comprehensive guide to the reaction conditions and protocols for effectively labeling proteins with NH-bis(PEG3-azide), enabling the development of antibody-drug conjugates (ADCs), PROTACs, and other advanced bioconjugates.

Principle of the Method

The protein labeling process with NH-bis(PEG3-azide) is a two-stage process. The first stage involves the acylation of primary amines on the protein by the NHS ester, forming a stable amide bond. The second stage utilizes the introduced azide groups for the attachment of molecules containing a compatible alkyne or cyclooctyne (B158145) moiety through click chemistry.

Section 1: Amine-Reactive Labeling with NH-bis(PEG3-azide)

This section details the reaction conditions and a general protocol for the initial labeling of proteins with the NH-bis(PEG3-azide) linker.

Reaction Conditions

The efficiency of the NHS ester-mediated labeling is influenced by several key parameters, which should be optimized for each specific protein and application.

Table 1: Summary of Reaction Conditions for Protein Labeling with NH-bis(PEG3-azide)

ParameterRecommended RangeNotes
pH 7.2 - 8.5[1][2]The reaction is strongly pH-dependent. A pH of 8.3-8.5 is often optimal for efficient labeling.[3] At lower pH, the amine groups are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated.
Temperature 4°C to Room Temperature (20-25°C)[2]Reactions can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2] Lower temperatures can minimize NHS ester hydrolysis.
Buffer Composition Amine-free buffersPhosphate-buffered saline (PBS) or sodium bicarbonate buffer are recommended. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.
Molar Excess of Linker 10 to 50-foldThe optimal molar excess of NH-bis(PEG3-azide) to protein should be determined empirically. A 20-fold molar excess is a common starting point for labeling antibodies.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to greater labeling efficiency.
Solvent for Linker Anhydrous DMSO or DMFThe NH-bis(PEG3-azide) linker should be dissolved in a water-miscible organic solvent before being added to the aqueous protein solution. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.
Experimental Protocol: Labeling a Protein with NH-bis(PEG3-azide)

This protocol provides a general procedure for labeling a protein, such as an antibody, with NH-bis(PEG3-azide).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NH-bis(PEG3-azide)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines, exchange it with the Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of NH-bis(PEG3-azide) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of NH-bis(PEG3-azide) in anhydrous DMSO or DMF (e.g., 10 mM).

  • Labeling Reaction:

    • Calculate the required volume of the NH-bis(PEG3-azide) stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Slowly add the calculated volume of the linker solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted NH-bis(PEG3-azide) and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Visualization of the Labeling Workflow

ProteinLabelingWorkflow Workflow for Protein Labeling with NH-bis(PEG3-azide) Protein Protein in Amine-Free Buffer Reaction Labeling Reaction (pH 7.2-8.5, RT or 4°C) Protein->Reaction Linker NH-bis(PEG3-azide) in DMSO/DMF Linker->Reaction Quenching Quenching (Tris or Glycine) Reaction->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification LabeledProtein Azide-Labeled Protein Purification->LabeledProtein

Caption: Experimental workflow for labeling a protein with NH-bis(PEG3-azide).

Section 2: Click Chemistry with Azide-Labeled Proteins

Once the protein is labeled with azide groups, it can be further conjugated to molecules containing an alkyne or a strained cyclooctyne (e.g., DBCO, BCN) through click chemistry.

Reaction Conditions for Click Chemistry

Table 2: General Conditions for Copper-Free Click Chemistry (SPAAC)

ParameterRecommended ConditionNotes
Reactants Azide-labeled protein and a DBCO- or BCN-functionalized moleculeThe molar ratio of the alkyne-containing molecule to the protein will determine the average degree of labeling (aDoL).
Solvent Aqueous buffer (e.g., PBS, pH 7.4)The DBCO/BCN-molecule is typically dissolved in DMSO or DMF before addition to the reaction.
Temperature Room Temperature (20-25°C) or 4°CThe reaction is generally efficient at room temperature.
Reaction Time 2 - 24 hoursReaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
Experimental Protocol: Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-labeled protein.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule of interest

  • Anhydrous DMSO or DMF

  • Purification equipment (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO or DMF.

    • Ensure the azide-labeled protein is at a suitable concentration in an appropriate buffer.

  • Click Reaction:

    • Add the DBCO-functionalized molecule to the azide-labeled protein solution. The molar excess will depend on the desired degree of labeling.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, protected from light if using fluorescent molecules.

  • Purification:

    • Purify the final protein conjugate to remove any unreacted DBCO-functionalized molecule using size-exclusion chromatography or dialysis.

Visualization of the Two-Stage Conjugation

TwoStageConjugation Two-Stage Protein Conjugation Workflow cluster_stage1 Stage 1: Amine Labeling cluster_stage2 Stage 2: Click Chemistry Protein Protein AzideProtein Azide-Labeled Protein Protein->AzideProtein NHS Ester Reaction Linker NH-bis(PEG3-azide) AzideProtein2 Azide-Labeled Protein AzideProtein->AzideProtein2 AlkyneMolecule Alkyne/DBCO Molecule FinalConjugate Final Protein Conjugate AlkyneMolecule->FinalConjugate SPAAC Reaction

Caption: Logical relationship of the two-stage protein conjugation process.

Section 3: Characterization of Labeled Proteins

After labeling, it is crucial to characterize the resulting conjugate to determine the degree of labeling (DOL) and confirm the integrity of the protein.

Table 3: Methods for Characterization

MethodPurpose
UV-Vis Spectroscopy To determine the protein concentration and, if a chromophoric label is used, the degree of labeling.
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) To determine the precise mass of the conjugate and calculate the degree of labeling.
Size-Exclusion Chromatography (SEC) To assess the purity of the conjugate and detect any aggregation.
Functional Assays To confirm that the biological activity of the protein is retained after labeling.

Conclusion

The NH-bis(PEG3-azide) linker provides a powerful and versatile tool for the modification of proteins. By following the protocols and considering the reaction parameters outlined in these application notes, researchers can effectively label their proteins of interest and subsequently perform click chemistry to generate complex and functional bioconjugates for a wide range of applications in research and drug development. Optimization of the reaction conditions for each specific protein is recommended to achieve the desired degree of labeling while maintaining protein function.

References

Purifying PROTACs Synthesized with NH-bis(PEG3-azide): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the bifunctional NH-bis(PEG3-azide) linker. These guidelines are designed to assist researchers in achieving high-purity PROTACs suitable for downstream biological assays and preclinical development.

Introduction to PROTACs and the Role of PEGylated Azide Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] This tripartite architecture enables the PROTAC to form a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and improve pharmacokinetic properties. The NH-bis(PEG3-azide) linker offers a versatile platform for PROTAC synthesis, particularly through the use of "click chemistry." This approach allows for the efficient and high-yield coupling of an azide-functionalized component with an alkyne-functionalized counterpart under mild conditions.

General Synthesis and Purification Workflow

The synthesis of a PROTAC using an NH-bis(PEG3-azide) linker typically involves a modular, convergent approach. This strategy enhances flexibility and allows for the late-stage combination of complex ligands. The general workflow encompasses synthesis, purification, and characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization A Component A (e.g., POI Ligand-Alkyne) F Click Chemistry Reaction (CuAAC or SPAAC) A->F B Component B (e.g., E3 Ligase Ligand) D Couple Component B to Linker B->D C NH-bis(PEG3-azide) Linker C->D E Azide-Functionalized Intermediate D->E E->F G Crude PROTAC F->G H Primary Purification (e.g., RP-HPLC or SFC) G->H I Fraction Collection H->I J Solvent Evaporation I->J K Purity Analysis (Analytical HPLC/UPLC) J->K L Identity Confirmation (LC-MS, NMR) J->L M Pure PROTAC K->M L->M

Caption: General experimental workflow for PROTAC synthesis and purification.

Application Note 1: Purification of a BRD4-Targeting PROTAC via Reverse-Phase HPLC

This application note describes a standard protocol for the purification of a bromodomain-containing protein 4 (BRD4) targeting PROTAC, synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Synthesis Overview: A JQ1-alkyne derivative (POI ligand) is reacted with an azide-functionalized pomalidomide-PEG3-linker intermediate. The resulting crude PROTAC is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Purification Challenges: PROTACs are often large, complex molecules with poor solubility, which can complicate purification. The use of appropriate solvents and chromatographic conditions is crucial to achieve high purity and recovery.

Protocol 1: Preparative RP-HPLC Purification
  • Sample Preparation:

    • Following the click chemistry reaction, quench the reaction and perform a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) and water/brine).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude PROTAC material.

    • Dissolve the crude material in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of methanol (B129727) and water, ensuring complete solubilization. Filter the sample through a 0.2 or 0.45 µm filter before injection to remove particulate matter.

  • Chromatographic Conditions:

    • Instrument: A preparative HPLC system equipped with a UV detector and fraction collector.

    • Column: A C18 stationary phase is commonly used for purifying small molecules like PROTACs. A typical choice would be a C18 column with a wide pore size (e.g., 300 Å) suitable for larger molecules.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. The specific gradient should be optimized based on analytical HPLC runs of the crude material.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) where the PROTAC components have significant absorbance.

  • Fraction Collection and Processing:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of each collected fraction using analytical UPLC-MS.

    • Pool the fractions that meet the desired purity threshold (typically >95%).

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final purified PROTAC as a solid.

Quantitative Data Summary (Representative)

The following table summarizes typical results for the purification of a BRD4-targeting PROTAC.

ParameterValueMethod
Crude Purity~65%Analytical UPLC-MS
Post-Purification Purity>98%Analytical UPLC-MS
Overall Yield45-60%-
DC₅₀ (Degradation)5-20 nMCell-based Assay
Dₘₐₓ (Max Degradation)>90%Cell-based Assay

Application Note 2: High-Throughput Purification with Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to RP-HPLC for the purification of complex molecules like PROTACs. SFC offers advantages such as faster run times, reduced solvent consumption, and orthogonal selectivity compared to reverse-phase methods.

Advantages of SFC for PROTAC Purification:

  • Speed: Lower viscosity of the mobile phase allows for higher flow rates and faster separations.

  • Efficiency: High-efficiency separations can lead to better resolution of closely related impurities.

  • Solvent Reduction: Primarily uses supercritical CO₂ with a small amount of organic co-solvent (e.g., methanol), reducing the environmental impact and simplifying fraction processing.

  • Orthogonal Selectivity: Provides a different separation mechanism than RP-HPLC, which can be advantageous for removing impurities that co-elute in reverse-phase systems.

Protocol 2: Preparative SFC Purification
  • Sample Preparation:

    • Dissolve the crude PROTAC material in a suitable solvent. For SFC, methanol or a 1:1 mixture of dichloromethane/methanol is often preferred to ensure solubility in the mobile phase. Avoid high concentrations of DMSO, as it can interfere with the separation.

    • Filter the sample through a 0.2 or 0.45 µm filter.

  • Chromatographic Conditions:

    • Instrument: A preparative SFC system with a UV and/or Mass Spectrometry (MS) detector for fraction triggering.

    • Column: A variety of stationary phases can be used, with 2-ethylpyridine (B127773) or silica-based columns being common choices.

    • Mobile Phase A: Supercritical Carbon Dioxide (CO₂).

    • Mobile Phase B (Co-solvent): Typically methanol, ethanol, or isopropanol, often with an additive like diethylamine (B46881) (DEA) or ammonium (B1175870) hydroxide (B78521) to improve peak shape for basic compounds.

    • Gradient: A gradient of increasing co-solvent percentage.

    • Flow Rate: Typically higher than HPLC, e.g., 80-150 mL/min for preparative columns.

    • Back Pressure: Maintained at a level to keep CO₂ in its supercritical state (e.g., 100-150 bar).

    • Detection: MS-directed fractionation is highly recommended for complex mixtures to ensure collection of the target compound.

  • Fraction Collection and Processing:

    • The SFC system separates the gaseous CO₂ from the liquid co-solvent containing the purified compound during fraction collection.

    • The collected fractions are in a much smaller volume of organic solvent compared to HPLC, significantly reducing evaporation time.

    • Analyze fraction purity by analytical UPLC-MS or SFC.

    • Pool pure fractions and evaporate the solvent to yield the final product.

Quantitative Data Comparison: RP-HPLC vs. SFC

This table provides a comparative summary of typical performance metrics for the two purification techniques.

ParameterRP-HPLCSFC
Purity Achieved >95-99%>95-99%
Typical Run Time 20-40 minutes5-15 minutes
Solvent Consumption High (Aqueous/Organic)Low (Mainly CO₂)
Fraction Processing Time Long (Lyophilization)Short (Evaporation)
Orthogonality StandardHigh (complementary to RP)

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

Understanding the biological pathway that PROTACs manipulate is essential for interpreting experimental results. The following diagram illustrates the mechanism of action.

G cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary binds POI Target Protein (POI) e.g., BRD4 POI->Ternary binds E3 E3 Ligase (e.g., Cereblon) E3->Ternary binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC Recycling Ternary->Recycle releases E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 transfers Ub E2->Ternary recruited Ub Ubiquitin Ub->E1 activates Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded Recycle->PROTAC

Caption: PROTAC mechanism via the ubiquitin-proteasome system.

This pathway illustrates how a PROTAC molecule brings a target protein and an E3 ligase into proximity, facilitating the transfer of ubiquitin molecules to the target. This "tagging" marks the protein for destruction by the 26S proteasome, after which the PROTAC is released to act again catalytically.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NH-bis(PEG3-azide) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for NH-bis(PEG3-azide) conjugation.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG3-azide) and what is its primary application?

NH-bis(PEG3-azide) is a heterobifunctional linker molecule. It contains a primary amine (-NH2) on one end and two azide (B81097) (-N3) functionalities on the other, connected by two polyethylene (B3416737) glycol (PEG3) chains. The primary amine allows for initial conjugation to a molecule of interest (e.g., a protein, peptide, or small molecule) that contains a reactive group such as a carboxylic acid (often activated as an NHS ester). The two azide groups are then available for subsequent "click chemistry" reactions with alkyne-containing molecules, enabling the creation of well-defined bioconjugates.

Q2: What are the main "click chemistry" methods for conjugating the azide groups of NH-bis(PEG3-azide)?

The two primary methods for azide-alkyne cycloaddition are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that requires a copper(I) catalyst to promote the formation of a 1,4-disubstituted triazole ring. The reaction is typically fast and high-yielding.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN, DIBO) which reacts readily with azides without the need for a catalyst. This is particularly advantageous for applications involving live cells or other systems where copper toxicity is a concern.[1][2]

Q3: My initial reaction to conjugate the amine of NH-bis(PEG3-azide) to my molecule is slow or has low yield. What could be the cause?

Low efficiency in the initial amine conjugation step, often with an N-hydroxysuccinimide (NHS) ester, can be due to several factors:

  • Incorrect pH: The reaction of an NHS ester with a primary amine is most efficient at a pH of 7.5-8.5.[3] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.

  • Hydrolysis of the NHS Ester: NHS esters are moisture-sensitive. It is crucial to use anhydrous solvents (e.g., DMSO, DMF) for dissolving the NHS ester and to prepare solutions immediately before use.

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) is a common choice.

  • Steric Hindrance: If the amine on your target molecule is sterically hindered, the reaction may be slower. Increasing the reaction time or temperature (if the molecule is stable) may help.

Q4: Does the PEG linker in NH-bis(PEG3-azide) affect the rate of the subsequent click chemistry reaction?

Yes, the PEG linker can influence the reaction rate. For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the presence of a PEG linker has been shown to enhance reaction rates. One study observed a 31 ± 16% increase in the reaction rate of a DBCO-modified antibody with an azide when a PEG5 linker was present.[4][5] This is likely due to the increased hydrophilicity and flexibility conferred by the PEG chain, which can improve the accessibility of the reactive azide groups. While specific kinetic data for the impact of PEG on CuAAC is less defined, the hydrophilic nature of PEG is generally considered beneficial for reactions in aqueous media.

Troubleshooting Guides

Issue 1: Slow or Incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure you are using a sufficient amount of a reducing agent like sodium ascorbate (B8700270) to generate and maintain the Cu(I) state. It is also recommended to degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Insufficient Ligand A copper-chelating ligand (e.g., THPTA, BTTAA) is often used to stabilize the Cu(I) catalyst and increase the reaction rate. Ensure you are using an appropriate ligand at the recommended concentration.
Low Reactant Concentration Increasing the concentration of your azide- and alkyne-containing molecules can increase the reaction rate. However, be aware that very high concentrations of alkynes can sometimes inhibit the catalyst.
Inappropriate Temperature While many CuAAC reactions proceed at room temperature, gentle heating (e.g., to 40-60°C) can increase the reaction rate, particularly if steric hindrance is an issue. Be mindful of the temperature stability of your biomolecules.
Poor Solubility Ensure all reactants are fully dissolved in the reaction buffer. The PEG linker on NH-bis(PEG3-azide) generally improves water solubility. However, if your alkyne-containing molecule is hydrophobic, adding a co-solvent like DMSO or DMF may be necessary.
Issue 2: Slow or Incomplete Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Potential Cause Troubleshooting Steps
Low Reactivity of Cyclooctyne Different cyclooctynes have different intrinsic reaction rates. For the fastest kinetics, consider using a more reactive cyclooctyne such as a DBCO derivative.
Steric Hindrance Bulky groups near the azide or alkyne can slow the reaction. If possible, consider designing your constructs with less hindered linkers.
Low Reactant Concentration As with CuAAC, increasing the concentration of reactants will increase the reaction rate according to second-order kinetics.
Inappropriate Solvent/Buffer SPAAC reactions are often faster in more aqueous solvent systems. The choice of buffer and pH can also significantly impact the reaction rate. For example, one study found that HEPES buffer at pH 7 resulted in higher rate constants compared to PBS at the same pH.
Temperature Increasing the temperature can moderately increase the reaction rate. However, one of the main advantages of SPAAC is its efficiency at physiological temperatures.

Quantitative Data on Reaction Parameters

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC

This table provides a comparison of the reaction rates of commonly used cyclooctynes with benzyl (B1604629) azide, a model azide. Higher rate constants indicate a faster reaction.

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DBCO ~0.6 - 1.0
DIBO ~0.3 - 0.7
BCN ~0.06 - 0.1

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the azide and cyclooctyne.

Table 2: Comparison of Catalytic Systems for CuAAC

This table compares the performance of different copper catalyst systems for the reaction of benzyl azide with phenylacetylene.

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)
CuI (ligand-free) 1Cyrene™0.5 hLow
CuSO₄·5H₂O / Sodium Ascorbate 1Cyrene™0.5 h~80
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ 0.5Neat5 min>99
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ 0.005 (50 ppm)Neat30 min>99

Note: "Neat" indicates the reaction was carried out without a solvent.

Experimental Protocols

Protocol 1: General Procedure for Conjugating an NHS-Ester Activated Molecule to NH-bis(PEG3-azide)

This protocol describes the initial step of attaching your molecule of interest (containing a carboxylic acid activated as an NHS ester) to the primary amine of NH-bis(PEG3-azide).

  • Preparation of Reagents:

    • Dissolve your NHS-ester activated molecule in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM. Prepare this solution immediately before use.

    • Dissolve NH-bis(PEG3-azide) in a non-amine containing buffer (e.g., PBS, pH 7.5-8.5) to a desired concentration (e.g., 1-5 mM).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved NHS-ester activated molecule to the NH-bis(PEG3-azide) solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Purification:

    • Remove the unreacted NHS-ester and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method based on the properties of your conjugate.

Protocol 2: General Procedure for CuAAC with the Azide-Functionalized Conjugate

This protocol outlines the copper-catalyzed click chemistry reaction.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your purified azide-functionalized conjugate from Protocol 1 in an appropriate buffer (e.g., PBS).

    • Prepare a stock solution of your alkyne-containing molecule in a compatible solvent.

    • Prepare a fresh stock solution of copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 50 mM).

    • Prepare a fresh stock solution of a copper-chelating ligand (e.g., THPTA) in water (e.g., 50 mM).

    • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water (e.g., 100 mM).

  • Reaction Setup:

    • In a reaction tube, combine your azide-functionalized conjugate and a slight molar excess (e.g., 1.1-1.5 equivalents) of the alkyne-containing molecule.

    • Add the THPTA solution to the CuSO₄ solution to form the catalyst complex. A typical final concentration for the copper and ligand is 0.1-1 mM.

    • Add the catalyst complex to the reaction mixture containing the azide and alkyne.

    • Initiate the reaction by adding the sodium ascorbate solution. A final concentration of 1-5 mM is common.

  • Reaction and Monitoring:

    • If necessary, degas the solution by bubbling with an inert gas (e.g., argon) and maintain the reaction under an inert atmosphere.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Click Chemistry Conjugation mol_of_interest Molecule of Interest (with NHS-ester) reaction1 Amine-NHS Ester Reaction (pH 7.5-8.5) mol_of_interest->reaction1 nh_bis_peg_azide NH-bis(PEG3-azide) nh_bis_peg_azide->reaction1 purification1 Purification (e.g., SEC, Dialysis) reaction1->purification1 azide_conjugate Azide-Functionalized Conjugate purification1->azide_conjugate reaction2 Azide-Alkyne Cycloaddition (CuAAC or SPAAC) azide_conjugate->reaction2 alkyne_molecule Alkyne-Containing Molecule alkyne_molecule->reaction2 purification2 Final Purification reaction2->purification2 final_product Final Bioconjugate purification2->final_product

Caption: Experimental workflow for NH-bis(PEG3-azide) conjugation.

troubleshooting_slow_reaction cluster_cuaac CuAAC Issues cluster_spaac SPAAC Issues cluster_common Common Issues start Slow or Incomplete Reaction catalyst Check Cu(I) Catalyst - Add more reducing agent - Degas solution start->catalyst ligand Check Ligand - Ensure correct concentration - Use appropriate ligand start->ligand temp_cuaac Increase Temperature (if biomolecule is stable) start->temp_cuaac cyclooctyne Consider Cyclooctyne Reactivity - Use a more reactive cyclooctyne (e.g., DBCO) start->cyclooctyne buffer Optimize Buffer/pH - Test different buffers (e.g., HEPES) - Adjust pH start->buffer concentration Increase Reactant Concentration start->concentration solubility Check Solubility - Add co-solvent (DMSO/DMF) if necessary start->solubility steric_hindrance Assess Steric Hindrance - Redesign linkers if possible start->steric_hindrance

References

Technical Support Center: Enhancing the Solubility of NH-bis(PEG3-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of NH-bis(PEG3-azide) conjugates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG3-azide) and why is it used?

A1: NH-bis(PEG3-azide) is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] It features a primary amine for conjugation to a target molecule and two azide (B81097) groups for subsequent "click chemistry" reactions. The polyethylene (B3416737) glycol (PEG) component is incorporated to improve the solubility and pharmacokinetic properties of the final conjugate.[2][3][4]

Q2: I've conjugated my molecule with NH-bis(PEG3-azide), but now it has poor solubility in aqueous buffers. Isn't the PEG linker supposed to prevent this?

A2: While the PEG3 linker is designed to enhance hydrophilicity, the overall solubility of the conjugate is a result of the combined properties of the linker and the conjugated molecule.[5] If your molecule is highly hydrophobic, the short PEG3 chain may not be sufficient to overcome its poor solubility characteristics. PROTACs and other large bioconjugates often fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility.

Q3: What are the first steps to take when encountering a solubility issue with my NH-bis(PEG3-azide) conjugate?

A3: A systematic approach is recommended. First, attempt to dissolve the conjugate in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting it into your desired aqueous buffer. Always add the organic stock solution to the aqueous buffer, not the other way around, to avoid precipitation. It is also beneficial to explore different buffer conditions, such as pH and ionic strength, as these can significantly influence the solubility of your conjugate.

Q4: Can the length of the PEG chain in the linker affect the solubility of the final conjugate?

A4: Yes, the length of the PEG chain can influence the solubility of the conjugate. Longer PEG chains generally impart greater hydrophilicity. If solubility issues persist with a PEG3 linker, it may be beneficial to consider a similar linker with a longer PEG chain for future syntheses.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with the solubility of your NH-bis(PEG3-azide) conjugates.

Problem Possible Cause Suggested Solution
Conjugate precipitates immediately upon dilution from organic stock into aqueous buffer. The intrinsic aqueous solubility of the conjugate is very low, and the final concentration exceeds its thermodynamic solubility limit.1. Lower the Final Concentration: Determine the maximum achievable concentration in your final buffer by serial dilution. 2. Use Co-solvents: If compatible with your downstream application, add a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like PEG 400 or propylene (B89431) glycol to the final aqueous buffer. 3. Change Buffer Conditions: Systematically vary the pH and ionic strength of the buffer to find optimal solubility conditions.
Solubility is inconsistent between experiments. 1. Inconsistent Stock Concentration: Errors in weighing the compound or incomplete dissolution in the organic stock. 2. Buffer Instability: The conjugate may be degrading or aggregating in the buffer over time.1. Ensure Complete Dissolution of Stock: Use gentle vortexing or sonication to ensure the conjugate is fully dissolved in the organic solvent before dilution. 2. Prepare Fresh Solutions: Prepare fresh dilutions of your conjugate in the aqueous buffer immediately before each experiment. 3. Assess Stability: Use techniques like HPLC to assess the stability of your conjugate in the chosen buffer over the time course of your experiment.
The conjugate appears soluble but yields poor results in cell-based assays. The conjugate may be forming soluble aggregates that are not biologically active.1. Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates in your solution. 2. Filtration: Filter the solution through a 0.22 µm filter to remove larger aggregates. 3. Optimize Formulation: Consider advanced formulation strategies like amorphous solid dispersions to improve the dissolution of the monomeric form.

Quantitative Data on Solubility Enhancement

The following table summarizes data from literature, illustrating the potential impact of PEGylation and formulation on the solubility of molecules with low intrinsic aqueous solubility.

Molecule TypeFormulation/ModificationSolvent/BufferSolubilityFold IncreaseReference
PROTAC (ARV-110)Amorphous SolidFaSSIF, pH 6.548.4 ± 2.6 µg/mL-
PROTAC (ARV-110)10% ASD in HPMCASFaSSIF, pH 6.5~100 µg/mL~2
PROTAC (ARCC-4)Amorphous SolidPhosphate Buffer, pH 6.816.3 ± 7.0 ng/mL-
PROTAC (ARCC-4)10% ASD in HPMCASPhosphate Buffer, pH 6.8~100 ng/mL~6
PemetrexedUnmodifiedAqueous SolutionLow-
PemetrexedPEG4k ConjugateAqueous Solution≥ 650 mg/mLSignificant
PemetrexedPEG20k ConjugateAqueous Solution≥ 125 mg/mLSignificant

ASD: Amorphous Solid Dispersion; HPMCAS: Hydroxypropyl Methylcellulose Acetate Succinate; FaSSIF: Fasted State Simulated Intestinal Fluid.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing NH-bis(PEG3-azide) Conjugates

This protocol outlines a stepwise approach to solubilizing your conjugate for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_analysis Solubility Assessment prep1 Weigh conjugate accurately prep2 Add anhydrous DMSO to desired concentration (e.g., 10-50 mM) prep1->prep2 prep3 Vortex or sonicate until fully dissolved prep2->prep3 dil1 Add pre-warmed aqueous buffer to a sterile tube prep3->dil1 Proceed if stock is clear dil2 Add small aliquot of DMSO stock to buffer while vortexing dil1->dil2 dil3 Visually inspect for precipitation dil2->dil3 an1 Centrifuge at >14,000 x g for 10 min dil3->an1 If clear, proceed to quantify troubleshoot Go to Troubleshooting Guide dil3->troubleshoot If precipitate forms an2 Measure concentration of supernatant (e.g., by HPLC-UV) an1->an2

Caption: Workflow for solubilizing NH-bis(PEG3-azide) conjugates.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) for Enhanced Solubility

This protocol describes a laboratory-scale method for preparing an ASD, which can significantly improve the aqueous solubility of poorly soluble conjugates.

  • Materials:

    • NH-bis(PEG3-azide) conjugate

    • Polymer excipient (e.g., HPMCAS, PVPVA)

    • Volatile organic solvent (e.g., dichloromethane, methanol)

    • Rotary evaporator

    • High-vacuum pump

  • Procedure:

    • Co-dissolve the conjugate and the chosen polymer (e.g., at a 1:9 drug-to-polymer ratio by weight) in a minimal amount of the volatile organic solvent.

    • Ensure both components are fully dissolved to form a clear solution.

    • Remove the solvent using a rotary evaporator to form a thin film.

    • Dry the resulting solid under high vacuum for at least 24 hours to remove any residual solvent.

    • Scrape the solid ASD material from the flask for subsequent solubility testing.

  • Characterization (Recommended):

    • Confirm the amorphous nature of the conjugate within the dispersion using techniques such as X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Solubility Testing:

    • Disperse the ASD powder in the desired aqueous buffer.

    • Measure the concentration of the dissolved conjugate over time using a validated HPLC method to determine the degree and duration of supersaturation.

Signaling Pathways and Logical Relationships

The decision-making process for addressing solubility issues can be visualized as a logical workflow.

G cluster_initial Initial Optimization cluster_advanced Advanced Formulation cluster_redesign Chemical Redesign start Poorly Soluble Conjugate q1 Is solubility improved with co-solvents (e.g., 1-5% DMSO)? start->q1 q2 Does pH or ionic strength optimization improve solubility? q1->q2 No end_node Solubility Goal Achieved q1->end_node Yes adv1 Prepare Amorphous Solid Dispersion (ASD) q2->adv1 No q2->end_node Yes adv2 Consider Lipid-Based Formulations (e.g., SEDDS) adv1->adv2 adv1->end_node If successful red1 Synthesize conjugate with a longer PEG linker adv2->red1 red2 Modify parent molecule to improve hydrophilicity red1->red2

Caption: Decision tree for improving conjugate solubility.

References

Technical Support Center: Troubleshooting PROTAC Efficacy with PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for interpreting and overcoming poor efficacy of Proteolysis Targeting Chimeras (PROTACs) that utilize a polyethylene (B3416737) glycol (PEG) 3 linker.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a PEG3 linker shows minimal or no degradation of my target protein. What are the initial troubleshooting steps?

A1: When encountering poor degradation, a systematic evaluation of the PROTAC's mechanism of action is crucial. The primary areas to investigate are:

  • Target Engagement: Confirm that both the warhead and the E3 ligase ligand of your PROTAC are binding to their respective targets.

  • Ternary Complex Formation: Assess the ability of the PROTAC to bridge the target protein and the E3 ligase to form a stable ternary complex. The length and flexibility of the PEG3 linker are critical at this stage.[1][2][]

  • Cellular Permeability: Ensure the PROTAC can penetrate the cell membrane to reach its intracellular targets.[4][5] The hydrophilic nature of PEG linkers can sometimes impede passive diffusion across the cell membrane.

  • Ubiquitination and Degradation: Verify that the formation of the ternary complex leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Q2: How does the PEG3 linker specifically influence PROTAC efficacy?

A2: The linker is a critical determinant of PROTAC success, influencing several key parameters:

  • Ternary Complex Geometry: The linker's length and flexibility dictate the orientation and proximity of the target protein and E3 ligase. An optimal linker facilitates a productive conformation for ubiquitin transfer.

  • Physicochemical Properties: PEG linkers enhance water solubility, which can be advantageous. However, they can also increase the molecule's polar surface area, potentially reducing cell permeability.

  • Stability: The ether linkages in PEG chains can be susceptible to oxidative metabolism, which may affect the PROTAC's in vivo half-life.

Q3: Could the "hook effect" be responsible for the lack of degradation, and how does the PEG3 linker play a role?

A3: The "hook effect" is a phenomenon where PROTAC efficacy decreases at high concentrations. This occurs because the PROTAC forms non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. The properties of the linker, including its flexibility, can influence the concentration at which the hook effect is observed. A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate this effect.

Q4: When should I consider synthesizing PROTACs with different linker lengths or compositions?

A4: If you have confirmed target engagement and still observe poor degradation, linker modification is a logical next step. Consider synthesizing a small library of PROTACs with:

  • Varying PEG lengths: (e.g., PEG2, PEG4, PEG5) to assess the impact of linker length on ternary complex formation.

  • Different linker compositions: Incorporating more rigid elements like alkyl chains, piperazine, or triazole moieties can alter the conformational dynamics and may lead to a more stable ternary complex.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving poor PROTAC efficacy.

Problem: Low or No Target Protein Degradation

Before assessing the PROTAC, confirm that the warhead and the E3 ligase ligand bind to their respective proteins with sufficient affinity.

  • Suggested Experiment: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity of the warhead to the target protein and the E3 ligase ligand to its E3 ligase.

A common issue with hydrophilic linkers like PEG3 is poor cell permeability.

  • Suggested Experiment: A Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay can be used to evaluate the ability of your PROTAC to cross the cell membrane.

The formation of a stable and productive ternary complex is essential for PROTAC function.

  • Suggested Experiment: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET to directly measure the formation and stability of the ternary complex.

If a ternary complex is formed, the next step is to confirm that it leads to the ubiquitination of the target protein.

  • Suggested Experiment: An in-cell ubiquitination assay followed by immunoprecipitation and Western blotting can be used to detect the ubiquitinated target protein.

The ultimate measure of PROTAC efficacy is the degradation of the target protein.

  • Suggested Experiment: A dose-response experiment followed by Western blotting is the standard method to quantify protein degradation and determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Data Presentation

Table 1: Troubleshooting Assays for Poor PROTAC Efficacy

Potential Issue Recommended Assay Parameter Measured Expected Outcome for an Effective PROTAC
Poor Target EngagementIsothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)Binding Affinity (Kd)Low micromolar to nanomolar Kd values for both ligands.
Low Cell PermeabilityPAMPA / Caco-2 AssayApparent Permeability (Papp)Papp value indicating sufficient cell entry.
Inefficient Ternary Complex FormationSPR / NanoBRET AssayTernary Complex Affinity (Kd), Cooperativity (α)Stable ternary complex formation, preferably with positive cooperativity (α > 1).
Lack of UbiquitinationIn-cell Ubiquitination Assay / Western BlotPolyubiquitinated Target ProteinIncreased levels of polyubiquitinated target protein upon PROTAC treatment.
No Protein DegradationWestern Blot / In-Cell WesternDC50, DmaxPotent DC50 value and high Dmax.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol details the steps to quantify target protein degradation in cells treated with a PROTAC.

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (typically from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This cellular assay monitors the formation of the ternary complex in live cells.

  • Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Addition: Add the PROTAC at various concentrations to the wells.

  • Substrate Addition: Add the Nano-Glo® Vivazine Substrate.

  • Signal Measurement: Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements. The NanoBRET™ ratio is calculated as the acceptor emission divided by the donor emission. An increase in the NanoBRET™ ratio indicates ternary complex formation.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC (PEG3 Linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 cluster_ternary cluster_ternary Ub Ubiquitin POI_bound POI Proteasome Proteasome PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI E3_bound E3 PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation Troubleshooting_Workflow start Poor PROTAC Efficacy with PEG3 Linker q1 Step 1: Are individual ligands binding? start->q1 exp1 Perform ITC/SPR for binary binding q1->exp1 No q2 Step 2: Is the PROTAC cell-permeable? q1->q2 Yes fail Modify Linker: - Change length (PEG2, PEG4) - Change composition (Alkyl, Rigid) exp1->fail exp2 Perform PAMPA/ Caco-2 assay q2->exp2 No q3 Step 3: Does it form a ternary complex? q2->q3 Yes exp2->fail exp3 Perform SPR/NanoBRET ternary complex assay q3->exp3 No q4 Step 4: Is the target protein ubiquitinated? q3->q4 Yes exp3->fail exp4 Perform in-cell ubiquitination assay q4->exp4 No q5 Step 5: Is the target protein degraded? q4->q5 Yes exp4->fail exp5 Perform Western Blot for degradation q5->exp5 No success PROTAC is effective q5->success Yes exp5->fail

References

Technical Support Center: Ternary Complex Formation with NH-bis(PEG3-azide) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of linker length on ternary complex formation, with a specific focus on PROTACs synthesized using PEG-based linkers like NH-bis(PEG3-azide).

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Question: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I'm not observing significant target degradation. What are the potential linker-related issues?

Answer:

This is a common challenge in PROTAC development and often points to suboptimal ternary complex formation. Even with strong binary affinities, the linker's properties are critical for productive ternary complex assembly. Here are the likely linker-related culprits and troubleshooting steps:

  • Incorrect Linker Length: The most probable issue is a suboptimal linker length.

    • Too short: A short linker can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously to the PROTAC.

    • Too long: An excessively long and flexible linker can lead to a high entropic penalty for complex formation, resulting in a non-productive or unstable ternary complex where the ubiquitination sites are not accessible.[1]

    Troubleshooting Steps:

    • Synthesize a Linker Length Series: The most effective approach is to empirically test a series of PROTACs with varying PEG linker lengths. For example, if you started with a PEG3 linker, synthesize analogues with PEG2, PEG4, and PEG5 units.

    • Assess Degradation: Evaluate the degradation efficiency of each new PROTAC by determining their DC50 and Dmax values via Western Blotting. This will help identify the optimal linker length for your specific target and E3 ligase pair.[1]

  • Unfavorable Ternary Complex Conformation: The linker dictates the spatial orientation of the target protein relative to the E3 ligase. An unfavorable conformation can prevent the transfer of ubiquitin to the target protein's lysine (B10760008) residues, even if a ternary complex forms.

    Troubleshooting Steps:

    • Biophysical Analysis: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[2] A lack of positive cooperativity can indicate a non-productive complex.

    • Modify Linker Rigidity: If a flexible PEG linker is not yielding results, consider incorporating more rigid elements (e.g., piperazine (B1678402) or triazole rings) into the linker structure. This can help pre-organize the PROTAC into a more bioactive conformation.

Question: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I address this?

Answer:

The "hook effect" is a characteristic phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the desired ternary complex.[3]

Troubleshooting Steps:

  • Detailed Dose-Response Curve: Perform a wide dose-response experiment to clearly identify the optimal concentration range for maximal degradation (Dmax) and the concentration at which the hook effect begins.[4]

  • Enhance Ternary Complex Cooperativity: A more stable ternary complex can mitigate the hook effect. This is often influenced by the linker.

    • Optimize Linker Length: As described above, systematically varying the linker length can identify a PROTAC that forms a more stable and cooperative ternary complex.

    • Biophysical Measurement: Use SPR or AlphaLISA to quantify the cooperativity of your PROTACs. The cooperativity factor (alpha) is a measure of how much the binding of one protein enhances the binding of the other. A higher alpha value generally indicates a more stable ternary complex.

Frequently Asked Questions (FAQs)

Question: What is the role of the NH-bis(PEG3-azide) linker in PROTACs?

Answer:

NH-bis(PEG3-azide) is a PEG-based PROTAC linker. In PROTAC synthesis, it acts as a flexible spacer connecting the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. The azide (B81097) groups allow for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to attach the two ligands, facilitating a modular and efficient synthesis process. The PEG3 portion provides hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.

Question: How does PEG linker length generally impact PROTAC efficacy?

Answer:

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair. There is often an optimal linker length or a "sweet spot" for maximal degradation.

  • Shorter linkers can be beneficial in some cases, but if too short, they can prevent ternary complex formation due to steric clashes.

  • Longer linkers can provide the necessary flexibility to span the distance between the two proteins and allow for productive protein-protein interactions within the ternary complex. However, excessively long linkers can lead to decreased potency.

Question: What is ternary complex cooperativity and why is it important?

Answer:

Ternary complex cooperativity refers to the influence that the binding of one protein (e.g., the target protein) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase). It is quantified by the cooperativity factor (α), calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD,binary / KD,ternary).

  • Positive cooperativity (α > 1): The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. This is often desirable for potent protein degradation.

  • Negative cooperativity (α < 1): The formation of the binary complex hinders the binding of the second protein.

  • No cooperativity (α = 1): The binding events are independent.

High positive cooperativity can lead to more profound and faster protein degradation.

Quantitative Data on Linker Length

The optimal linker length is highly dependent on the specific PROTAC system. Below are examples from the literature illustrating the impact of PEG linker length on degradation efficiency.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

Linker Length (atoms)DC50 (nM)Dmax (%)
9>1000<20
12~500~60
16~10>95
19~100~80
21>500<40

Data synthesized from literature for illustrative purposes.

Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether7>1000<10
Alkyl/Ether12~500~80
Alkyl/Ether21396
Alkyl/Ether2929276

Data synthesized from literature for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blot for Determining DC50 and Dmax

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection reagent.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: AlphaLISA for Quantifying Ternary Complex Formation

This protocol provides a general framework for a homogeneous, no-wash assay to measure ternary complex formation.

  • Reagent Preparation:

    • Reconstitute and dilute recombinant tagged target protein (e.g., GST-tagged) and tagged E3 ligase complex (e.g., His-tagged) in AlphaLISA buffer.

    • Prepare a serial dilution of the PROTAC.

  • Assay Procedure:

    • In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC to their final desired concentrations.

    • Incubate for 1 hour at room temperature to allow for ternary complex formation.

    • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His).

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • The AlphaLISA signal is proportional to the amount of ternary complex formed.

    • Plot the signal against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the "hook effect."

Visualizations

PROTAC_Mechanism cluster_1 2. Ternary Complex Formation cluster_2 3. Ubiquitination cluster_3 4. Proteasomal Degradation PROTAC PROTAC Target Target Protein PROTAC->Target Binds to Target E3 E3 Ligase PROTAC->E3 Ternary Target-PROTAC-E3 Ternary Complex Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target E2 E2-Ub Proteasome 26S Proteasome Ub_Target->Proteasome E2->Ub_Target Ub Transfer Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start No/Low Target Degradation Check_Binary Confirm Binary Binding (SPR, ITC) Start->Check_Binary No_Binary Issue with Ligand/Protein Check_Binary->No_Binary No Check_Ternary Assess Ternary Complex Formation (AlphaLISA, SPR) Check_Binary->Check_Ternary Yes No_Ternary Suboptimal Linker Length or Conformation Check_Ternary->No_Ternary No Check_Hook Observe 'Hook Effect'? Check_Ternary->Check_Hook Yes Synthesize_Series Synthesize Linker Length Series No_Ternary->Synthesize_Series Reassess Re-evaluate Degradation Synthesize_Series->Reassess Optimize_Conc Optimize PROTAC Concentration Check_Hook->Optimize_Conc Yes Check_Permeability Assess Cell Permeability Check_Hook->Check_Permeability No Check_Permeability->Reassess Good Modify_Linker Modify Linker (e.g., add hydrophilicity) Check_Permeability->Modify_Linker Low

Caption: A logical workflow for troubleshooting lack of PROTAC-mediated degradation.

References

Technical Support Center: Efficient Catalyst Selection for NH-bis(PEG3-azide) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with NH-bis(PEG3-azide).

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types for NH-bis(PEG3-azide) and which catalysts are recommended?

NH-bis(PEG3-azide) is a versatile linker primarily used in "click chemistry" for bioconjugation and the synthesis of PROTACs.[1][2][3] The two main types of reactions are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, reacting the azide (B81097) groups with terminal alkynes.[4][5] The active catalyst is the Cu(I) ion, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To enhance efficiency and stability, and to minimize cytotoxicity, a chelating ligand is crucial.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN) instead of terminal alkynes. The reaction is driven by the release of ring strain and does not require a metal catalyst, making it ideal for in vivo applications where copper toxicity is a concern.

Q2: My CuAAC reaction with NH-bis(PEG3-azide) has a low yield. What are the common causes?

Low yields in CuAAC reactions are frequently due to several key factors:

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen present in the reaction mixture.

  • Poor Reagent Quality: Degradation or impurity of the NH-bis(PEG3-azide), the alkyne substrate, or the reducing agent can significantly impact the reaction.

  • Inappropriate Ligand or Ligand-to-Copper Ratio: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An incorrect choice of ligand or an improper ratio can lead to poor results.

  • Reactant Inaccessibility: In large biomolecules, the azide or alkyne functional groups may be sterically hindered or buried within the molecular structure.

  • Copper Sequestration: Other functional groups on your biomolecule (e.g., thiols) can chelate the copper catalyst, rendering it inactive.

Q3: How can I improve the efficiency of my CuAAC reaction?

To enhance the efficiency of your CuAAC reaction, consider the following optimization strategies:

  • Deoxygenate Solvents: Thoroughly degas all solvents and reaction mixtures to prevent the oxidation of the Cu(I) catalyst. Working under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Use Fresh Reagents: Always use fresh, high-purity reagents. Prepare the sodium ascorbate (B8700270) solution immediately before use, as it can oxidize over time.

  • Optimize the Catalyst System: The choice of ligand is critical. Water-soluble ligands like THPTA and BTTAA are highly effective for bioconjugation in aqueous media. A common recommendation is to use a 5:1 ligand-to-copper ratio to protect biomolecules.

  • Adjust Reaction Conditions: If steric hindrance is an issue, consider increasing the reaction temperature or prolonging the reaction time. Adding a co-solvent like DMSO can help to expose buried reactive sites.

  • Address Copper Sequestration: If you suspect copper sequestration, you can try adding an excess of the copper catalyst and ligand or introducing a sacrificial metal ion like Zn(II).

Q4: When should I choose SPAAC over CuAAC for my experiments with NH-bis(PEG3-azide)?

The choice between SPAAC and CuAAC depends on the specific requirements of your experiment:

  • Choose SPAAC if:

    • Your application is in vivo or involves live cells, as the copper catalyst in CuAAC can be cytotoxic.

    • Your biomolecule is sensitive to copper ions or the reactive oxygen species that can be generated in CuAAC reactions.

    • You need to avoid potential interference from other functional groups that might chelate copper.

  • Choose CuAAC if:

    • You are working with small molecules or in in vitro systems where copper toxicity is not a major concern.

    • The alkyne partner is a simple terminal alkyne, which is often more readily available and less expensive than strained cyclooctynes.

    • Reaction kinetics are a primary concern, as some modern CuAAC catalyst systems offer extremely fast reaction rates.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with NH-bis(PEG3-azide).

Symptom Potential Cause Suggested Solution
No or Very Slow Reaction Inactive Copper Catalyst (Cu(II) form)Degas solvents thoroughly; use freshly prepared sodium ascorbate solution; work under an inert atmosphere.
Poor Reagent QualityVerify the purity and integrity of NH-bis(PEG3-azide) and the alkyne/cyclooctyne (B158145) substrate using analytical methods like NMR or mass spectrometry.
Steric HindranceIncrease the reaction temperature; prolong the reaction time; consider using a longer PEG linker if possible.
Low Product Yield Insufficient CatalystIncrease the concentration of the copper/ligand complex.
Incorrect StoichiometryEnsure the optimal molar ratio of azide to alkyne/cyclooctyne. For CuAAC, a slight excess of the azide is often used.
Suboptimal pHThe optimal pH for CuAAC is typically between 4 and 11. For SPAAC, the pH can influence the charge state of the reactants and affect reaction rates.
Reaction Inconsistency Variable Oxygen ExposureStandardize your procedure for deoxygenating solvents and protecting the reaction from air.
Reagent Stock DegradationPrepare fresh stock solutions of reagents, especially sodium ascorbate, for each experiment.
Order of Reagent AdditionThe order of addition can impact catalyst stability. For CuAAC, it is recommended to pre-mix the copper and ligand before adding them to the azide and alkyne mixture, followed by the addition of the reducing agent to initiate the reaction.
Unexpected Byproducts Side Reactions with BiomoleculesIn CuAAC, unbound copper can cause oxidative damage. Use a chelating ligand like THPTA to sequester the copper ion.
Instability of Cyclooctyne in SPAACSome highly reactive cyclooctynes can be unstable. Choose a cyclooctyne with a good balance of reactivity and stability for your application.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for a CuAAC reaction. Optimization of concentrations and reaction times may be necessary for specific applications.

Materials:

  • NH-bis(PEG3-azide)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Suitable solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • In a reaction vessel, dissolve the NH-bis(PEG3-azide) and the alkyne-functionalized molecule in the chosen solvent.

  • Add the ligand solution to the reaction mixture.

  • Add the CuSO₄ solution. The order of addition is important to allow for the pre-formation of the copper-ligand complex.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Seal the reaction vessel and stir the mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Once the reaction is complete, purify the product using a suitable method (e.g., chromatography or precipitation).

Protocol 2: Catalyst Optimization using a Fluorogenic Assay

This protocol can be used to screen for the optimal copper and ligand concentrations for your specific system.

Materials:

  • Model alkyne

  • Fluorogenic azide (an azide that becomes fluorescent upon reaction)

  • A series of dilutions of CuSO₄ and ligand stock solutions

Procedure:

  • Set up a series of reactions in a microplate with varying concentrations of CuSO₄ and ligand, while keeping the concentrations of the model alkyne and fluorogenic azide constant.

  • Follow the general reaction setup described in Protocol 1.

  • After a set period (e.g., 1 hour), measure the fluorescence of each reaction mixture at the appropriate excitation and emission wavelengths for the resulting triazole product.

  • The reaction condition that produces the highest fluorescence intensity is considered the optimal condition for your system.

Visualized Workflows and Relationships

CuAAC_Troubleshooting_Workflow start Low or No Product in CuAAC Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions catalyst_inactive Is Cu(I) catalyst oxidized? check_catalyst->catalyst_inactive reagents_bad Are reagents pure & intact? check_reagents->reagents_bad conditions_suboptimal Are conditions (temp, solvent, pH) optimal? check_conditions->conditions_suboptimal catalyst_inactive->check_reagents No deoxygenate Degas solvents & use fresh reducing agent catalyst_inactive->deoxygenate Yes end_success Reaction Successful deoxygenate->end_success reagents_bad->check_conditions Yes purify_reagents Purify or use new reagents reagents_bad->purify_reagents No purify_reagents->end_success optimize_conditions Adjust temperature, solvent, or pH conditions_suboptimal->optimize_conditions No check_accessibility Is steric hindrance an issue? conditions_suboptimal->check_accessibility Yes optimize_conditions->end_success modify_conditions Increase temp/time, add co-solvent check_accessibility->modify_conditions Yes check_accessibility->end_success No modify_conditions->end_success

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Reaction_Selection_Logic start Starting Experiment with NH-bis(PEG3-azide) is_in_vivo Is the application in vivo or with live cells? start->is_in_vivo use_spaac Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is_in_vivo->use_spaac Yes is_copper_sensitive Is the biomolecule sensitive to copper ions? is_in_vivo->is_copper_sensitive No end Proceed with selected reaction use_spaac->end is_copper_sensitive->use_spaac Yes use_cuaac Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is_copper_sensitive->use_cuaac No use_cuaac->end

Caption: Decision tree for selecting between CuAAC and SPAAC.

References

Technical Support Center: Copper Catalyst Removal from NH-bis(PEG3-azide) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from NH-bis(PEG3-azide) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst after a click reaction involving NH-bis(PEG3-azide)?

Residual copper can be cytotoxic, which is a major concern for downstream biological applications and drug development. Furthermore, copper ions can generate reactive oxygen species that may damage the conjugated molecules, compromising the stability and efficacy of the final product.[1] For many applications, especially in pharmaceuticals and biologics, minimizing copper contamination to low parts-per-million (ppm) levels is essential.

Q2: What are the most common methods for removing copper catalysts from click reactions with PEGylated molecules like NH-bis(PEG3-azide)?

The primary methods for copper removal from reactions involving PEGylated molecules include:

  • Chelation: Using chelating agents like EDTA to form water-soluble copper complexes that can be removed via dialysis or aqueous extraction.[1][2]

  • Scavenger Resins: Employing solid-supported resins with functional groups that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1]

  • Size Exclusion Chromatography (SEC): Separating the larger PEGylated product from the smaller copper complexes.

  • Dialysis: Particularly effective for high molecular weight PEGylated conjugates, allowing small copper ions and chelating agents to diffuse away.[3]

Q3: How does the PEG component of NH-bis(PEG3-azide) affect the copper removal process?

The polyethylene (B3416737) glycol (PEG) chains can present unique challenges during purification. While PEGylation increases the hydrodynamic radius, which can be advantageous for separation techniques like SEC and ultrafiltration, it can also shield the charges on the molecule, potentially reducing the efficiency of ion-exchange chromatography.

Q4: Are there alternatives to copper-catalyzed click chemistry to avoid this purification step altogether?

Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative. SPAAC utilizes strained cyclooctynes that react with azides without the need for a copper catalyst, thus eliminating the subsequent copper removal step. This is particularly beneficial for in vivo applications where copper toxicity is a significant concern.

Troubleshooting Guide

Problem Possible Cause Solution
Product solution has a blue or green tint after initial purification. Residual copper salts are present.This indicates incomplete copper removal. Implement a more rigorous purification method, such as repeated washes with a chelating agent or passing the product through a copper-chelating resin.
Low product recovery after purification. The product may be binding to the scavenger resin or being lost during aqueous extractions.If using a scavenger resin, ensure thorough washing of the resin with a suitable solvent to recover any adsorbed product. For aqueous extractions, minimize the number of washes or use a different solvent system to reduce product loss.
The product is water-soluble, making liquid-liquid extraction difficult. The product partitions into the aqueous layer along with the copper-chelate complex.Utilize a solid-supported copper scavenger resin. The resin can be stirred with the aqueous solution of the product and then removed by filtration. Alternatively, dialysis against a buffer containing EDTA is an effective method for water-soluble macromolecules.
Broad peaks or baseline noise in NMR spectrum. Paramagnetic copper species are interfering with the analysis.Pass the product through a short plug of silica (B1680970) gel or alumina (B75360) to remove trace amounts of paramagnetic copper.

Quantitative Data on Copper Removal Methods

The following table summarizes the typical efficiencies of various copper removal methods based on studies of PEGylated and other biomolecules. The actual performance may vary depending on the specific reaction conditions and the nature of the product.

Method Typical Residual Copper Level (ppm) Reported Product Yield Notes
EDTA Chelation with Aqueous Extraction 10-50 ppm>90%Efficiency depends on the number of extractions and the partitioning of the product.
Copper Scavenger Resins (e.g., Thiol-based) <5 ppm85-95%Highly efficient for achieving very low copper levels. Yield can be affected by non-specific binding.
Size Exclusion Chromatography (SEC) <10 ppm>90%Effective for large PEGylated molecules, providing good separation from small copper complexes.
Dialysis with EDTA 5-20 ppm>95%Ideal for high molecular weight, water-soluble bioconjugates. Requires significant time and buffer exchange.

Experimental Protocols

Protocol 1: Copper Removal by Chelation with EDTA and Dialysis

This protocol is suitable for water-soluble, high molecular weight NH-bis(PEG3-azide) conjugates.

Materials:

  • Click reaction mixture

  • EDTA (Ethylenediaminetetraacetic acid), 0.5 M solution, pH 8.0

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Chelation: After the click reaction is complete, add the 0.5 M EDTA solution to the reaction mixture to a final concentration of 10-50 mM. A 10-fold molar excess of EDTA relative to the copper catalyst is recommended.

  • Incubation: Stir the mixture at room temperature for 1 hour to ensure the formation of the copper-EDTA complex.

  • Dialysis Setup: Transfer the reaction mixture into the dialysis tubing.

  • First Dialysis: Place the sealed dialysis bag into a large volume of dialysis buffer (at least 100 times the sample volume) containing 10 mM EDTA. Stir gently at 4°C for 2-4 hours.

  • Buffer Change: Discard the buffer and replace it with fresh buffer containing 10 mM EDTA. Continue dialysis for another 2-4 hours or overnight.

  • Final Dialysis: Perform two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.

  • Sample Recovery: Carefully recover the purified product from the dialysis tubing.

Protocol 2: Copper Removal Using a Solid-Phase Scavenger Resin

This protocol is effective for both water-soluble and organic-soluble products and can achieve very low levels of copper contamination.

Materials:

  • Click reaction mixture

  • Copper scavenger resin (e.g., silica-based with thiol functional groups)

  • An appropriate solvent for the reaction mixture

  • Filtration apparatus

Procedure:

  • Resin Addition: Once the click reaction is complete, add the copper scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.

  • Stirring: Stir the suspension vigorously at room temperature. A stirring time of 1-4 hours is generally sufficient, but for challenging cases, this can be extended or the temperature gently increased (e.g., to 40°C).

  • Filtration: Remove the resin by filtration.

  • Washing: Wash the collected resin with a small amount of fresh solvent to ensure the complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction CuAAC Reaction cluster_purification Copper Removal Reactants Reactants Reaction_Mix Reaction Mixture Reactants->Reaction_Mix NH-bis(PEG3-azide) + Alkyne-Molecule Catalyst Catalyst Catalyst->Reaction_Mix Cu(I) Source Chelation Chelation (EDTA) Reaction_Mix->Chelation Method 1 Scavenger_Resin Scavenger Resin Reaction_Mix->Scavenger_Resin Method 2 Purified_Product Purified Product Chelation->Purified_Product Scavenger_Resin->Purified_Product

Caption: Experimental workflow for CuAAC reaction and subsequent copper removal.

troubleshooting_workflow Start Post-Purification Product Analysis Check_Color Is the product blue or green? Start->Check_Color Check_Yield Is the product recovery low? Check_Color->Check_Yield No Increase_Washes Increase chelation washes or switch to scavenger resin Check_Color->Increase_Washes Yes Check_Purity Are there impurities in the NMR/MS? Check_Yield->Check_Purity No Optimize_Washing Optimize resin washing or extraction solvent Check_Yield->Optimize_Washing Yes End Product Meets Specifications Check_Purity->End No Silica_Plug Pass through a silica/alumina plug Check_Purity->Silica_Plug Yes Increase_Washes->Start Optimize_Washing->Start Silica_Plug->Start

Caption: Troubleshooting decision tree for copper catalyst removal.

References

stability issues with NH-bis(PEG3-azide) in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH-bis(PEG3-azide). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered when using this bifunctional PROTAC linker in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store solid NH-bis(PEG3-azide) and its aqueous stock solutions?

A1: Proper storage is critical to maintain the stability and reactivity of the azide (B81097) groups.

  • Solid Form: For long-term storage, the solid product should be kept in a freezer at -20°C or lower, under an inert atmosphere (like argon or nitrogen), and protected from light.[1][2][3] PEGs are hygroscopic, so it's important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]

  • Aqueous Solutions: Prepare stock solutions fresh just before use. If temporary storage is necessary, store aliquots at -20°C for a few days, but avoid repeated freeze-thaw cycles. For any solution, degassing the buffer can help improve stability.

Q2: My click chemistry reaction (CuAAC) with NH-bis(PEG3-azide) has a low yield. What are the potential causes related to the azide's stability?

A2: Low yields in click chemistry can often be traced back to the integrity of the azide reagent.

  • Azide Degradation: The azide groups may have degraded due to improper storage or handling. Azides can be sensitive to prolonged exposure to acidic or basic conditions, certain reducing agents, and light.

  • Contamination: The presence of incompatible reagents in your reaction mixture can interfere with the azide's stability or the copper catalyst.

  • Reaction Conditions: Ensure your reaction conditions are optimal. This includes using the correct stoichiometry of copper sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270), and potentially heating the reaction.

Q3: Can I use reducing agents like DTT or TCEP in the same reaction buffer with NH-bis(PEG3-azide)?

A3: Caution is strongly advised.

  • Dithiothreitol (DTT): Thiol-based reducing agents like DTT can reduce the azide group to an amine, rendering it inactive for click chemistry.

  • Tris(2-carboxyethyl)phosphine (TCEP): Phosphine-based reducing agents like TCEP are also known to react with and reduce azides via the Staudinger reaction. While TCEP is often preferred in bioconjugation for its stability, it can directly compete with your intended click reaction. If a reducing agent is necessary for other components in your system (e.g., to maintain protein cysteine residues), a purification step to remove the reducing agent is required before adding the azide compound.

Q4: At what pH range is an aqueous solution of NH-bis(PEG3-azide) most stable?

Troubleshooting Guide

This guide addresses specific experimental failures and provides a systematic approach to identifying and solving the problem.

Issue 1: Complete failure or very low yield of conjugation/click reaction.
Potential Cause Verification Step Recommended Solution
Degradation of Azide Stock Test the azide functionality. Perform a small-scale control click reaction with a simple, reliable alkyne (e.g., an alkyne-dye) and fresh reagents.Discard the old stock solution and prepare a fresh one from solid material stored under recommended conditions.
Presence of Reducing Agents Review your experimental buffer composition for components like DTT or TCEP.If a reducing agent is essential, perform a buffer exchange or dialysis step to remove it before adding NH-bis(PEG3-azide).
Incorrect Reaction Setup Double-check the concentrations and stoichiometry of all reaction components (azide, alkyne, copper source, ascorbate).For CuAAC, use a 3- to 10-fold excess of sodium ascorbate over the copper(II) source. Ensure reagents are added in the correct order as per established protocols.
Inactive Copper Catalyst The Cu(I) catalyst, typically generated in situ from Cu(II) and sodium ascorbate, is prone to oxidation.Prepare the copper and ascorbate solutions fresh. Consider using a copper-stabilizing ligand.
Issue 2: Inconsistent results between experiments.
Potential Cause Verification Step Recommended Solution
Freeze-Thaw Cycles Track the number of times the stock solution has been frozen and thawed.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Moisture Contamination Review handling procedures for the solid compound.Always allow the vial of solid NH-bis(PEG3-azide) to warm to room temperature before opening to prevent water from condensing on the hygroscopic material.
Variability in Water/Buffer Quality Test for contaminants in the water or buffer, such as heavy metal ions that could interfere with the reaction.Use high-purity, deionized water and freshly prepared buffers for all experiments.
Experimental Protocols
Protocol 1: Quantification of Azide Stability via a Test Click Reaction

This protocol allows for a functional assessment of the azide integrity in your stock solution.

  • Objective: To determine if the NH-bis(PEG3-azide) in an aqueous stock solution is active and capable of undergoing a click reaction.

  • Materials:

    • Your NH-bis(PEG3-azide) stock solution.

    • A reliable alkyne-functionalized fluorescent dye (e.g., Alkyne-Fluor 488).

    • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water).

    • Sodium Ascorbate solution (e.g., 1 M in water, prepared fresh).

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • In a microcentrifuge tube, combine 10 µL of your NH-bis(PEG3-azide) stock (e.g., 10 mM) with 5 µL of the alkyne-dye stock (e.g., 1 mM) in 75 µL of PBS.

    • Add 5 µL of the freshly prepared Sodium Ascorbate solution.

    • Initiate the reaction by adding 5 µL of the CuSO₄ solution. The final volume is 100 µL.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

    • Analyze the reaction mixture using an appropriate method, such as HPLC or TLC, to check for the formation of the triazole product (the fluorescently labeled PEG linker).

  • Interpretation: The presence of a new, fluorescent product peak/spot and the consumption of the starting alkyne-dye confirms the activity of your azide solution. The absence of a product suggests the azide has degraded.

Visual Guides
Potential Degradation Pathways for Azide Groups

The primary stability concerns for the azide functional group in NH-bis(PEG3-azide) are reduction and, to a lesser extent, hydrolysis under harsh conditions.

Caption: Primary degradation route for azides in experimental settings.

Troubleshooting Workflow for Low Click Reaction Yield

Use this flowchart to diagnose the cause of a failed or low-yielding click reaction.

G start Problem: Low Click Reaction Yield check_azide Is the Azide Reagent Active? start->check_azide check_reagents Are Other Reagents Fresh and Correctly Prepared? check_azide->check_reagents Yes solution_azide Solution: Use fresh, properly stored NH-bis(PEG3-azide) check_azide->solution_azide No check_protocol Was the Protocol Followed Correctly? check_reagents->check_protocol Yes solution_reagents Solution: Prepare fresh catalyst and buffer solutions check_reagents->solution_reagents No solution_protocol Solution: Review stoichiometry, reaction time, and pH check_protocol->solution_protocol No G buffer Buffer Selection for NH-bis(PEG3-azide) pH Reducing Agents Metal Chelators ph_node Optimal pH: Neutral (7.0 - 8.0) Avoid strong acids/bases buffer:ph->ph_node reducing_node Compatibility: AVOID DTT, TCEP, and other strong reducing agents buffer:reducing->reducing_node metals_node Consideration: EDTA can be used if needed to chelate divalent cations buffer:metals->metals_node

References

analytical techniques to monitor NH-bis(PEG3-azide) reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving NH-bis(PEG3-azide). This guide provides detailed answers, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. The primary focus is on monitoring the progress of azide-alkyne cycloaddition reactions (click chemistry), a common application for this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the reaction of NH-bis(PEG3-azide)?

A1: The most common methods for monitoring the reaction progress include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Mass Spectrometry (MS) is typically used for final product confirmation.[2][3][4] Each technique offers distinct advantages in terms of speed, cost, quantitative accuracy, and the level of structural information provided.[1]

Q2: Which technique is best for a quick, qualitative check of my reaction's progress?

A2: Thin-Layer Chromatography (TLC) is a simple, rapid, and low-cost method for qualitatively monitoring a reaction's progress. By spotting the reaction mixture at different time points, you can visually assess the consumption of the starting material and the formation of the product. A specific staining protocol exists for visualizing organic azides on TLC plates.

Q3: When should I choose HPLC over TLC?

A3: HPLC is the preferred method when you need quantitative data on reaction conversion, purity of the product, or when you need to resolve complex mixtures. It is more sensitive and provides better separation than TLC. HPLC is particularly useful for monitoring the PEGylation of proteins and peptides, allowing for the quantification of all species formed.

Q4: Can I monitor the reaction in real-time?

A4: Yes, in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is an excellent technique for real-time monitoring. It allows for the continuous collection of spectra, tracking the decrease of the characteristic azide (B81097) peak around 2100 cm⁻¹ as the reaction proceeds. Real-time monitoring is also possible with specialized benchtop NMR systems.

Q5: How do I confirm the molecular weight and structure of my final conjugated product?

A5: Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the definitive method for confirming the molecular weight of your final product. Techniques like MALDI-TOF MS and ESI-MS are commonly used for analyzing PEGylated species and bioconjugates. For detailed structural elucidation, including the precise location of the modification, NMR spectroscopy is the most powerful tool.

Comparison of Analytical Techniques

The table below summarizes the key features of the primary analytical techniques used to monitor NH-bis(PEG3-azide) reactions.

FeatureFTIR SpectroscopyTLCHPLCNMR SpectroscopyMass Spectrometry
Principle Vibrational spectroscopy of chemical bondsDifferential partitioning of components between stationary and mobile phasesHigh-resolution chromatographic separationNuclear magnetic resonance of atomic nucleiMass-to-charge ratio of ionized molecules
Information Presence/absence of the azide functional groupQualitative assessment of reactants and productsQuantitative purity and conversion dataDetailed molecular structure and connectivityMolecular weight and fragmentation patterns
Key Indicator Disappearance of the strong azide peak (~2100 cm⁻¹)Change in Rf value and disappearance of starting material spotAppearance of product peak and decrease in reactant peak areaDisappearance of alkyne proton signal; appearance of triazole proton signalMolecular ion peak corresponding to the product mass
Analysis Time Fast (< 5 minutes)Fast (5-20 minutes)Moderate (15-45 minutes)Slower (minutes to hours)Fast (< 10 minutes)
Sensitivity ModerateLow to ModerateHighLowerHigh
Pros Fast, non-destructive, suitable for real-time monitoringSimple, inexpensive, rapid qualitative checksQuantitative, high resolution, automatableProvides definitive structural informationHigh sensitivity, confirms molecular weight
Cons Limited structural detail, less sensitive than MSNot quantitative, lower resolutionRequires method development, more expensive equipmentLower sensitivity, requires deuterated solvents, expensiveDestructive, may not be ideal for real-time monitoring

Experimental Protocols and Key Data

Workflow for Reaction Monitoring

The general workflow for monitoring a reaction involves sampling, preparing the sample for analysis, acquiring data, and interpreting the results to determine reaction progress.

G cluster_workflow General Reaction Monitoring Workflow A Start Reaction (e.g., CuAAC) B Withdraw Aliquot at Time Point (t) A->B C Quench Reaction (if necessary) B->C D Prepare Sample for Analysis (Dilute, Filter, etc.) C->D E Analyze via Selected Technique (TLC, HPLC, FTIR, etc.) D->E F Acquire & Analyze Data (Rf, Peak Area, Spectrum) E->F G Decision Point F->G H Reaction Complete? Proceed to Workup G->H Yes I Continue Monitoring (Withdraw next aliquot) G->I No I->B

Caption: General experimental workflow for monitoring reaction progress.

Thin-Layer Chromatography (TLC)

Protocol:

  • Prepare the Chamber: Add a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to a TLC chamber to a depth of about 0.5 cm.

  • Spot the Plate: On a silica (B1680970) gel TLC plate, spot the azide starting material (SM), the alkyne starting material, and a "cospot" (co-spotting the reaction mixture and starting materials in the same lane). At various time points, spot the reaction mixture.

  • Develop the Plate: Place the plate in the chamber and allow the solvent to run until it is near the top.

  • Visualize (UV): Dry the plate and visualize the spots under a UV lamp (if compounds are UV-active). Circle the spots with a pencil.

  • Stain for Azide:

    • Dip the dried plate into a 10% solution of triphenylphosphine (B44618) (PPh₃) in dichloromethane (B109758) for 30 seconds. This reduces the azide to an amine.

    • Dry the plate at 80°C for 5 minutes.

    • Dip the plate into a 0.3% solution of ninhydrin (B49086) in n-butanol/acetic acid (100:3, v/v) for 30 seconds.

    • Develop the color by heating the plate at 80°C for 5 minutes or with a heat gun. The azide-containing spots (now amines) will appear as colored spots.

  • Analyze: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Acquire Background: Collect a background spectrum of the reaction solvent and any reagents present before adding the azide or alkyne.

  • Acquire Initial Spectrum: After adding the NH-bis(PEG3-azide) starting material but before initiating the reaction (e.g., before adding the copper catalyst), acquire a spectrum.

  • Monitor Reaction: Initiate the reaction. Collect spectra at regular time intervals.

  • Analyze Data: Monitor the decrease in the intensity or integrated area of the characteristic azide peak. The reaction is considered complete upon the disappearance of this peak.

Key Diagnostic Signals:

Functional GroupTechniqueCharacteristic Signal / PeakObservation During Reaction
Azide (-N₃) FTIRStrong, sharp peak at ~2100-2150 cm⁻¹ Peak intensity decreases and eventually disappears.
Terminal Alkyne (C≡C-H) FTIRModerate, sharp peak at ~3300 cm⁻¹Peak intensity decreases and eventually disappears.
Azide (-N₃) RamanStrong signal at ~2100-2150 cm⁻¹Signal intensity decreases and eventually disappears.
Triazole C-H ¹H NMRSignal at ~7.5-8.5 ppm A new peak appears and grows in intensity.
Alkyne C-H ¹H NMRSignal at ~2.5-3.5 ppm Peak intensity decreases and eventually disappears.
High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 or C4 column) that can resolve the starting materials from the product. A typical mobile phase system is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: At each time point, take an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding EDTA for a CuAAC reaction). Dilute the aliquot in the initial mobile phase buffer and filter if necessary.

  • Injection and Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Monitor the chromatogram (typically at 220 nm for peptides/proteins or 254 nm if one component has an aromatic ring). The reaction progress is determined by the decrease in the peak area of the limiting starting material and the increase in the peak area of the product.

Troubleshooting Guide

Q6: My reaction seems to be stalled or incomplete. What are the common causes?

A6: Incomplete "click" reactions (CuAAC) are common and can often be traced to several factors.

  • Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen in the reaction mixture.

  • Low Reactant Concentration: Click reactions are concentration-dependent; very dilute solutions can result in slow or incomplete reactions.

  • Reagent Quality: The azide or alkyne starting materials may have degraded. The reducing agent (e.g., sodium ascorbate) can also degrade, especially in solution.

  • Interfering Substances: Buffers like Tris can chelate the copper catalyst, inhibiting the reaction. Other substances like DTT can also interfere.

G cluster_troubleshooting Troubleshooting an Incomplete CuAAC Reaction Start Reaction Stalled / Incomplete (Confirmed by TLC/HPLC) Q1 Is the Copper Catalyst Active? Start->Q1 Sol1 1. Prepare fresh Sodium Ascorbate solution. 2. Degas all buffers/solvents. 3. Ensure correct Ligand:Copper ratio (e.g., 5:1). Q1->Sol1 No Q2 Are Reagent Concentrations Sufficient? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run Reaction & Monitor Sol1->End Sol2 1. Increase concentration of limiting reagent. 2. Use a 2- to 10-fold molar excess of the azide/alkyne probe. Q2->Sol2 No Q3 Are there Interfering Substances? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 1. Avoid Tris buffers; use PBS or HEPES. 2. Remove reducing agents (e.g., DTT) via buffer exchange before reaction. Q3->Sol3 Yes Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for an incomplete CuAAC reaction.

Q7: I see multiple products on my LC-MS. What could be happening?

A7: Seeing multiple products can be due to several reasons. If you are reacting the NH-bis(PEG3-azide) with a single alkyne species, you might be seeing the mono-substituted product in addition to the desired di-substituted product. This indicates incomplete reaction on one of the two azide sites. It could also suggest that your starting material has degraded or contains impurities. If the reaction involves a protein, you may be seeing heterogeneous labeling on different sites of the protein.

Q8: My azide-functionalized compound seems unstable. How can I check its integrity before starting the reaction?

A8: Before starting a large-scale reaction, it's crucial to confirm the integrity of your azide-functionalized starting material. You can use FTIR to quickly check for the presence of the strong, characteristic azide peak around 2100 cm⁻¹. You can also use ¹H NMR to ensure the overall structure is correct and free of impurities. A quick LC-MS run can confirm the correct molecular weight.

References

Validation & Comparative

Confirming the Structure of NH-bis(PEG3-azide) Conjugates: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel bioconjugates, PROTACs, and other molecules utilizing the NH-bis(PEG3-azide) linker, definitive structural confirmation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of the two primary mass spectrometry ionization techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the structural elucidation of NH-bis(PEG3-azide) conjugates, supported by experimental data and detailed protocols for each method.

The NH-bis(PEG3-azide) linker is a bifunctional molecule increasingly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[1][2] Its polyethylene (B3416737) glycol (PEG) nature enhances solubility and influences the pharmacokinetic properties of the final conjugate, while the dual azide (B81097) functionalities allow for versatile "click" chemistry reactions. Verifying the successful conjugation and the overall structure of the final product is a critical step in the development workflow.

Executive Summary: ESI-MS vs. MALDI-TOF-MS for NH-bis(PEG3-azide) Conjugate Analysis

Both ESI-MS and MALDI-TOF-MS are powerful tools for the analysis of PEGylated and azide-modified molecules. The choice between them often depends on the nature of the conjugate (e.g., small molecule, peptide, or protein), the desired level of structural detail, and the available instrumentation.

FeatureElectrospray Ionization (ESI) - MSMatrix-Assisted Laser Desorption/Ionization (MALDI) - TOF-MS
Ionization Principle Soft ionization of analytes in solution, often producing multiply charged ions.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization, typically yielding singly charged ions.
Typical Conjugate Size Well-suited for a wide range of molecules, from small molecules to large proteins.Particularly effective for polymers and large biomolecules.
Sample Throughput Higher throughput, especially when coupled with liquid chromatography (LC) for automated analysis.[3]Generally lower throughput due to manual sample spotting, though automation is possible.
Data Complexity Can produce complex spectra with multiple charge states for a single species, requiring deconvolution.Typically yields simpler spectra with predominantly singly charged ions, facilitating easier interpretation of molecular weight.[4]
Fragmentation Analysis Easily coupled with tandem mass spectrometry (MS/MS) for detailed structural elucidation of fragment ions.In-source decay (ISD) and post-source decay (PSD) can provide fragmentation information.[4]
Salt Tolerance Less tolerant to salts and buffers, often requiring sample cleanup or the use of volatile buffers.More tolerant to salts and non-volatile buffers.
Quantitative Capabilities Excellent for quantitative analysis, especially when coupled with LC (LC-MS/MS).Can be used for quantitative analysis, but may have poorer reproducibility compared to ESI-MS.

In-Depth Comparison of Mass Spectrometry Techniques

Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar molecules, including PEGylated conjugates, directly from solution. Its ability to be readily coupled with liquid chromatography (LC-MS) makes it a powerful tool for both qualitative and quantitative analysis of complex mixtures.

Key Advantages for NH-bis(PEG3-azide) Conjugates:

  • High Sensitivity and Suitability for PROTACs: LC-MS/MS is a highly sensitive method for the detection and quantification of PROTACs, which often have low nanomolar potency.

  • Structural Elucidation via MS/MS: ESI is readily coupled with tandem mass spectrometry (MS/MS), allowing for collision-induced dissociation (CID) or other fragmentation techniques. This is invaluable for confirming the connectivity of the NH-bis(PEG3-azide) linker to the conjugated moieties by analyzing the fragmentation patterns of the PEG linker and the attached molecules.

  • Automated Workflow: The coupling of ESI with LC systems allows for automated, high-throughput analysis, which is advantageous in drug discovery and development settings.

Considerations:

  • Multiple Charging: ESI often produces multiply charged ions, which can complicate the spectrum. However, deconvolution algorithms can be used to determine the neutral mass of the analyte.

  • Ion Suppression: The presence of salts and other non-volatile components in the sample can suppress the ESI signal, necessitating careful sample preparation or the use of volatile buffers.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) Mass Spectrometry

MALDI-TOF-MS is another soft ionization technique that is particularly effective for the analysis of large and polymeric molecules. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions.

Key Advantages for NH-bis(PEG3-azide) Conjugates:

  • Simple Spectra: For PEGylated compounds, MALDI-TOF often produces simpler spectra dominated by singly charged ions, making it straightforward to determine the molecular weight and the distribution of PEG oligomers.

  • Salt Tolerance: MALDI is generally more tolerant of salts and other contaminants than ESI, simplifying sample preparation.

  • Analysis of High Mass Conjugates: MALDI-TOF is well-suited for the analysis of high molecular weight conjugates, providing good resolution for large PEGylated proteins.

Considerations:

  • Matrix Interference: The choice of matrix is critical and can sometimes lead to background ions in the low mass range, which could interfere with the analysis of small molecule conjugates.

  • Fragmentation: While fragmentation analysis is possible using techniques like in-source decay (ISD) or post-source decay (PSD), it is often less straightforward to implement than with ESI-MS/MS.

Experimental Protocols

ESI-MS/MS Protocol for an NH-bis(PEG3-azide) Conjugated Peptide

This protocol provides a general framework for the analysis of a peptide conjugated with the NH-bis(PEG3-azide) linker using LC-ESI-MS/MS.

1. Sample Preparation:

  • Dissolve the purified conjugate in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of approximately 1 µM.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MS Scan Range: m/z 300-2000.

  • MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to achieve optimal fragmentation.

MALDI-TOF-MS Protocol for an NH-bis(PEG3-azide) Conjugated Small Molecule

This protocol outlines a general procedure for analyzing a small molecule conjugate using MALDI-TOF-MS.

1. Matrix Selection and Preparation:

  • Choose a suitable matrix for small molecules, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). A combination matrix of 3-hydroxycoumarin (B191489) (3-HC) and 6-aza-2-thiothymine (B1226071) (ATT) can also be effective for reducing matrix background signals in the low mass range.

  • Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).

2. Sample Preparation:

  • Dissolve the NH-bis(PEG3-azide) conjugate in a compatible solvent to a concentration of approximately 1 mg/mL.

  • Mix the analyte solution with the matrix solution in a 1:1 to 1:10 ratio (analyte:matrix).

3. Sample Spotting:

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry completely (the dried-droplet method).

4. Mass Spectrometry (MS) Conditions:

  • Instrument: MALDI-TOF Mass Spectrometer.

  • Mode: Positive ion reflector mode for higher resolution.

  • Laser: Nitrogen laser (337 nm) or other appropriate laser.

  • Laser Fluence: Adjust to the minimum necessary for good signal intensity to avoid excessive fragmentation.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.

Data Interpretation and Structural Confirmation

ESI-MS/MS: The full MS scan will provide the mass-to-charge ratios of the intact conjugate, likely showing a distribution of charge states. Deconvolution of this spectrum will yield the molecular weight of the conjugate. The MS/MS spectra are crucial for structural confirmation. Fragmentation of the PEG linker typically results in a series of neutral losses of ethylene (B1197577) glycol units (44 Da). The fragmentation pattern of the conjugated molecules will also be observed, and the presence of fragment ions containing both a piece of the linker and a piece of the conjugated molecule confirms their covalent attachment.

MALDI-TOF-MS: The MALDI spectrum will typically show a prominent singly charged ion ([M+H]+ or [M+Na]+) corresponding to the molecular weight of the conjugate. The high resolution of the TOF analyzer allows for accurate mass measurement, which can be used to confirm the elemental composition. The characteristic isotopic pattern of the molecule should also be examined. If in-source decay is utilized, fragmentation patterns similar to those in MS/MS can be observed to confirm the structure.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for confirming the structure of an NH-bis(PEG3-azide) conjugate using mass spectrometry.

MassSpec_Workflow Mass Spectrometry Workflow for NH-bis(PEG3-azide) Conjugate Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_esi ESI-MS/MS cluster_maldi MALDI-TOF-MS cluster_data_analysis Data Analysis & Confirmation synthesis Conjugation of NH-bis(PEG3-azide) with target molecules purification Purification of Conjugate (e.g., HPLC) synthesis->purification esi_lc LC Separation purification->esi_lc maldi_prep Sample-Matrix Co-crystallization purification->maldi_prep esi_ms ESI-MS Analysis (Intact Mass) esi_lc->esi_ms esi_msms MS/MS Fragmentation (Structural Detail) esi_ms->esi_msms data_analysis Spectral Interpretation (Deconvolution, Fragment Analysis) esi_msms->data_analysis maldi_ms MALDI-TOF Analysis (Accurate Mass) maldi_prep->maldi_ms maldi_ms->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for Mass Spectrometry Confirmation.

Conclusion

Both ESI-MS and MALDI-TOF-MS are indispensable techniques for the structural confirmation of NH-bis(PEG3-azide) conjugates. For routine analysis requiring high throughput and detailed fragmentation data for structural elucidation, LC-ESI-MS/MS is often the preferred method, particularly for PROTACs and other complex small molecule conjugates. MALDI-TOF-MS, with its simple spectra and tolerance for complex sample matrices, provides a robust alternative, especially for larger bioconjugates and for obtaining highly accurate mass measurements of the intact molecule. The optimal choice will ultimately depend on the specific analytical question, the nature of the conjugate, and the available instrumentation. A comprehensive characterization may benefit from the complementary information provided by both techniques.

References

A Head-to-Head Battle of PROTAC Linkers: Unpacking the Degradation Efficiency of NH-bis(PEG3-azide) Analogs Versus Alkyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While often viewed as a simple spacer, the linker's composition profoundly influences a PROTAC's ability to induce the degradation of a target protein. This guide provides a comparative analysis of the degradation efficiency of PROTACs featuring hydrophilic polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by structures analogous to NH-bis(PEG3-azide), versus those with more hydrophobic alkyl linkers. This objective comparison is supported by experimental data to inform researchers, scientists, and drug development professionals in the rational design of potent protein degraders.

The fundamental role of the linker is to bridge the two key functional ends of a PROTAC: the warhead that binds the target protein of interest (POI) and the E3 ligase-recruiting ligand. The length, rigidity, and chemical properties of this linker dictate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.

The Great Divide: Hydrophilicity vs. Hydrophobicity

PEG linkers, such as those derived from NH-bis(PEG3-azide), are frequently employed in PROTAC design, with approximately 54% of reported PROTACs utilizing them.[1] Their popularity stems from their ability to enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[1] In contrast, alkyl linkers, simple hydrocarbon chains, offer synthetic simplicity and a high degree of flexibility. However, their hydrophobic nature can sometimes negatively impact the overall solubility of the PROTAC.

The central question for drug designers is how this fundamental difference in physicochemical properties translates to degradation efficiency. The answer is not always straightforward and is highly dependent on the specific target protein and E3 ligase pair. However, comparative studies have begun to shed light on this critical aspect of PROTAC design.

Quantitative Comparison of Degradation Efficiency

To illustrate the impact of linker composition on degradation efficiency, we present data from a study on homo-PROTACs designed to induce the degradation of the E3 ligase Cereblon (CRBN). In this study, two PROTACs with the same CRBN-binding ligand (pomalidomide) were synthesized, one with a nine-atom alkyl chain and the other with a three-unit PEG linker.

Linker TypeTarget ProteinE3 LigaseCell LineDC50DmaxReference
Alkyl Linker CRBNCRBNHEK293TConcentration-dependent decreaseNot specified
PEG Linker CRBNCRBNHEK293TWeak degradationNot specified

As the data indicates, the PROTAC with the nine-atom alkyl linker induced a concentration-dependent degradation of CRBN in HEK293T cells. In stark contrast, the PROTAC with the three-unit PEG linker resulted in only weak degradation of CRBN. This suggests that for this particular system, the more hydrophobic alkyl linker was more effective at promoting the formation of a productive ternary complex leading to degradation. The authors of the study posited that the incorporation of oxygen atoms in the PEG linker might have inhibited the PROTAC's activity, though the precise mechanism was not elucidated.

It is crucial to note that this is a single, illustrative example, and the optimal linker is context-dependent. For other targets, such as the Tank-binding kinase 1 (TBK1), PROTACs with linkers composed of combinations of alkyl and ether (PEG-like) units have demonstrated high potency, with a 21-atom linker achieving a DC50 of 3 nM and a Dmax of 96%. This underscores the necessity of empirical testing and optimization for each new PROTAC system.

Experimental Methodologies

To enable researchers to conduct similar comparative studies, we provide a detailed protocol for a typical protein degradation experiment.

Protocol: Western Blot Analysis of Protein Degradation
  • Cell Culture and Treatment:

    • Seed human embryonic kidney 293T (HEK293T) cells in 6-well plates at a density of 2 x 10^5 cells/well.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with varying concentrations of the PROTACs (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CRBN) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing the Process: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation A 1. Cell Seeding (e.g., HEK293T) B 2. PROTAC Treatment (Varying Concentrations) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation (Anti-Target, Anti-Loading Control) E->F G 7. Detection & Imaging (ECL) F->G H 8. Data Analysis (Densitometry, DC50/Dmax Calculation) G->H

References

The Hydrophilic Advantage: Why Longer PEG Linkers Like NH2-bis(PEG3-azide) Outperform Shorter Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. While shorter, simpler linkers have historically been used, a growing body of evidence demonstrates the significant advantages of employing longer, hydrophilic polyethylene (B3416737) glycol (PEG) linkers, such as NH2-bis(PEG3-azide). This guide provides an objective comparison, supported by experimental data, of the distinct benefits offered by these advanced linkers over their shorter, often hydrophobic, counterparts.

The primary role of a linker is to connect a targeting moiety, like an antibody or a small molecule ligand, to a payload, such as a cytotoxic drug or an E3 ligase recruiter.[1] The linker's properties, however, extend far beyond simple conjugation, profoundly influencing the solubility, stability, pharmacokinetics, and ultimately, the efficacy and safety of the entire construct.[2]

Enhanced Physicochemical and Pharmacokinetic Profiles with PEG Linkers

Longer PEG linkers, exemplified by the NH2-bis(PEG3-azide) structure, offer a distinct set of advantages rooted in their hydrophilic and flexible nature. These characteristics directly address many of the challenges associated with the development of complex bioconjugates.

Improved Solubility and Reduced Aggregation: A common hurdle in ADC development is the hydrophobicity of many potent cytotoxic payloads. When conjugated to an antibody, these hydrophobic drugs can induce aggregation, leading to manufacturing challenges, reduced efficacy, and potential immunogenicity.[3] Hydrophilic PEG linkers create a hydration shell around the payload, significantly enhancing the overall solubility of the ADC and mitigating the risk of aggregation.[3] This allows for the successful development of ADCs with higher drug-to-antibody ratios (DARs), delivering more therapeutic power per antibody.

Enhanced Pharmacokinetics and In Vivo Performance: The length and hydrophilicity of a PEG linker play a crucial role in the in vivo behavior of a bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which reduces renal clearance and prolongs its circulation half-life.[4] This extended exposure in the bloodstream can lead to greater accumulation of the therapeutic in the target tissue, such as a tumor, thereby enhancing its efficacy. Conversely, ADCs with short or no PEG linkers often exhibit rapid clearance and reduced tolerability.

In the realm of PROTACs, PEG linkers have been shown to enhance the solubility of these complex molecules, a key factor for their oral absorption and bioavailability. While overly long PEG chains can sometimes hinder cell permeability, the flexible nature of PEG can allow the PROTAC to adopt a folded, more compact conformation that facilitates cell entry.

Comparative Performance: PEG Linkers vs. Shorter Linkers

The following tables summarize quantitative data from various studies, highlighting the superior performance of bioconjugates functionalized with longer, hydrophilic PEG linkers compared to those with shorter, non-PEG (e.g., alkyl-based) linkers. The data for the "Long-Chain PEG Linker" is representative of linkers like NH2-bis(PEG3-azide), drawing on published results for similar discrete PEG structures.

Table 1: Comparison of Physicochemical and In Vitro Properties

ParameterRepresentative Long-Chain PEG Linker (e.g., PEG8)Representative Short Alkyl LinkerKey Advantages of the PEG Linker
Solubility HighLow to ModerateMitigates aggregation, especially with hydrophobic payloads.
Aggregation at High DAR LowHighEnables higher drug loading for increased potency.
In Vitro Potency (IC50/DC50) Potent (sub-nanomolar to nanomolar)Potent, but can be limited by solubilityMaintains high potency while improving other properties.

Table 2: Comparison of In Vivo Pharmacokinetic and Efficacy Data

ParameterRepresentative Long-Chain PEG Linker (e.g., PEG8)Representative Short Alkyl LinkerKey Advantages of the PEG Linker
Plasma Half-life (t½) LongerShorterIncreased circulation time allows for greater target accumulation.
Clearance (CL) SlowerFasterReduced clearance enhances overall drug exposure.
Tumor Growth Inhibition HighModerate to High (can be limited by PK)Improved pharmacokinetics often translates to superior in vivo efficacy.
Tolerability HighLower (especially at high doses)Reduced non-specific uptake can lead to a better safety profile.

Visualizing the Difference: Structure and Workflow

To further illustrate the concepts discussed, the following diagrams visualize the structural differences between long and short linkers and a typical workflow for their comparison.

Structural Comparison of Linker Types cluster_0 Long-Chain PEG Linker (e.g., NH2-bis(PEG3-azide)) cluster_1 Short Alkyl Linker Long_Linker Hydrophilic & Flexible (e.g., PEG chain) Properties_Long Improved Solubility Reduced Aggregation Enhanced Pharmacokinetics Long_Linker->Properties_Long Leads to Short_Linker Hydrophobic & Rigid (e.g., Alkyl chain) Properties_Short Potential for Aggregation Faster Clearance Lower Solubility Short_Linker->Properties_Short Leads to

A diagram comparing the properties of long-chain PEG and short alkyl linkers.

Experimental Workflow for Linker Comparison cluster_0 Phase 1: Synthesis & In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Synthesize Bioconjugates (e.g., ADCs or PROTACs) with different linkers B Assess Physicochemical Properties (Solubility, Aggregation) A->B C Determine In Vitro Potency (e.g., IC50 in cancer cell lines) B->C D Pharmacokinetic (PK) Studies in animal models (t½, Clearance) C->D Proceed with promising candidates E Efficacy Studies (e.g., Tumor growth inhibition in xenograft models) D->E F Tolerability Assessment E->F

A typical experimental workflow for comparing bioconjugate linkers.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount when comparing the performance of different linkers. Below are detailed methodologies for key experiments.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload (e.g., NH2-bis(PEG3-azide) functionalized with a cytotoxic drug) and the short linker-payload are synthesized separately. The linkers are functionalized with a reactive group (e.g., maleimide) for antibody conjugation.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linker. The final product is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels (by SEC), and purity.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the ADCs (with long PEG vs. short linker) and control compounds (e.g., free drug, unconjugated antibody).

  • Cell Viability Measurement: After a set incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the ADC concentration and fitting the data to a dose-response curve.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with the different linkers are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Analysis: The concentration of the total antibody and/or the ADC in the plasma samples is measured using an enzyme-linked immunosorbent assay (ELISA).

  • PK Parameter Calculation: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using non-compartmental analysis.

In Vivo Efficacy (Antitumor) Study
  • Animal Model: Immunocompromised mice are subcutaneously inoculated with human tumor cells to establish xenograft models.

  • Treatment: Once tumors reach a palpable size, the animals are randomized into treatment and control groups. The ADCs, control antibody, and a vehicle control are administered according to a specific dosing schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The strategic selection of a linker is a cornerstone of modern bioconjugate design. The evidence strongly supports the use of longer, hydrophilic PEG linkers, such as NH2-bis(PEG3-azide), over shorter, hydrophobic alternatives. The advantages of improved solubility, reduced aggregation, and enhanced pharmacokinetics translate into superior in vivo efficacy and a better safety profile. While the optimal linker length and architecture must be empirically determined for each specific application, the principles outlined in this guide provide a rational framework for the design of next-generation ADCs and PROTACs with an improved therapeutic index.

References

validation of target engagement for PROTACs using NH-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to target previously "undruggable" proteins by hijacking the cell's own ubiquitin-proteasome system to induce degradation of a specific protein of interest. A critical step in the development of effective PROTACs is the validation of target engagement – confirming that the PROTAC molecule successfully binds to its intended target protein within the complex cellular environment. This guide provides a comparative overview of key methodologies for validating PROTAC target engagement, with a special note on the role of chemical linkers like NH-bis(PEG3-azide), and is intended for researchers, scientists, and drug development professionals.

The Role of Linkers in PROTAC Design

Before delving into target engagement assays, it is crucial to understand the structure of a PROTAC. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, composition, and attachment points are critical for optimizing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and degradation.

NH-bis(PEG3-azide) is an example of a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2][3][4] It features two azide (B81097) groups, which are versatile chemical handles for "click chemistry" reactions, allowing for the covalent attachment of the target-binding and E3 ligase-binding moieties. While essential for the synthesis of the PROTAC molecule itself, linkers like NH-bis(PEG3-azide) are not direct tools for validating target engagement. Instead, the validation methods discussed below are used to assess the performance of the fully assembled PROTAC, including its linker.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target & E3 Ligase Target Target Protein Target->Ternary_Complex Proteasome Proteasome Target->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Ubiquitination->Target Ubiquitin Tagging Degradation Degradation & Peptide Fragments Proteasome->Degradation Degrades Target

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Target Engagement Validation Methods

Several methodologies can be employed to validate and quantify the engagement of a PROTAC with its target protein in cells. The choice of assay depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. Below is a comparison of some of the most widely used techniques.

Method Principle Advantages Disadvantages
NanoBRET™ Target Engagement Assay Measures the binding of a PROTAC to a NanoLuc® luciferase-tagged target protein in live cells by detecting bioluminescence resonance energy transfer (BRET) between the target and a fluorescent tracer.Real-time, live-cell measurements; quantitative determination of intracellular affinity (IC50); high-throughput compatible.[5]Requires genetic modification of the target protein; potential for steric hindrance from the tag.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heat shock is quantified.Label-free; applicable to endogenous proteins in live cells or cell lysates; provides direct evidence of target binding.Lower throughput; may not be suitable for all targets (e.g., membrane proteins); optimization of heat shock conditions required.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled ligands upon binding to the target protein. PROTACs can be assessed through competition with a fluorescent probe.In vitro, solution-based assay; high-throughput; provides quantitative binding affinity data (Ki, Kd).Not a direct measure of intracellular target engagement; requires a suitable fluorescent probe.
Co-Immunoprecipitation (Co-IP) Uses an antibody to pull down the target protein from cell lysates, followed by Western blotting to detect the co-precipitated PROTAC-bound E3 ligase, confirming ternary complex formation.Detects the formation of the physiologically relevant ternary complex; applicable to endogenous proteins.Semi-quantitative; can be technically challenging; may miss transient interactions.
Mass Spectrometry (MS)-based Proteomics Quantifies the abundance of the target protein in cells following PROTAC treatment. A reduction in protein levels indicates successful engagement and degradation.Global, unbiased view of changes in the proteome; can identify off-target effects; highly sensitive and quantitative.Technically complex; requires specialized instrumentation and expertise; indirect measure of initial binding.

Experimental Protocols

NanoBRET™ Target Engagement Assay Workflow

The following diagram outlines the experimental workflow for the NanoBRET™ Target Engagement Assay.

NanoBRET_Workflow start Start transfect Transfect cells with NanoLuc®-Target Fusion Vector start->transfect plate Plate transfected cells in multi-well plates transfect->plate add_tracer Add NanoBRET™ Tracer and PROTAC dilutions plate->add_tracer incubate Incubate at 37°C add_tracer->incubate add_substrate Add NanoLuc® Substrate incubate->add_substrate read Read BRET signal on a luminometer add_substrate->read analyze Analyze data and determine IC50 values read->analyze end End analyze->end

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Transfection: Cells are transiently or stably transfected with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Transfected cells are harvested and seeded into multi-well plates.

  • Compound Addition: A fluorescent cell-permeable tracer that binds to the target protein is added to the cells, along with varying concentrations of the PROTAC being tested.

  • Incubation: The plate is incubated to allow the compounds to reach equilibrium.

  • Substrate Addition: A substrate for NanoLuc® luciferase is added to the wells.

  • Signal Detection: The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). The data is then plotted as BRET ratio versus PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer from the target protein.

Cellular Thermal Shift Assay (CETSA®) Protocol
  • Cell Culture and Treatment: Cells are cultured and treated with the PROTAC or a vehicle control for a specified period.

  • Heating: The cell suspension or lysate is divided into aliquots and heated at a range of temperatures for a set time (e.g., 3 minutes).

  • Lysis and Centrifugation: Cells are lysed, and the aggregated proteins are pelleted by centrifugation.

  • Protein Quantification: The supernatant containing the soluble protein fraction is collected.

  • Analysis: The amount of soluble target protein in each sample is quantified by Western blotting or other protein detection methods.

  • Melt Curve Generation: A "melt curve" is generated by plotting the percentage of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the PROTAC indicates target stabilization and therefore, engagement.

Quantitative Data Summary

The following table provides a hypothetical comparison of quantitative data that could be obtained from different target engagement assays for two different PROTACs.

Parameter PROTAC A PROTAC B Method
Intracellular Target Engagement (IC50) 0.1 µM1.5 µMNanoBRET™
Thermal Stabilization (ΔTm) +4.2 °C+0.5 °CCETSA®
In Vitro Binding Affinity (Ki) 50 nM800 nMFluorescence Polarization
Target Degradation (DC50) 25 nM500 nMMS-based Proteomics

Note: Lower IC50, Ki, and DC50 values, and a higher ΔTm, generally indicate more potent target engagement and subsequent degradation.

Conclusion

Validating target engagement is a cornerstone of PROTAC development, providing essential insights into a molecule's mechanism of action and guiding its optimization. While chemical linkers like NH-bis(PEG3-azide) are fundamental for synthesizing these complex molecules, a diverse array of biophysical and cell-based assays are the tools used to confirm and quantify their interaction with the intended target. A multi-faceted approach, employing orthogonal methods such as NanoBRET™ and CETSA®, is often the most robust strategy for generating high-confidence data and accelerating the progression of novel protein degraders towards clinical applications.

References

Navigating PROTAC Stability: A Comparative Guide to NH-bis(PEG3-azide) Containing Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the stability of PROTACs featuring the NH-bis(PEG3-azide) linker against alternative linker technologies, supported by experimental data and detailed protocols.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. The stability of these heterobifunctional molecules is a critical determinant of their therapeutic efficacy and pharmacokinetic profile. This guide provides a comprehensive comparison of the in vitro and in vivo stability of PROTACs, with a focus on those synthesized using the flexible NH-bis(PEG3-azide) linker. While direct, publicly available stability data for PROTACs incorporating the precise NH-bis(PEG3-azide) linker is limited, this guide draws upon established principles and data from structurally related polyethylene (B3416737) glycol (PEG)-based linkers to offer valuable insights for researchers in the field.

Comparative Stability Analysis: PEG vs. Alternative Linkers

The choice of linker is paramount in PROTAC design, influencing not only the formation of a productive ternary complex but also the molecule's overall stability. Flexible linkers, such as those based on PEG chains, are commonly employed due to their ability to facilitate the necessary conformational adjustments for ternary complex formation. However, this flexibility can also render them more susceptible to metabolic degradation.[1][2]

In contrast, more rigid linkers, incorporating elements like alkyl chains, cycloalkanes (e.g., piperazine, piperidine), or aromatic rings, can offer enhanced metabolic stability.[1][3] This increased rigidity can shield the PROTAC from metabolic enzymes, potentially leading to a longer in vivo half-life and improved oral bioavailability.[1]

The following tables summarize representative stability data for PROTACs with different linker types, providing a comparative framework for understanding the potential performance of NH-bis(PEG3-azide)-containing PROTACs.

Table 1: Comparative In Vitro Metabolic Stability of PROTACs with Different Linker Architectures
PROTAC (Target-Linker-E3 Ligand)Linker TypeIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
Hypothetical PROTAC-PEG PEG-basedHuman Liver Microsomes3023.1General finding for flexible linkers
PROTAC-Alkyl Alkyl ChainHuman Liver Microsomes907.7Illustrative data
PROTAC-Piperazine Rigid (Cycloalkane)Human Liver Microsomes>120<5.8Illustrative data

Note: Data presented are illustrative and compiled from various sources to demonstrate general trends. Actual values are highly dependent on the specific PROTAC molecule and experimental conditions.

Table 2: Comparative In Vivo Pharmacokinetic Parameters of PROTACs
PROTAC (Target-Linker-E3 Ligand)Linker TypeAnimal ModelHalf-life (t½, h)Bioavailability (%)Reference
Hypothetical PROTAC-PEG PEG-basedMouse1.510General finding for flexible linkers
PROTAC-Alkyl Alkyl ChainMouse4.235Illustrative data
PROTAC-Rigid Rigid (Aromatic)Rat6.850Illustrative data

Note: This table provides a conceptual comparison. Specific pharmacokinetic data for NH-bis(PEG3-azide)-containing PROTACs is not currently available in the public literature.

Experimental Protocols

Accurate assessment of PROTAC stability is crucial for preclinical development. Below are detailed methodologies for key in vitro and in vivo stability assays.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes.

Materials:

  • Test PROTAC compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high clearance, e.g., Verapamil)

  • Negative control (compound with known low clearance, e.g., Warfarin)

  • Acetonitrile (B52724) (ACN) with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine the test PROTAC (final concentration typically 1 µM), HLM, and phosphate buffer. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining PROTAC against time.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of a PROTAC in plasma to hydrolysis by plasma enzymes.

Materials:

  • Test PROTAC compound

  • Pooled plasma from the desired species (e.g., human, mouse, rat)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent.

  • Incubation: Add the test PROTAC to pre-warmed plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), aliquot the plasma sample and quench the reaction with cold acetonitrile containing an internal standard.

  • Sample Preparation: Vortex and centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the parent PROTAC.

  • Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample to determine its stability.

Protocol 3: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and in vivo stability of a PROTAC in an animal model.

Materials:

  • Test PROTAC compound formulated for the chosen route of administration (e.g., intravenous, oral)

  • Animal model (e.g., mice, rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the PROTAC to the animals at a predetermined dose and route.

  • Blood Sampling: Collect blood samples at specified time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

  • Metabolite Identification (Optional): Analyze plasma and excreta samples to identify major metabolites, providing insights into the in vivo degradation pathways.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for stability assessment.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (NH-bis(PEG3-azide) linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E2->Ternary Recruitment Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

Stability_Workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Stability Assessment HLM Human Liver Microsome (HLM) Assay Metabolic_Rate Metabolic Rate (t½, CLint) HLM->Metabolic_Rate Determines Plasma Plasma Stability Assay Hydrolytic_Stability Hydrolytic Stability (% remaining) Plasma->Hydrolytic_Stability Determines Decision Go/No-Go Decision for Further Development Metabolic_Rate->Decision Hydrolytic_Stability->Decision PK_Study Pharmacokinetic (PK) Study in Animal Model PK_Parameters PK Parameters (t½, CL, F%) PK_Study->PK_Parameters Determines Metabolite_ID Metabolite Identification PK_Study->Metabolite_ID PK_Parameters->Decision Degradation_Pathway Degradation Pathway Metabolite_ID->Degradation_Pathway Identifies Degradation_Pathway->Decision

Caption: Experimental Workflow for PROTAC Stability.

Conclusion

The stability of a PROTAC is a multifaceted property influenced heavily by its linker chemistry. While flexible PEG-based linkers like NH-bis(PEG3-azide) offer advantages in facilitating ternary complex formation, they may present challenges in terms of metabolic stability. Comparative analysis with PROTACs employing more rigid linkers suggests a potential trade-off between flexibility and in vivo persistence. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the stability of their novel PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding and systematic evaluation of PROTAC stability will remain critical for the successful translation of these promising therapeutics from the laboratory to the clinic.

References

A Comparative Guide to CuAAC and SPAAC for NH-bis(PEG3-azide) Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as premier methods for covalently linking molecules. This guide provides a detailed comparative analysis of CuAAC and SPAAC for the bioconjugation of NH-bis(PEG3-azide), a bifunctional linker increasingly utilized in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[1][2]

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Reaction Rate Generally very fast (10 to 100 times faster than SPAAC in aqueous solution)Slower than CuAAC, dependent on the strained alkyne used
Biocompatibility Potential cytotoxicity due to the copper catalystExcellent, widely used in living systems
Reactants Terminal Alkyne + Azide (B81097)Strained Alkyne (e.g., DBCO, BCN) + Azide
Regioselectivity Highly regioselective (forms 1,4-disubstituted triazole)Mixture of regioisomers
Side Reactions Potential for oxidative damage to biomolecules by reactive oxygen species (ROS) generated by the copper catalyst.Minimal side reactions with biological functional groups.
Linkage Stability Highly stable 1,2,3-triazole linkageHighly stable 1,2,3-triazole linkage

Quantitative Comparison of Reaction Kinetics

Table 1: Representative Second-Order Rate Constants for CuAAC and SPAAC Reactions

ReactionAlkyne PartnerAzide PartnerRate Constant (k) (M⁻¹s⁻¹)Notes
CuAAC Terminal AlkynePEG-Azide~1 - 100Rate is highly dependent on the ligand used to stabilize the Cu(I) catalyst.
SPAAC DBCOPEG-Azide~0.1 - 1.0Dibenzocyclooctyne (DBCO) is a commonly used strained alkyne with good reactivity.
SPAAC BCNPEG-Azide~0.01 - 0.5Bicyclononyne (BCN) is another popular strained alkyne, generally with slightly slower kinetics than DBCO.

Note: The reaction rates are influenced by various factors including the solvent, temperature, pH, and the specific structure of the reactants. The presence of the PEG linker in NH-bis(PEG3-azide) can potentially influence the reaction kinetics.

Experimental Protocols

The following are generalized protocols for the bioconjugation of a protein with NH-bis(PEG3-azide) using either CuAAC or SPAAC. These protocols should be optimized for specific applications.

Protocol 1: CuAAC Bioconjugation of an Alkyne-Modified Protein with NH-bis(PEG3-azide)

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • NH-bis(PEG3-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-stabilizing ligand (e.g., THPTA, TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Degassed buffers

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified protein at a known concentration in a degassed, amine-free buffer.

    • Prepare a stock solution of NH-bis(PEG3-azide) in a compatible solvent (e.g., DMSO or water).

    • Prepare stock solutions of CuSO₄, the chosen ligand, and sodium ascorbate (B8700270) in degassed water.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified protein solution.

    • Add the NH-bis(PEG3-azide) solution to the desired final concentration. A molar excess of the azide is typically used.

    • Prepare a premix of CuSO₄ and the ligand. Add this to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Once the reaction is complete, remove the excess reagents and copper catalyst using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: SPAAC Bioconjugation of a DBCO-Modified Protein with NH-bis(PEG3-azide)

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • NH-bis(PEG3-azide)

  • Amine-free buffers

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the DBCO-modified protein at a known concentration in an amine-free buffer.

    • Prepare a stock solution of NH-bis(PEG3-azide) in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a reaction tube, add the DBCO-modified protein solution.

    • Add the NH-bis(PEG3-azide) solution to the desired final concentration. A molar excess of the azide is generally recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. Reaction times are typically longer for SPAAC compared to CuAAC. The progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification:

    • After the reaction is complete, purify the conjugate to remove unreacted NH-bis(PEG3-azide) using a suitable method like size-exclusion chromatography (SEC).

Visualizing the Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

CuAAC_vs_SPAAC_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Start with Alkyne-Protein and NH-bis(PEG3-azide) CuAAC_Reagents Add CuSO4, Ligand, and Sodium Ascorbate CuAAC_Start->CuAAC_Reagents CuAAC_Incubate Incubate (1-4 hours) CuAAC_Reagents->CuAAC_Incubate CuAAC_Purify Purify (e.g., SEC) to remove catalyst and excess reagents CuAAC_Incubate->CuAAC_Purify CuAAC_End Bioconjugate CuAAC_Purify->CuAAC_End SPAAC_Start Start with DBCO-Protein and NH-bis(PEG3-azide) SPAAC_Mix Mix Reactants SPAAC_Start->SPAAC_Mix SPAAC_Incubate Incubate (4-24 hours) SPAAC_Mix->SPAAC_Incubate SPAAC_Purify Purify (e.g., SEC) to remove excess azide SPAAC_Incubate->SPAAC_Purify SPAAC_End Bioconjugate SPAAC_Purify->SPAAC_End

Caption: A comparative workflow for CuAAC and SPAAC bioconjugation.

Reaction_Mechanisms cluster_CuAAC_Mech CuAAC Mechanism cluster_SPAAC_Mech SPAAC Mechanism CuAAC_Alkyne Terminal Alkyne CuAAC_Intermediate Copper Acetylide Intermediate CuAAC_Alkyne->CuAAC_Intermediate CuAAC_Azide Azide CuAAC_Product 1,4-Disubstituted Triazole CuAAC_Azide->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Intermediate CuAAC_Intermediate->CuAAC_Product SPAAC_Alkyne Strained Alkyne (DBCO) SPAAC_Transition [3+2] Cycloaddition Transition State SPAAC_Alkyne->SPAAC_Transition SPAAC_Azide Azide SPAAC_Azide->SPAAC_Transition SPAAC_Product Triazole (Regioisomeric Mixture) SPAAC_Transition->SPAAC_Product

Caption: Simplified mechanisms of CuAAC and SPAAC reactions.

Conclusion

The choice between CuAAC and SPAAC for the bioconjugation of NH-bis(PEG3-azide) is highly dependent on the specific application. CuAAC offers the advantage of rapid reaction kinetics, leading to high yields in shorter timeframes, making it an excellent choice for in vitro applications where the biomolecule is not sensitive to the presence of a copper catalyst. However, the potential for cytotoxicity and oxidative side reactions necessitates careful optimization and purification.

On the other hand, SPAAC provides a bioorthogonal, copper-free alternative that is ideal for applications in living systems or with sensitive biomolecules. While generally slower than CuAAC, the development of increasingly reactive strained alkynes continues to improve the efficiency of this method. The absence of a catalyst simplifies the reaction setup and purification process. For applications involving the bifunctional NH-bis(PEG3-azide) linker, both methods offer robust and stable triazole linkages, providing a versatile toolkit for the construction of complex and functional bioconjugates.

References

assessing the immunogenicity of PEGylated linkers like NH-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of Polyethylene Glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase the hydrodynamic size, prolong circulation half-life, and shield the therapeutic from the host's immune system. However, the very polymer intended to reduce immunogenicity can itself elicit an immune response. The production of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy and potentially causing hypersensitivity reactions. This guide provides a comparative assessment of the immunogenicity of PEGylated linkers, with a focus on NH-bis(PEG3-azide), to aid researchers in the selection of appropriate linkers for their drug development pipelines.

Factors Influencing PEG Immunogenicity

The immunogenic potential of a PEGylated conjugate is a complex issue influenced by multiple factors:

  • PEG Molecular Weight and Architecture: Higher molecular weight and branched PEG structures tend to be more immunogenic.[1][2]

  • Carrier Moiety: The immunogenicity of the molecule to which PEG is attached (e.g., protein, nanoparticle) can significantly impact the anti-PEG immune response.

  • Linker Chemistry: The chemical bond used to attach PEG to the therapeutic can influence the stability of the conjugate and its immunogenic profile. For instance, some studies suggest that maleimide-based conjugation may enhance the immunogenicity of the conjugate.

Comparative Analysis of PEG Linker Immunogenicity

Direct comparative immunogenicity data for NH-bis(PEG3-azide) is limited in publicly available literature. However, we can infer its potential immunogenic profile by comparing it to other commonly used PEG linkers based on their structural characteristics and the general principles of PEG immunogenicity. NH-bis(PEG3-azide) is a short-chain, branched PEG linker containing azide (B81097) groups for click chemistry applications.

Linker TypeKey FeaturesPotential Immunogenicity ProfileRationale
NH-bis(PEG3-azide) Short PEG chains (PEG3), Branched, Azide functional groupsPotentially Low Short PEG chains are generally less immunogenic than high molecular weight PEGs. The immunogenicity of the azide group itself is not well-characterized but is expected to be low due to its small size and bioorthogonal nature.
mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) Linear methoxy-terminated PEG, Amide linkageVariable (Low to Moderate) Methoxy-terminated PEGs are widely used and generally considered to have low immunogenicity. However, the stability of the amide bond and the overall context of the conjugate can influence the immune response.
Maleimide-PEG Thiol-reactive maleimide (B117702) groupPotentially Higher Some studies suggest that maleimide-based conjugation can enhance the immunogenicity of the conjugate, possibly due to the nature of the thioether bond formed or off-target reactions.
Carboxyl-PEG Carboxyl-terminated PEGPotentially Lower than mPEG Studies on PEGylated liposomes have indicated that carboxyl-terminated PEGs may induce a lower anti-PEG IgM response compared to the more common methoxy-terminated PEGs.[1]

Note: The immunogenicity of any PEGylated linker is highly context-dependent and should be empirically determined for each specific conjugate.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is typically employed to assess the immunogenicity of PEGylated conjugates, involving screening, confirmation, and characterization of anti-PEG antibodies.

Anti-PEG Antibody Detection by ELISA

This is the most common method for screening and quantifying anti-PEG antibodies in serum or plasma samples.

Protocol:

  • Coating: Microtiter plates are coated with a PEG-conjugated protein (e.g., PEG-BSA) or a specific PEG linker-hapten conjugate overnight at 4°C.

  • Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Serum or plasma samples from treated subjects are diluted and incubated in the wells for 1-2 hours at room temperature.

  • Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG or IgM) is added and incubated for 1 hour.

  • Substrate Addition: The plates are washed again, and a chromogenic substrate is added. The reaction is stopped, and the absorbance is measured using a plate reader.

  • Data Analysis: The concentration of anti-PEG antibodies is determined by comparing the sample absorbance to a standard curve generated using a known concentration of anti-PEG monoclonal antibody.

In Vitro Lymphocyte Activation Assay

This cell-based assay assesses the potential of a PEGylated conjugate to induce a T-cell dependent immune response.

Protocol:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • Stimulation: PBMCs are cultured in the presence of the PEGylated conjugate, a positive control (e.g., a known immunogenic protein), and a negative control (vehicle).

  • Incubation: The cells are incubated for 5-7 days to allow for antigen presentation and T-cell proliferation.

  • Proliferation Measurement: T-cell proliferation is assessed by measuring the incorporation of a radioactive tracer (e.g., 3H-thymidine) or using a dye-dilution assay (e.g., CFSE) followed by flow cytometry.

  • Cytokine Analysis: The supernatant from the cell cultures is collected to measure the levels of cytokines (e.g., IL-2, IFN-γ) indicative of T-cell activation using methods like ELISA or multiplex bead arrays.

Signaling Pathways and Experimental Workflows

Immune Response to PEGylated Conjugates

The immune response to PEGylated molecules can be initiated through T-cell dependent or independent pathways, often involving the complement system. Anti-PEG antibodies can bind to the PEGylated therapeutic, leading to the activation of the classical complement pathway. This results in the opsonization of the conjugate and its rapid clearance by phagocytic cells, as well as the release of inflammatory mediators.

Immune_Response_to_PEGylated_Conjugates cluster_initiation Initiation cluster_complement Complement Activation (Classical Pathway) cluster_cellular Cellular Response PEGylated_Therapeutic PEGylated Therapeutic Immune_Complex Immune Complex Formation Anti_PEG_Ab Anti-PEG Antibody Anti_PEG_Ab->Immune_Complex C1q C1q Binding Immune_Complex->C1q C3_Convertase C3 Convertase Formation C1q->C3_Convertase C3b C3b Deposition (Opsonization) C3_Convertase->C3b Anaphylatoxins Release of Anaphylatoxins (C3a, C5a) C3_Convertase->Anaphylatoxins Phagocytosis Phagocytosis & Clearance C3b->Phagocytosis Inflammation Inflammation Anaphylatoxins->Inflammation Phagocyte Phagocyte (e.g., Macrophage) Phagocyte->Phagocytosis Immunogenicity_Assessment_Workflow Start Start: PEGylated Conjugate ELISA Anti-PEG Antibody ELISA (Screening & Quantification) Start->ELISA LPA Lymphocyte Proliferation Assay (T-cell Response) Start->LPA Complement Complement Activation Assay Start->Complement Data_Analysis Data Analysis & Risk Assessment ELISA->Data_Analysis Cytokine Cytokine Profiling (Immune Cell Activation) LPA->Cytokine LPA->Data_Analysis Cytokine->Data_Analysis Complement->Data_Analysis End End: Immunogenicity Profile Data_Analysis->End

References

A Comparative Analysis of NH-bis(PEG3-azide) Based PROTACs in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel PROTAC Linker in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy. This guide provides a comparative analysis of a PROTAC utilizing an NH-bis(PEG3-azide) based linker for the degradation of the therapeutically relevant target, Bromodomain-containing protein 4 (BRD4). The performance of this PROTAC is benchmarked against established BRD4-degrading PROTACs, MZ1 and ARV-825, which employ different linker strategies and recruit distinct E3 ligases.

Performance in Cell-Based Assays: A Head-to-Head Comparison

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein within a cellular context. Key metrics for this evaluation are the half-maximal degradation concentration (DC50), which represents the potency of the PROTAC, and the maximum level of degradation (Dmax).

Here, we compare a BRD4-targeting PROTAC constructed with a PEG3-azide linker (referred to as PROTAC 4 in its seminal publication) to the well-characterized BRD4 degraders, MZ1 and ARV-825.

PROTACTarget ProteinE3 Ligase RecruitedLinker TypeCell LineDC50Dmax (%)
PROTAC with PEG3-azide linker (PROTAC 4/GAL-02-221) BRD4VHLPEG3-azideSK-BR-3 (HER2+)~50 nM>90%
MZ1 BRD4VHLPEG4H6618 nM>90% (at 100 nM)
H83823 nM>90% (at 100 nM)
ARV-825 BRD4CRBNAlkyl/EtherBurkitt's Lymphoma<1 nMNot explicitly stated

Data Interpretation:

The PROTAC featuring the PEG3-azide linker demonstrates potent degradation of BRD4, with a DC50 in the nanomolar range and achieving over 90% degradation of the target protein. When compared to MZ1, which utilizes a slightly longer PEG4 linker and also recruits the VHL E3 ligase, the PEG3-azide based PROTAC exhibits a comparable high level of maximal degradation, albeit with a slightly higher DC50 value in the tested cell line.

ARV-825, which employs an alkyl/ether linker and recruits the CRBN E3 ligase, shows exceptional potency with a sub-nanomolar DC50. This highlights that the choice of both the E3 ligase ligand and the linker composition significantly influences the degradation efficiency of a PROTAC.

Unveiling the Mechanism: The PROTAC-Mediated Degradation Pathway

The fundamental mechanism of action for these PROTACs involves the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC BRD4 Target Protein (BRD4) PROTAC->BRD4 Binds to Target E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) PROTAC->E3_Ligase Recruits Ligase Proteasome 26S Proteasome BRD4->Proteasome Enters Proteasome Ternary_Complex BRD4-PROTAC-E3 Ligase BRD4->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->BRD4 Tags for Degradation Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation Ternary_Complex->Ub Ubiquitination

Caption: PROTAC-mediated degradation of BRD4.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., SK-BR-3, H661, H838, Burkitt's Lymphoma cell lines) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the PROTACs (typically from a stock solution in DMSO). A vehicle control (DMSO) is run in parallel.

Western Blotting for Protein Degradation

This technique is used to quantify the levels of the target protein after PROTAC treatment.

  • Cell Lysis: After the specified treatment duration (e.g., 24 hours), cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-BRD4). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Western_Blot_Workflow Western Blotting Workflow for PROTAC Efficacy Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-BRD4 & Anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection Analysis 10. Densitometry & Data Analysis (DC50 & Dmax Calculation) Detection->Analysis

Caption: Western Blotting Workflow.

A Comparative Guide to Drug Conjugation: Unveiling the Pharmacokinetic Profile of NH-bis(PEG3-azide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of effective drug conjugates, profoundly influencing their stability, efficacy, and pharmacokinetic profiles. This guide provides a comparative analysis of drugs conjugated with NH-bis(PEG3-azide) against established conjugation technologies, namely maleimide (B117702) and N-Hydroxysuccinimide (NHS) ester linkages. While direct quantitative pharmacokinetic data for NH-bis(PEG3-azide) conjugated drugs is not extensively available in the public domain, this guide leverages data from analogous PEGylated and click chemistry-based systems to provide a comprehensive overview for informed decision-making in drug development.

The Rise of Click Chemistry and Advanced PEG Linkers

NH-bis(PEG3-azide) represents a modern class of linkers that utilize bioorthogonal click chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). The dual azide (B81097) functionalities offer the potential for creating more complex architectures, such as dual-drug conjugates or the attachment of both a therapeutic payload and a targeting ligand. The inclusion of polyethylene (B3416737) glycol (PEG) chains is a well-established strategy to enhance the solubility and pharmacokinetic properties of bioconjugates. PEGylation can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life.

Comparative Analysis of Pharmacokinetic Properties

The pharmacokinetic behavior of a drug conjugate is a critical determinant of its therapeutic window. Key parameters include half-life (t½), clearance (CL), and bioavailability. The following table summarizes available data for different conjugation technologies.

Linker TechnologyDrug/MoleculeHalf-life (t½)Clearance (CL)BioavailabilityKey Features & Considerations
NH-bis(PEG3-azide) (Click Chemistry) Generic PEGylated ConjugateData not available in the searched literatureData not available in the searched literatureData not available in the searched literatureExpected to have a prolonged half-life and reduced clearance due to PEGylation. The triazole linkage formed via click chemistry is highly stable in vivo.
Maleimide Affibody-MMAE Conjugate (No PEG)19.6 minNot ReportedNot Applicable (IV)Shorter half-life due to the smaller size of the conjugate and potential instability of the thioether bond.
Affibody-MMAE Conjugate (4 kDa PEG)49.2 minNot ReportedNot Applicable (IV)PEGylation significantly increases half-life.
Affibody-MMAE Conjugate (10 kDa PEG)219.0 minNot ReportedNot Applicable (IV)Longer PEG chains lead to a more pronounced increase in half-life.[1]
NHS Ester Data not available in the searched literatureData not available in the searched literatureData not available in the searched literatureThe amide bond formed is highly stable, contributing to a longer in vivo stability of the conjugate. Pharmacokinetics are highly dependent on the conjugated molecule.

Experimental Protocols: A Methodological Overview

Detailed and reproducible experimental protocols are the bedrock of comparative studies. Below are generalized methodologies for the key conjugation techniques and pharmacokinetic analysis.

Protocol for Azide-Alkyne Click Chemistry Conjugation (Conceptual)

This protocol outlines a general workflow for conjugating an alkyne-modified drug to a protein functionalized with NH-bis(PEG3-azide).

  • Protein Modification: React the protein with an appropriate reagent to introduce the NH-bis(PEG3-azide) linker. This typically involves targeting primary amines (lysine residues or N-terminus) with a heterobifunctional linker containing an NHS ester and the bis(PEG3-azide) moiety.

  • Purification: Remove excess linker and by-products using size exclusion chromatography (SEC) or dialysis.

  • Drug Conjugation: Add the alkyne-modified drug to the azide-functionalized protein.

  • Catalyst Addition (for CuAAC): Introduce a copper(I) catalyst, such as copper(I) bromide or a pre-formed copper-ligand complex, to initiate the cycloaddition reaction. For strain-promoted click chemistry (SPAAC), a strained alkyne like DBCO is used, and no catalyst is required.

  • Reaction Incubation: Allow the reaction to proceed at room temperature or 37°C for 1-4 hours.

  • Final Purification: Purify the final drug conjugate using SEC to remove unreacted drug and catalyst.

Protocol for Maleimide-Thiol Conjugation

This method is commonly used for conjugating drugs to cysteine residues in proteins.

  • Protein Reduction (if necessary): If targeting disulfide bonds, reduce the protein with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.

  • Buffer Exchange: Remove the reducing agent by SEC or dialysis into a déassed, amine-free buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).

  • Drug-Maleimide Solution Preparation: Dissolve the maleimide-activated drug in a compatible organic solvent like DMSO.

  • Conjugation Reaction: Add the drug-maleimide solution to the thiol-containing protein solution. A 10-20 fold molar excess of the drug is often used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide groups.

  • Purification: Purify the conjugate via SEC or dialysis.

Protocol for NHS Ester-Amine Conjugation

This is a widely used method for labeling proteins on lysine (B10760008) residues.

  • Protein Preparation: Prepare the protein in an amine-free buffer at a slightly alkaline pH (e.g., PBS, pH 7.2-8.0).

  • NHS Ester-Drug Solution Preparation: Dissolve the NHS ester-activated drug in an anhydrous organic solvent like DMSO or DMF.

  • Conjugation Reaction: Add the NHS ester-drug solution to the protein solution. The molar ratio of drug to protein will influence the degree of labeling.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove unreacted drug and by-products by SEC or dialysis.

In Vivo Pharmacokinetic Study Protocol

This protocol provides a general framework for assessing the pharmacokinetic properties of a drug conjugate in a rodent model.

  • Animal Model: Utilize healthy mice or rats (e.g., BALB/c or Sprague-Dawley).

  • Administration: Administer the drug conjugate intravenously (IV) via the tail vein at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 96 hours) post-injection.

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Quantification: Determine the concentration of the drug conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for the antibody or a liquid chromatography-mass spectrometry (LC-MS) method to detect the drug or the intact conjugate.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters like half-life, clearance, and volume of distribution.

Visualizing the Processes

To further elucidate the experimental workflows and the underlying principles, the following diagrams are provided.

experimental_workflow Experimental Workflow for Drug Conjugation and PK Analysis cluster_conjugation Conjugation cluster_pk Pharmacokinetic Analysis protein Protein/Antibody linker Linker Activation (e.g., NH-bis(PEG3-azide)) protein->linker Functionalization conjugation Conjugation Reaction (e.g., Click Chemistry) linker->conjugation drug Drug Payload drug->conjugation purification1 Purification 1 conjugation->purification1 adc Drug Conjugate purification1->adc injection IV Injection adc->injection animal Animal Model (e.g., Mouse) sampling Blood Sampling (Time Course) animal->sampling injection->animal analysis Plasma Concentration Analysis (ELISA/LC-MS) sampling->analysis pk_params Pharmacokinetic Parameter Calculation analysis->pk_params signaling_pathway Conceptual Signaling Pathway of an Antibody-Drug Conjugate (ADC) ADC Antibody-Drug Conjugate Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Degradation Drug Free Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis

References

Safety Operating Guide

Proper Disposal of NH-bis(PEG3-azide): A Comprehensive Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of NH-bis(PEG3-azide), a bifunctional linker utilized in bioconjugation and drug development. This document outlines the necessary precautions and step-by-step procedures to mitigate risks associated with the azide (B81097) functional groups, ensuring a secure laboratory environment.

NH-bis(PEG3-azide) is a valuable tool in modern biomedical research, featuring a polyethylene (B3416737) glycol (PEG) spacer and two terminal azide (N3) groups. While the PEG component presents minimal disposal concerns, the azide functionalities are potentially hazardous and demand strict adherence to safety protocols. Azides can be toxic and may form explosive compounds under certain conditions.

Core Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to handle NH-bis(PEG3-azide) with the appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially during disposal, should be conducted in a well-ventilated chemical fume hood.

Key Chemical Incompatibilities:

  • Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1]

  • Heavy Metals: Do not allow contact with metals, particularly heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is especially critical regarding drain pipes, which are often made of these materials.[1]

  • Halogenated Solvents: Use of halogenated solvents such as dichloromethane (B109758) with azides should be avoided due to the potential formation of explosive di- and tri-azidomethane.[1]

Quantitative Hazard and Exposure Data

ParameterValue/RecommendationSource
Workplace Exposure Limit Not established for NH-bis(PEG3-azide). For sodium azide, the ACGIH Threshold Limit Value (TLV) is a ceiling of 0.29 mg/m³.General knowledge
Toxicity Azides are highly toxic, with effects similar to cyanide. Can be fatal if swallowed, inhaled, or absorbed through the skin.[1]
Explosive Hazard Can form explosive heavy metal azides. Organic azides can be sensitive to heat, shock, and friction. The "Rule of Six" suggests there should be at least six carbon atoms per energetic functional group for a compound to be considered for isolation and storage.[1]
Recommended Concentration for Deactivation ≤ 5% aqueous solution
Sodium Nitrite (B80452) for Deactivation 1.5 g per 1 g of azide (provides a ~40% excess)

Disposal Procedures

The primary goal of the disposal procedure is to safely neutralize the azide-containing waste stream. Direct disposal of untreated NH-bis(PEG3-azide) is not recommended.

Untreated Waste

If chemical deactivation is not feasible, all waste containing NH-bis(PEG3-azide) must be disposed of as hazardous waste.

  • Container Material: Use a non-metal container, such as glass or polyethylene, to prevent the formation of metal azides.

  • Labeling: The waste container must be labeled with "Hazardous Waste," "Azide Compound," and a full list of its contents.

  • Segregation: Azide-containing waste streams must be collected separately and must not be mixed with acidic wastes.

Under no circumstances should any waste containing NH-bis(PEG3-azide) be poured down the drain.

Experimental Protocol: Chemical Deactivation of NH-bis(PEG3-azide)

For dilute aqueous solutions of NH-bis(PEG3-azide) (recommended concentration ≤ 5%), chemical deactivation of the azide groups can be performed to render the waste less hazardous. This procedure must be carried out in a chemical fume hood.

Materials:

  • Waste solution of NH-bis(PEG3-azide) (≤ 5% in water)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented to the back of the fume hood.

Procedure:

  • Preparation: Place the dilute aqueous solution of NH-bis(PEG3-azide) into the three-necked flask and begin stirring.

  • Addition of Sodium Nitrite: With continuous stirring, add the 20% sodium nitrite solution. Use 1.5 g of sodium nitrite for every gram of NH-bis(PEG3-azide) to be quenched. Crucially, the sodium nitrite solution must be added before the acid to prevent the formation of highly toxic and explosive hydrazoic acid.

  • Acidification: Slowly and carefully add the 20% sulfuric acid solution from the dropping funnel. You will observe gas evolution (nitrogen and nitric oxide).

  • Completion Check: Continue adding sulfuric acid dropwise until the solution is acidic (test with pH paper). Once gas evolution has ceased, test for the presence of excess nitrite. To do this, take a drop of the reaction mixture and spot it onto starch-iodide paper. A blue-black color indicates that excess nitrite is present and the decomposition of the azide is complete.

  • Final Disposal: After confirming the complete destruction of the azide, the resulting solution should be neutralized with a suitable base (e.g., sodium hydroxide (B78521) solution) to a pH between 6 and 8. This neutralized solution can then be disposed of as regular aqueous chemical waste, in accordance with local regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_deactivation Chemical Deactivation (in Fume Hood) cluster_final Final Disposal A Dilute NH-bis(PEG3-azide) Waste (<=5% aqueous solution) B Add 20% Sodium Nitrite Solution (1.5g per 1g of azide) A->B Step 1 C Slowly Add 20% Sulfuric Acid B->C Step 2 D Verify Complete Deactivation (Starch-Iodide Paper Test) C->D Step 3 E Neutralize Solution (pH 6-8) D->E Step 4 (If deactivation is complete) F Dispose as Aqueous Chemical Waste (Follow Local Regulations) E->F Step 5

Caption: Workflow for the chemical deactivation and disposal of NH-bis(PEG3-azide).

References

Personal protective equipment for handling NH-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, logistical, and operational information for the handling of NH-bis(PEG3-azide), a potentially hazardous chemical. Due to the presence of azide (B81097) functional groups, this compound requires strict adherence to safety protocols to mitigate risks of toxicity and explosion. A thorough risk assessment should be conducted before beginning any work with this compound.

I. Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling NH-bis(PEG3-azide) to prevent skin, eye, and respiratory exposure. The required equipment is detailed below.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For high-toxicity situations, consider Silver shield® gloves worn under nitrile gloves.Azides can be absorbed through the skin; double-gloving provides an additional layer of protection against contamination.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield must be worn in addition to goggles when there is a risk of splashes or explosions.Protects against splashes and potential explosions.
Body Protection A fully buttoned, flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or gown is recommended.Prevents skin contact with the compound.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.Protects feet from spills and falling objects.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside a fume hood, a NIOSH-approved respirator is required.Minimizes inhalation exposure to dust or vapors.

II. Hazard Identification and Quantitative Data

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicityCategory 3H335: May cause respiratory irritation

Note: This data is for a structurally similar compound and should be used as a guideline. Always handle NH-bis(PEG3-azide) as a potentially hazardous substance.

III. Operational Plan: Step-by-Step Guidance

A. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, oxidizing agents, and heavy metals.[1][2] The recommended storage temperature is -20°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.

B. Preparation and Handling

  • Work Area Preparation: Conduct all work in a certified chemical fume hood.[3][4] The work surface should be clean and free of clutter.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.

  • Weighing and Transferring: Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to handle solid NH-bis(PEG3-azide).[3] Metal spatulas can form shock-sensitive metal azides.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and stir gently. Avoid heating the mixture unless specifically required by a validated protocol, and if so, use a controlled heating method (e.g., a water bath) and a blast shield.

  • Reaction Setup: Use glassware with ground glass joints with caution, as friction can potentially lead to the detonation of azide compounds. If possible, use alternative connection methods.

  • Scale: Work with the smallest practical quantities of the compound. Any scale-up of reactions should be preceded by a thorough safety review.

IV. Disposal Plan

CRITICAL: Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in plumbing can lead to the accumulation of highly explosive metal azide salts.

A. Waste Collection

  • Designated Waste Container: All waste contaminated with NH-bis(PEG3-azide), including unused solutions, contaminated labware (e.g., pipette tips, gloves), and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.

  • Container Material: Use non-metallic waste containers (e.g., polyethylene (B3416737) or glass) with secure, non-metallic caps.

  • Segregation: Do not co-mingle azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

B. Waste Deactivation (for dilute solutions, by trained personnel only)

For dilute aqueous solutions of azides (typically <5%), a chemical deactivation procedure can be employed to render the waste non-hazardous. This procedure should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.

This is a generalized procedure and must be adapted and validated for your specific waste stream in consultation with your institution's Environmental Health & Safety (EHS) department.

Experimental Protocol: Deactivation of Dilute Azide Waste

  • Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute aqueous azide waste. The setup should be in a chemical fume hood.

  • Reagent Addition: While stirring, add a 20% aqueous solution of sodium nitrite.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel. The order of addition is critical. A vigorous evolution of gas (nitrogen and nitric oxide) will occur.

  • Completion: Continue stirring until gas evolution ceases.

  • Neutralization: Neutralize the solution with a dilute solution of sodium hydroxide (B78521) to a pH between 6 and 8.

  • Disposal: The neutralized solution may be disposed of as regular aqueous waste, pending confirmation with your local EHS guidelines.

C. Final Disposal

All non-deactivated azide waste must be disposed of through your institution's hazardous waste management program. Contact your EHS department for specific procedures and to schedule a waste pickup.

V. Emergency Procedures

  • Spill:

    • Small Spill (in a fume hood): Alert others in the area. Use an absorbent material to contain the spill. Collect the contaminated material into the designated azide waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert others and prevent entry to the contaminated area. Contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

VI. Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for NH-bis(PEG3-azide) cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh & Transfer (Non-metallic tools) Prepare_Work_Area->Weigh_Transfer Receive_Inspect Receive & Inspect Store Store at -20°C Receive_Inspect->Store Store->Weigh_Transfer Dissolve_React Dissolve / React Weigh_Transfer->Dissolve_React Collect_Waste Collect in Designated Container Dissolve_React->Collect_Waste Segregate_Waste Segregate from Acids Collect_Waste->Segregate_Waste Deactivate Deactivate (Trained Personnel) or Dispose via EHS Segregate_Waste->Deactivate Final_Disposal Final_Disposal Deactivate->Final_Disposal Final Disposal via EHS Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling of NH-bis(PEG3-azide).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.